molecular formula C5H4N2O B119791 Pyrimidine-5-carbaldehyde CAS No. 10070-92-5

Pyrimidine-5-carbaldehyde

Katalognummer: B119791
CAS-Nummer: 10070-92-5
Molekulargewicht: 108.1 g/mol
InChI-Schlüssel: FREJAOSUHFGDBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidine-5-carbaldehyde (CAS 10070-92-5, C5H4N2O) is a versatile heteroaromatic aldehyde that serves as a high-value building block in organic synthesis and chemical research. Its primary research application is in the renowned Soai reaction, where it undergoes diisopropylzinc alkylation to produce pyrimidyl alkanols . This reaction is a landmark in chemistry as the first and most robust example of asymmetric autocatalysis with amplification of chirality, serving as a model for studies on the origin of biological homochirality . The aldehyde functional group at the 5-position is highly reactive, making the compound a valuable precursor for synthesizing diverse and complex heterocyclic systems, including annulated structures and pyrimidine-based chalcones . Furthermore, this compound derivatives, specifically pyrimidine-5-carboxamides, have been investigated for their potential biological activity and use in preparing pharmaceutical compositions . This compound is air-sensitive and should be stored under an inert atmosphere such as Argon . It is incompatible with strong oxidizing agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREJAOSUHFGDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375493
Record name Pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10070-92-5
Record name Pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Pyrimidine-5-carbaldehyde. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] It typically appears as a light yellow to yellow solid.[1][2]

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₅H₄N₂O[3]
Molecular Weight 108.10 g/mol [3]
Melting Point 39-43°C[2][4]
Boiling Point 80-82°C at 4 mmHg[2][3][4]
Density 1.23 g/cm³[3]
pKa 1.15 ± 0.10 (Predicted)[3]
Appearance Light yellow to yellow solid[1][2][4]
Solubility Soluble in water[5]
SMILES O=Cc1cncnc1[6]
InChI 1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H
InChI Key FREJAOSUHFGDBW-UHFFFAOYSA-N[6]
CAS Number 10070-92-5[3]

Spectral Data

Spectral analysis is crucial for the characterization of this compound. While specific spectra are often proprietary or found in subscription-based databases, general characteristics can be described.

  • ¹H NMR: The proton NMR spectrum of pyrimidine (B1678525) derivatives typically shows peaks for aromatic protons in the range of 6.5 to 9.16 δ.[7] For the parent pyrimidine, characteristic peaks are observed at approximately 9.26, 8.78, and 7.36 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbon of the aldehyde group.

  • IR Spectroscopy: The infrared spectrum of pyrimidine derivatives will exhibit characteristic vibration frequencies.[7] Key peaks would include those for C-H aromatic stretching (around 2920-2978 cm⁻¹), C=O stretching of the aldehyde (around 1620-1699 cm⁻¹), and C=N aromatic stretching (around 1525-1575 cm⁻¹).[7]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 108.10).[9] Fragmentation patterns can provide further structural information.[9]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the lithiation of 5-bromopyrimidine (B23866) followed by formylation.[2][3]

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1 g, 6.3 mmol) in 60 mL of anhydrous THF in a flask equipped with a magnetic stirrer.[3]

  • Cool the solution to -78°C using a dry ice/acetone bath.[2][3]

  • Slowly add n-BuLi (2.5 M, 2.6 mL, 6.5 mmol) to the cooled solution. A yellow solution should form.[3]

  • Stir the resulting solution at -78°C for 20 minutes.[3]

  • Add ethyl formate (0.55 mL, 6.7 mmol) dropwise over 5 minutes.[2][3]

  • Continue stirring at -78°C for an additional 20 minutes.[3]

  • Quench the reaction by adding 1.5 M HCl in THF (4.5 mL, 6.7 mmol).[3]

  • Remove the cold bath and allow the reaction mixture to stir for 1 hour at room temperature.[3]

Purification by Flash Column Chromatography:

  • Remove the THF from the reaction mixture under reduced pressure (in vacuo).[3]

  • Add 10 mL of water to the residue.[3]

  • Extract the aqueous mixture with chloroform (2 x 10 mL).[3]

  • Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).[3]

  • Concentrate the dried organic solution to obtain the crude product.[3]

  • Purify the crude product using flash column chromatography with a mobile phase of 5% methanol in chloroform to yield this compound.[3]

G Synthesis Workflow for this compound A Dissolve 5-bromopyrimidine in anhydrous THF B Cool to -78°C A->B C Add n-BuLi B->C D Stir for 20 min C->D E Add ethyl formate D->E F Stir for 20 min E->F G Quench with HCl/THF F->G H Stir for 1 hr at RT G->H I Work-up and Extraction H->I J Purification via Flash Column Chromatography I->J K Pure this compound J->K

A flowchart illustrating the synthesis of this compound.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis and medicinal chemistry.[4] The pyrimidine ring and the aldehyde functional group provide multiple sites for chemical modification.

  • Organic Synthesis: It serves as a fundamental building block for creating more complex pyrimidine compounds.[4] The aldehyde group can undergo nucleophilic addition, amination, and other reactions to introduce diverse functional groups.[4] For instance, it is used in the preparation of (S)- and (R)-pyrimidyl alkanol.[3][10]

  • Medicinal Chemistry: The pyrimidine scaffold is a "privileged pharmacophore" found in numerous biologically active compounds, including components of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[11] this compound is a key intermediate for synthesizing various pyrimidine-based drugs with potential antibacterial, antiviral, and antitumor activities.[4][12] Derivatives of pyrimidine have shown a wide range of pharmacological properties, including anti-inflammatory, antimalarial, and cardiovascular effects.[12][13]

G Key Aspects of this compound A This compound B Physicochemical Properties (MW, MP, BP, pKa) A->B C Synthesis A->C D Reactivity A->D E Applications D->E F Organic Synthesis Intermediate E->F G Medicinal Chemistry (Drug Development) E->G H Materials Science (Polymers, Coatings) E->H

Logical relationships of this compound's properties and uses.

Safety and Handling

This compound is classified as an irritant.[4] It may cause irritation to the skin, eyes, and respiratory system.[4][5] Therefore, appropriate safety precautions should be taken during its handling, storage, and use.[4]

Table 2: Hazard and Safety Information

CategoryInformationReference
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Keep in a dark place, under an inert atmosphere, and in a freezer below -20°C.[3]

It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Pyrimidine-5-carbaldehyde. Due to the limited availability of fully assigned public domain spectra for this specific compound, this guide combines predicted data based on established principles of NMR spectroscopy with comprehensive experimental protocols for acquiring and analyzing such data.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of unsubstituted pyrimidine (B1678525) and the typical chemical shifts observed for aromatic aldehydes. The numbering convention for the pyrimidine ring is provided in the structural diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.3 - 9.5Singlet-
H-49.1 - 9.3Singlet-
H-69.1 - 9.3Singlet-
Aldehyde-H9.9 - 10.1Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-4155 - 159
C-5130 - 135
C-6155 - 159
Aldehyde-C190 - 195

Structure and Numbering

The structure of this compound with the standard numbering for NMR assignment is shown below. This visualization helps in correlating the predicted spectral data with the molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock tune_shim Tune Probe and Shim lock->tune_shim acquire Acquire FID tune_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structural Elucidation h1 ¹H NMR: - Chemical Shift - Integration - Multiplicity fragments Identify Structural Fragments h1->fragments c13 ¹³C NMR: - Number of Signals - Chemical Shift c13->fragments cosy COSY: ¹H-¹H Correlations connect Connect Fragments cosy->connect hsqc HSQC: ¹H-¹³C One-Bond Correlations hsqc->connect hmbc HMBC: ¹H-¹³C Long-Range Correlations hmbc->connect fragments->connect assign Assign All Signals connect->assign structure Propose Final Structure assign->structure

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine (B1678525) scaffold in numerous bioactive molecules. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. This technical guide provides a comprehensive overview of the analytical characterization of this compound using two core techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We present expected spectral data, detailed experimental protocols for sample analysis, and the logical integration of these techniques into the broader context of pharmaceutical research.

Introduction to this compound

This compound (C₅H₄N₂O) is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a carbaldehyde group. The pyrimidine core is a fundamental building block in nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals, including antiviral and anticancer agents. The aldehyde functional group is a versatile handle for synthetic modifications, making this compound a valuable intermediate for constructing more complex drug candidates. Robust analytical characterization is therefore essential to confirm its identity, purity, and stability.

Molecular Properties:

  • Molecular Formula: C₅H₄N₂O

  • Molecular Weight: 108.10 g/mol

  • Appearance: Solid (at room temperature)

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its pyrimidine ring and the aldehyde functional group. The conjugation of the aldehyde with the aromatic pyrimidine ring influences the position of the carbonyl (C=O) stretching frequency.[1]

Table 1: Summary of Expected FT-IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Pyrimidine Ring C-H3100 - 3000Medium to Weak
C-H Stretch (Aldehyde)Aldehyde O=C-H2850 - 2800 and 2750 - 2700Medium, often two distinct bands[2]
C=O Stretch (Conjugated)Aromatic Aldehyde C=O1710 - 1685Strong, Sharp[1]
C=N and C=C Ring StretchPyrimidine Ring1600 - 1450Medium to Strong (multiple bands)[3]
C-H In-Plane BendAromatic C-H1300 - 1000Medium to Strong
C-H Out-of-Plane BendAromatic C-H900 - 675Strong

The Attenuated Total Reflectance (ATR) method is ideal for analyzing solid powder samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., diamond crystal), is powered on and has reached thermal stability.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) using a soft, lint-free wipe and allow it to dry completely.[4]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. Typical settings are 4 cm⁻¹ resolution over a range of 4000-600 cm⁻¹.

  • Sample Application:

    • Place a small amount of this compound powder (typically 1-5 mg) directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[4]

  • Sample Measurement:

    • Engage the ATR pressure arm to apply consistent pressure, ensuring firm contact between the solid sample and the crystal.[4]

    • Initiate the sample scan using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • After analysis, retract the pressure arm and carefully remove the powder from the crystal. Clean the crystal surface thoroughly as described in Step 1 to prevent cross-contamination.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

For this compound (MW = 108.10), analysis by a technique like Electron Ionization (EI) or Electrospray Ionization (ESI) will yield a molecular ion (M⁺˙) or a pseudomolecular ion ([M+H]⁺), respectively. The fragmentation is dictated by the stability of the resulting ions and neutral losses.

Key fragmentation pathways for aromatic aldehydes and pyrimidine derivatives include:

  • α-Cleavage: Loss of the aldehydic hydrogen radical (H•) to form a stable acylium ion ([M-1]⁺). This is a characteristic fragmentation for aldehydes.[5][6]

  • Loss of Carbon Monoxide: Expulsion of a neutral CO molecule from the acylium ion ([M-H-CO]⁺).

  • Ring Fragmentation: Cleavage of the pyrimidine ring, often involving the loss of HCN.[7]

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Nominal)Proposed Ion/FragmentFormula of IonInterpretation
108[M]⁺˙[C₅H₄N₂O]⁺˙Molecular Ion
109[M+H]⁺[C₅H₅N₂O]⁺Protonated Molecule (common in ESI)
107[M-H]⁺[C₅H₃N₂O]⁺Loss of H• radical from aldehyde (α-cleavage)[8]
80[M-CO]⁺˙[C₄H₄N₂]⁺˙Loss of neutral carbon monoxide from the molecular ion
79[M-H-CO]⁺[C₄H₃N₂]⁺Loss of H• followed by loss of CO
53[C₃H₃N₂]⁺[C₃H₃N₂]⁺Ring fragment after loss of HCN from m/z 80
52[C₃H₂N]⁺[C₃H₂N]⁺Ring fragment after loss of HCN from m/z 79

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method suitable for the analysis of small organic molecules.

  • Sample Preparation:

    • Prepare a stock solution of this compound by dissolving the solid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.[9]

    • Perform a serial dilution of the stock solution to a final concentration appropriate for LC-MS analysis, typically in the range of 1-10 µg/mL. The final dilution should be made in the mobile phase to ensure good peak shape.[9]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.

    • Transfer the filtered sample into an appropriate autosampler vial.

  • LC-MS System Configuration (Example):

    • LC System: HPLC or UHPLC system.

    • Column: A reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) is suitable for separating small polar molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient could be 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.

    • Scan Range: m/z 50 - 250.

  • Data Acquisition and Analysis:

    • Inject a blank (mobile phase) first to ensure the system is clean.

    • Inject the prepared sample and acquire the data.

    • Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Analyze the mass spectrum to confirm the mass of the protonated molecule ([M+H]⁺ at m/z 109) and identify key fragment ions if MS/MS data is acquired.

Visualizing the Analytical Workflow and Application

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical process and its place within the drug development pipeline.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid Sample) PrepFTIR Minimal Prep (ATR) Sample->PrepFTIR PrepMS Dissolution & Dilution Sample->PrepMS FTIR FT-IR Spectroscopy PrepFTIR->FTIR LCMS LC-MS Analysis PrepMS->LCMS DataFTIR Identify Functional Groups (C=O, C=N, Aldehyde C-H) FTIR->DataFTIR DataMS Determine Molecular Weight & Fragmentation Pattern LCMS->DataMS Confirm Structural Confirmation & Purity Assessment DataFTIR->Confirm DataMS->Confirm

Caption: Workflow for structural analysis of this compound.

G Discovery 1. Target ID & Hit Discovery Synthesis 2. Synthesis of Analogs (using this compound) Discovery->Synthesis Characterization 3. Structural Characterization (FT-IR, MS, NMR) Synthesis->Characterization Optimization 4. Lead Optimization (SAR Studies) Characterization->Optimization Optimization->Synthesis Iterative Cycles Preclinical 5. Preclinical Development Optimization->Preclinical

Caption: Role of analytical characterization in drug discovery.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and comprehensive analytical strategy for the characterization of this compound. FT-IR confirms the presence of key functional groups, while LC-MS provides an accurate molecular weight and structural information through fragmentation analysis. These techniques are indispensable for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the rigorous demands of modern drug discovery and development.[10][11][12]

References

Crystal Structure and Molecular Geometry of Pyrimidine-5-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural properties, stemming from the electron-withdrawing nature of the pyrimidine (B1678525) ring and the reactive aldehyde group, make it a valuable intermediate in the development of novel bioactive molecules. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and modeling its interactions with biological targets.

Despite its significance, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure and molecular geometry of this compound could not be located in established crystallographic databases, including the Cambridge Structural Database (CSD), as of December 2025. This guide, therefore, aims to provide a foundational understanding of its molecular characteristics based on available spectroscopic data and computational predictions, alongside a generalized experimental protocol for its structural determination.

Molecular Properties and Spectroscopic Data

While experimental crystallographic data is not available, spectroscopic and computational methods provide valuable insights into the molecular structure of this compound.

Table 1: General and Predicted Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₄N₂OPubChem[1]
Molecular Weight108.10 g/mol PubChem[1]
AppearanceLight yellow to yellow solidChem-Impex[2]
Melting PointNot available
Boiling Point80-82 °C at 4 mmHgChemicalBook[3]
SMILESO=Cc1cncnc1ChemScene[4]
InChI KeyFREJAOSUHFGDBW-UHFFFAOYSA-NFisher Scientific[5]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the identity and elucidating the structural features of this compound. While specific datasets from published literature are not available for inclusion, a general description of expected spectral features can be provided.

Experimental Protocols for Structural Determination

The definitive determination of the crystal structure and molecular geometry of this compound would rely on single-crystal X-ray diffraction. The following provides a detailed, generalized methodology for such an experiment.

Single-Crystal X-ray Diffraction: A Generalized Protocol
  • Crystal Growth:

    • High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or ethyl acetate).

    • Slow evaporation of the solvent at a constant temperature is employed to encourage the formation of single crystals of suitable size and quality for diffraction.

    • Alternative methods such as vapor diffusion or cooling of a saturated solution may also be explored.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

    • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The successful execution of this protocol would yield precise data on bond lengths, bond angles, and torsion angles, as well as details about the packing of the molecules in the crystal lattice.

Logical Workflow for Structural Analysis

The process of determining and analyzing the crystal structure of a molecule like this compound follows a logical progression from synthesis and purification to data analysis and visualization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth High-purity sample Data_Collection Data Collection Crystal_Growth->Data_Collection Suitable single crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Validation Data Validation & Analysis Structure_Refinement->Data_Validation Final structural model

Caption: Experimental workflow for crystal structure determination.

Conclusion

While a definitive experimental crystal structure of this compound is not currently available in the public domain, this guide provides a framework for understanding its molecular characteristics and the experimental procedures required for its structural elucidation. The acquisition of single-crystal X-ray diffraction data would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and materials science, enabling more accurate molecular modeling and the rational design of new functional molecules based on the pyrimidine scaffold.

References

Solubility and Stability of 5-Formylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for the solubility and stability of 5-formylpyrimidine is available in publicly accessible literature. This guide provides a comprehensive overview based on the physicochemical properties of structurally similar pyrimidine (B1678525) derivatives and outlines standard methodologies for determining these crucial parameters. The provided data for related compounds should be considered as a proxy and a starting point for experimental design.

Introduction

5-Formylpyrimidine, a member of the pyrimidine family of heterocyclic aromatic compounds, holds significant interest in medicinal chemistry and drug development.[1] The pyrimidine nucleus is a fundamental component of nucleic acids and numerous therapeutic agents.[1][2] The formyl group at the 5-position provides a reactive handle for further synthetic modifications, making it a valuable building block for the synthesis of novel bioactive molecules.[3] An understanding of the solubility and stability of 5-formylpyrimidine is paramount for its effective use in drug discovery, formulation development, and manufacturing processes. This technical guide aims to provide a detailed overview of these properties and the experimental protocols required for their assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 5-formylpyrimidine is presented in Table 1.

Table 1: Physicochemical Properties of 5-Formylpyrimidine

PropertyValueReference
Chemical Formula C₅H₄N₂O[4]
Molecular Weight 108.10 g/mol [4]
Appearance Light yellow to yellow solid[3]
CAS Number 10070-92-5[4]
pKa (Predicted) 0.78 ± 0.10[5]

Solubility Profile

Qualitative Solubility

For the structurally similar compound, 5-cyanopyrimidine, qualitative solubility has been reported in several organic solvents. This information, presented in Table 2, can serve as a useful guide for solvent selection in studies involving 5-formylpyrimidine.

Table 2: Qualitative Solubility of 5-Cyanopyrimidine

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl Acetate (B1210297)Soluble
Methanol (B129727)Soluble

Data sourced from[5]

It is anticipated that 5-formylpyrimidine will exhibit similar solubility in polar organic solvents due to the presence of the polar formyl group and the nitrogen atoms in the pyrimidine ring, which can participate in hydrogen bonding.

Quantitative Solubility of Related Pyrimidine Derivatives

A study on a series of pyrimidine derivatives in methanol provides insight into how different substituents affect solubility. While the core structure of these derivatives differs from 5-formylpyrimidine, the data illustrates the impact of functional groups on solubility in a polar protic solvent.

Table 3: Molar Fraction Solubility (x) of Selected Pyrimidine Derivatives in Methanol at Different Temperatures

Compound293.15 K298.15 K303.15 K308.15 K313.15 K
MDT 1 0.00150.00180.00210.00240.0028
MDT 9 0.00250.00290.00330.00380.0043
MDT 10 0.00190.00220.00260.00300.0034

Data adapted from a study on various 4-amino-6-aryl-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitriles.[6] MDT 1 contains a -4-hydroxy-3-methoxyphenyl group, MDT 9 contains a furan (B31954) group, and MDT 10 contains a styryl group.[6]

This data indicates that solubility generally increases with temperature. The presence of groups capable of hydrogen bonding (like the hydroxyl group in MDT 1 and the oxygen in the furan ring of MDT 9) appears to enhance solubility in methanol.[6]

Stability Profile and Degradation Pathways

The stability of 5-formylpyrimidine is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, involve exposing the compound to stress conditions to accelerate its decomposition.[9] The typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures (e.g., 50-60 °C).[7]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[9]

  • Thermal Stress: Heating the solid compound at elevated temperatures (e.g., 40-80 °C).[8]

  • Photostability: Exposing the compound to a combination of UV and visible light.[7]

The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without over-stressing the molecule.[9][10]

Predicted Degradation Pathways

While specific degradation pathways for 5-formylpyrimidine have not been elucidated, general degradation pathways for pyrimidines are known.[11][12] The formyl group is susceptible to oxidation to a carboxylic acid and reduction to a hydroxymethyl group. The pyrimidine ring itself can undergo cleavage under harsh hydrolytic conditions.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of solubility and stability.

Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Protocol:

  • Sample Preparation: Add an excess amount of 5-formylpyrimidine to a known mass of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Analysis: Carefully withdraw a known mass of the supernatant and evaporate the solvent.

  • Quantification: Weigh the remaining solid to determine the mass of dissolved 5-formylpyrimidine.

  • Calculation: Calculate the solubility in terms of g/100g of solvent or other appropriate units.

Stability Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate and quantify the parent compound from its degradation products.[2][13]

Protocol for Method Development:

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of pyrimidine derivatives.[2]

  • Mobile Phase Selection: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., acetate or phosphate (B84403) buffer) is typically used.[14] The pH of the buffer can be adjusted to optimize the separation.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary to achieve good separation of all components.

  • Detection: A UV detector set at the maximum absorbance wavelength of 5-formylpyrimidine should be used for detection.

  • Method Validation: The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Protocol:

  • Sample Preparation: Prepare solutions of 5-formylpyrimidine (e.g., 1 mg/mL) in the respective stress media (acid, base, H₂O₂). For thermal and photolytic stress, use the solid compound.

  • Stress Application: Expose the samples to the defined stress conditions for a predetermined duration.

  • Sample Quenching: At various time points, withdraw samples and neutralize them if necessary to stop the degradation reaction.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of degradation of 5-formylpyrimidine and identify and quantify any major degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G A Add excess 5-formylpyrimidine to a known mass of solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw a known mass of the supernatant C->D E Evaporate the solvent D->E F Weigh the remaining solid E->F G Calculate solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

Logical Flow for a Forced Degradation Study

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Quant Quantify Degradation HPLC->Quant Identify Identify Degradants HPLC->Identify Stability Establish Intrinsic Stability Profile Quant->Stability Pathway Elucidate Degradation Pathways Identify->Pathway Pathway->Stability

Caption: Forced Degradation Study Workflow.

Conclusion

While direct experimental data for the solubility and stability of 5-formylpyrimidine is limited, this guide provides a framework for its evaluation based on the properties of related compounds and standard pharmaceutical testing methodologies. The experimental protocols outlined herein for solubility determination and forced degradation studies will enable researchers and drug development professionals to generate the necessary data to support the advancement of 5-formylpyrimidine as a valuable building block in the creation of new therapeutic agents. Accurate and comprehensive characterization of these fundamental properties is a critical step in the journey from chemical synthesis to clinical application.

References

Tautomerism in Substituted Pyrimidine-5-carbaldehydes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a cornerstone of medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive examination of tautomerism in substituted pyrimidine-5-carbaldehydes, a class of compounds with significant potential in drug discovery. While specific quantitative data for many of these derivatives remain to be extensively published, this document extrapolates from the well-established principles of pyrimidine (B1678525) chemistry to provide a robust theoretical framework and practical experimental guidance. We will explore the common tautomeric equilibria, the influence of substituents, and detailed methodologies for synthesis and characterization. This guide is intended to be an essential resource for researchers engaged in the design, synthesis, and evaluation of novel pyrimidine-based therapeutic agents.

Introduction to Tautomerism in Pyrimidine Systems

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a phenomenon of paramount importance in heterocyclic chemistry. For pyrimidine derivatives, the predominant tautomeric forms can dictate a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, consequently, its interaction with biological targets. The pyrimidine ring, a key component of nucleic acids, has been a privileged scaffold in the development of a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2]

The introduction of a carbaldehyde group at the 5-position, along with substituents at the 2- and 4-positions, creates a rich tautomeric landscape. The primary forms of tautomerism observed in these systems are keto-enol and amino-imino tautomerism. Understanding and predicting the dominant tautomeric form under physiological conditions is a critical aspect of rational drug design.

Principal Tautomeric Equilibria in Substituted Pyrimidine-5-carbaldehydes

The nature of the substituents at the 2- and 4-positions of the pyrimidine ring governs the types of tautomerism observed. The formyl group at the 5-position is a strong electron-withdrawing group, which can influence the electron distribution within the ring and thereby affect the position of the tautomeric equilibrium.[3]

Keto-Enol Tautomerism

For pyrimidine-5-carbaldehydes bearing hydroxyl groups at the 2- and/or 4-positions, a keto-enol tautomerism is expected. The equilibrium will exist between the hydroxypyrimidine (enol) form and the pyrimidinone (keto) form. Generally, in aqueous solutions, the keto form of hydroxypyrimidines is significantly favored.[4]

2,4-Dihydroxypyrimidine-5-carbaldehyde (5-Formyluracil): This compound can exist in several tautomeric forms, with the diketo form being the most stable under most conditions.

Caption: Keto-enol tautomerism in 2,4-dihydroxythis compound.

Amino-Imino Tautomerism

When amino groups are present at the 2- and/or 4-positions, an equilibrium between the amino and imino tautomers can be established. In general, the amino form is the more stable tautomer for aminopyrimidines.[5]

2-Amino-4-hydroxythis compound: This molecule can exhibit both keto-enol and amino-imino tautomerism.

Caption: Tautomeric forms of 2-amino-4-hydroxythis compound.

Thione-Thiol Tautomerism

For pyrimidine-5-carbaldehydes with mercapto substituents, a thione-thiol tautomerism exists. Similar to the keto-enol equilibrium, the thione form is generally more stable.

Data Presentation: Expected Tautomer Ratios

While comprehensive experimental data for substituted pyrimidine-5-carbaldehydes are sparse in the literature, we can present an expected trend based on studies of related pyrimidine systems. The tautomeric equilibrium is highly sensitive to the solvent, temperature, and pH.[6][7] The following tables are templates for the types of quantitative data that should be gathered in experimental studies.

Table 1: Expected Predominant Tautomers of Substituted Pyrimidine-5-carbaldehydes in Aqueous Solution

Substituents at C2 and C4Expected Predominant Tautomeric Form
2,4-DihydroxyDiketo
2-HydroxyKeto
4-HydroxyKeto
2,4-DiaminoDiamino
2-AminoAmino
4-AminoAmino
2-MercaptoThione

Table 2: Hypothetical Tautomer Ratios for 2-Hydroxythis compound in Different Solvents

SolventDielectric ConstantKeto Form (%)Enol Form (%)KT ([Enol]/[Keto])
Water78.5>99<1<0.01
DMSO46.7~95~5~0.05
Chloroform4.8~80~20~0.25
Cyclohexane2.0~60~40~0.67

Experimental Protocols

Synthesis of Substituted Pyrimidine-5-carbaldehydes

A common and effective method for the formylation of activated pyrimidine rings is the Vilsmeier-Haack reaction.

Protocol: Vilsmeier-Haack Formylation of a Dihydroxypyrimidine

  • Reagent Preparation: In a fume hood, cool a flask containing N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.

  • Reaction: To a suspension of the substituted pyrimidine (e.g., 2,4-dihydroxypyrimidine) in an appropriate solvent (e.g., DMF or chloroform), add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

  • Heating: After the addition is complete, warm the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrimidine Substituted Pyrimidine Pyrimidine->ReactionMix Heating Heat (e.g., 60-80 °C) ReactionMix->Heating Quench Quench with Ice & Neutralize Heating->Quench Filter Filtration Quench->Filter Purify Recrystallization or Chromatography Filter->Purify Product Purified Product Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of a this compound.

NMR Spectroscopy for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration.

  • Data Acquisition: Acquire a ¹H NMR spectrum at a controlled temperature.

  • Signal Assignment: Identify and assign the signals corresponding to each tautomer. Protons on nitrogen or oxygen atoms that are involved in the tautomerism will often appear as broad signals or may exchange with D₂O.

  • Quantification: Integrate the signals that are unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.

  • Variable Temperature Studies: To gain insight into the thermodynamics of the equilibrium, acquire spectra at a range of temperatures.

G Sample Prepare Sample in Deuterated Solvent NMR Acquire ¹H NMR Spectrum at Temp T₁ Sample->NMR Assign Assign Signals to Tautomer A and B NMR->Assign VT_NMR Repeat at Different Temperatures (T₂, T₃...) NMR->VT_NMR Integrate Integrate Unique Signals Assign->Integrate Calculate Calculate Tautomer Ratio K_T = [B]/[A] Integrate->Calculate Thermo Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) VT_NMR->Thermo

Caption: Workflow for NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Visible spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct chromophores and thus different absorption spectra.

Protocol: pH-Dependent UV-Vis Analysis

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range.

  • Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol (B129727) or water). Add a small aliquot of the stock solution to each buffer to create a series of solutions with constant analyte concentration but varying pH.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Analyze the changes in the spectra as a function of pH. The appearance of isosbestic points can indicate a two-component equilibrium. By deconvoluting the spectra, the relative concentrations of the tautomers at each pH can be determined.[8]

Involvement in Signaling Pathways and Drug Development

The pyrimidine scaffold is a key feature in many inhibitors of important signaling pathways in drug development. While specific data for pyrimidine-5-carbaldehydes is limited, their structural similarity to known inhibitors suggests potential for interaction with targets such as protein kinases and dihydrofolate reductase (DHFR).

Kinase Inhibition

Many clinically approved kinase inhibitors contain a pyrimidine core that often forms key hydrogen bonds within the ATP-binding site of the kinase. For example, pyrimidine derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[9] The 2,4-disubstituted pyrimidine motif is particularly common in these inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Receptor Binds to ATP-binding site

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides. Inhibitors of DHFR, such as methotrexate (B535133) and trimethoprim, are used as anticancer and antibacterial agents, respectively. Many DHFR inhibitors feature a 2,4-diaminopyrimidine (B92962) scaffold, which mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate.[10][11]

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP⁺ DHFR->NADP Nucleotide Nucleotide Synthesis THF->Nucleotide Inhibitor Pyrimidine-Based DHFR Inhibitor Inhibitor->DHFR

Caption: The role of DHFR in nucleotide synthesis and its inhibition.

Conclusion

The tautomeric behavior of substituted pyrimidine-5-carbaldehydes is a critical factor in their potential as drug candidates. While a comprehensive database of quantitative tautomeric data for these specific compounds is yet to be established, the principles of pyrimidine chemistry provide a strong foundation for their study. This guide has outlined the expected tautomeric equilibria and provided detailed, practical protocols for the synthesis and analysis of these compounds. Furthermore, by contextualizing their potential roles in well-established drug discovery pathways, this document serves as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of molecules. Further experimental and computational studies are warranted to fully elucidate the tautomeric landscape of substituted pyrimidine-5-carbaldehydes and unlock their full potential in medicinal chemistry.

References

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine (B1678525) ring is a foundational heterocyclic scaffold in medicinal chemistry and biology, most notably forming the structural basis for three of the five nucleobases in nucleic acids. Its unique electronic structure, governed by the presence of two electronegative nitrogen atoms at the 1 and 3 positions, renders it a π-deficient aromatic system. This π-deficiency dictates its chemical reactivity, making it generally resistant to electrophilic attack while being highly susceptible to nucleophilic aromatic substitution (SNAr). Understanding these core principles is critical for the rational design of novel therapeutics, as the functionalization of the pyrimidine core is a key strategy for modulating the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the electronic properties, reactivity, and common experimental methodologies associated with the pyrimidine ring, supported by quantitative data and procedural outlines.

Electronic Properties of the Pyrimidine Ring

The electronic landscape of the pyrimidine ring is a direct consequence of its aromaticity and the influence of its two nitrogen heteroatoms.

Aromaticity and Electron Distribution

Pyrimidine is a six-membered aromatic heterocycle, analogous to benzene (B151609) and pyridine (B92270).[1] The five carbon atoms and two nitrogen atoms are sp² hybridized, each contributing one p-orbital to the cyclic, planar π-system.[2][3] This configuration results in a total of 6π electrons, satisfying Hückel's rule for aromaticity.[2][3][4]

However, the high electronegativity of the two nitrogen atoms causes a significant polarization of both the σ and π electronic systems. This leads to a substantial decrease in electron density at the carbon atoms of the ring, a condition known as π-deficiency.[5][6] The effect is most pronounced at the positions ortho and para to the nitrogen atoms (C2, C4, and C6), making them highly electrophilic.[5][6] The C5 position is comparatively less electron-deficient and retains more "benzenoid" character.[6] This uneven electron distribution is reflected in the molecule's significant dipole moment, which is experimentally determined to be between 2.1 and 2.4 D.[6]

electronic_properties N1 Two Electronegative Nitrogen Atoms (N1, N3) PiDef π-Deficient Aromatic System N1->PiDef Inductive & Resonance Effects Reactivity Characteristic Reactivity PiDef->Reactivity Dictates Electron Density SNAr SNAr Reactivity->SNAr SEAr SEAr Reactivity->SEAr

Basicity and Spectroscopic Signatures

The inclusion of a second nitrogen atom makes pyrimidine a significantly weaker base than pyridine. [23] The lone pair electrons on the nitrogen atoms reside in sp² orbitals in the plane of the ring and are not part of the aromatic π-system. [4] The pKa of protonated pyrimidine is approximately 1.23, a stark contrast to pyridine's pKa of ~5.30. [1, 15, 23] This marked decrease in basicity is attributed to the electron-withdrawing nature of the second nitrogen atom, which destabilizes the positive charge of the conjugate acid. [3, 15]

The electron-deficient nature of the ring is evident in its ¹H NMR spectrum. The protons are significantly deshielded, with chemical shifts in CDCl₃ appearing at approximately 9.26 ppm (H2), 8.78 ppm (H4, H6), and 7.36 ppm (H5). [12]

Property Pyrimidine Pyridine Benzene
pKa (Conjugate Acid) 1.23[5][7]5.30[5][7]~ -10
Dipole Moment (D) 2.1 - 2.4 D[6]2.2 D0 D
Resonance Energy (kJ/mol) 109[8]129.5[8]150.5[8]

Table 1: Comparative physicochemical properties.

Proton Chemical Shift (δ, ppm in CDCl₃)
H2 9.26
H4, H6 8.78
H5 7.36

Table 2: ¹H NMR chemical shifts for pyrimidine.[9]

Reactivity of the Pyrimidine Ring

The π-deficient character of pyrimidine is the primary determinant of its chemical reactivity, favoring reactions with nucleophiles and generally inhibiting reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the hallmark reaction of the pyrimidine ring, particularly when a good leaving group (e.g., a halide) is present at the C2, C4, or C6 positions. [1, 15] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [2, 36]

Attack at the C2 or C4 positions is highly favored because the negative charge of the intermediate can be effectively delocalized onto one of the electronegative nitrogen atoms, which is a major stabilizing contributor. [8, 31]

For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. [8, 33] However, this regioselectivity can be highly sensitive to the electronic and steric effects of other substituents on the ring. [33] For instance, an electron-donating group at the C6 position can reverse this preference, directing substitution to the C2 position. [33] The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I, which is due to the high electronegativity of fluorine enhancing the electrophilicity of the attached carbon. [8]

Electrophilic Aromatic Substitution (SEAr)

Due to the ring's low electron density and the fact that the ring nitrogens are protonated under the strongly acidic conditions often required for SEAr, electrophilic substitution on an unactivated pyrimidine ring is extremely difficult. [1, 15] When the reaction does occur, it is directed to the C5 position, which is the least electron-deficient carbon. [1, 3, 10]

To facilitate SEAr, the ring must be activated with strong electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups. [10] These substituents increase the electron density of the ring, particularly at C5, making it more susceptible to attack by electrophiles. For example, nitration can be achieved on pyrimidine rings bearing two activating groups. [10, 15]

Reactions at Ring Nitrogens

The nitrogen atoms, with their available lone pairs, can act as nucleophiles. Electrophilic attack, such as protonation or alkylation, occurs at a ring nitrogen, resulting in the formation of a pyrimidinium salt. [1, 11] However, these reactions are more difficult than in pyridine due to the deactivating effect of the second nitrogen atom. [1]

Key Experimental Protocols

The following sections detail generalized protocols for the synthesis and functionalization of pyrimidine derivatives, which are foundational operations in medicinal chemistry.

Protocol 1: Synthesis of 2-Chloropyrimidine (B141910) via Diazotization

This protocol is based on the Sandmeyer-type reaction, converting an amino group into a chloro group. [6]

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer and a low-temperature thermometer, cool concentrated HCl to 0°C.

  • Add 2-aminopyrimidine (1.0 equiv) portion-wise with stirring, maintaining the temperature at 0°C until a clear solution is formed.

  • Cool the solution to -15°C.

  • Prepare a cold solution of sodium nitrite (2.0 equiv) in water. Add this solution dropwise to the reaction mixture over ~1 hour, ensuring the internal temperature is maintained between -15°C and -10°C.

  • After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5°C.

  • Carefully neutralize the mixture to pH ~7 with a 30% sodium hydroxide (B78521) solution, keeping the temperature below 0°C.

  • Collect the resulting solid (a mixture of 2-chloropyrimidine and NaCl) by filtration.

  • Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. Recrystallize the residue from isopentane to yield pure 2-chloropyrimidine.

Protocol 2: General SNAr Amination of a Chloropyrimidine

This protocol describes a general method for the substitution of a chlorine atom on a pyrimidine ring with a primary or secondary amine. [2, 8]

Materials:

  • Chloropyrimidine derivative (e.g., 2-chloropyrimidine or 4-chloropyrimidine)

  • Amine nucleophile (primary or secondary)

  • Non-nucleophilic base (e.g., DIPEA or Triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO, Ethanol)

  • Standard work-up reagents (Water, organic solvent for extraction, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the chloropyrimidine (1.0 equiv), the amine nucleophile (1.1–1.5 equiv), and the anhydrous solvent.

  • Add the non-nucleophilic base (1.5–2.0 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80–120°C).

  • Stir the reaction for 2–24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization as needed.

  • Characterize the final product using NMR, MS, etc.

snar_workflow start Start setup Combine Chloropyrimidine, Amine, Base, and Solvent under N2 atmosphere start->setup react Heat Reaction Mixture (e.g., 80-120°C) setup->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up: - Quench with water - Extract with organic solvent monitor->workup Complete purify Purify Product: - Column Chromatography - Recrystallization workup->purify char Characterize Product (NMR, MS) purify->char end End char->end

Role in Drug Development and Signaling Pathways

The predictable reactivity and structural rigidity of the pyrimidine ring make it a "privileged scaffold" in drug discovery. The ability to readily functionalize the C2, C4, and C5 positions through SNAr and, to a lesser extent, cross-coupling reactions allows for the systematic exploration of chemical space to optimize drug-target interactions.

Many pyrimidine derivatives function as competitive inhibitors in biological signaling pathways, particularly those involving kinases. Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group to a substrate protein, a critical step in many cellular signaling cascades. The pyrimidine core can act as a bioisostere for the purine (B94841) ring of ATP, allowing it to bind to the kinase's ATP-binding pocket. By decorating the pyrimidine scaffold with appropriate substituents, medicinal chemists can achieve high affinity and selectivity for a specific kinase, thereby blocking its function and interrupting the downstream signaling pathway. This is a common mechanism for many anticancer drugs.

kinase_inhibition Inhibitor Pyrimidine-Based Kinase Inhibitor Kinase Kinase Inhibitor->Kinase Binds to ATP Pocket Substrate Substrate

References

The Ghost in the Machine: A Technical Guide to 5-Formyluracil, a Natural Pyrimidine-5-Carbaldehyde Analogue in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct isolation of classical pyrimidine-5-carbaldehyde alkaloids from natural sources like plants or marine sponges remains elusive in the scientific literature, a significant analogue, 5-formyluracil (B14596) (5-foU), exists ubiquitously in nature. This guide pivots from the search for exotic secondary metabolites to the well-documented discovery and "isolation" of 5-foU, a product of oxidative DNA damage. Its presence is not a signal for a physiological process in the traditional sense, but rather a flag for DNA damage, initiating a critical signaling cascade known as the Base Excision Repair (BER) pathway. This document provides an in-depth look at the discovery of 5-foU as a DNA lesion, the experimental protocols for its detection and quantification, and the enzymatic pathway that constitutes its biological significance.

Discovery and Significance of 5-Formyluracil (5-foU)

5-Formyluracil is a naturally occurring this compound analogue. It is not a secondary metabolite synthesized for a specific ecological function but is rather a product of oxidative stress. The methyl group of thymine (B56734), a fundamental component of DNA, is susceptible to attack by reactive oxygen species (ROS), which are generated during normal cellular metabolism and by exogenous agents like ionizing radiation.[1][2] This oxidative attack can convert the thymine methyl group into a hydroxymethyl group, which can be further oxidized to a formyl group, yielding 5-formyluracil within the DNA strand.[1][3]

The discovery of 5-foU was therefore not one of isolation from a plant or marine invertebrate, but of its identification as a mutagenic lesion within the genome.[1][2][4] The aldehyde group of 5-foU is reactive and can interfere with the function of DNA polymerases, leading to incorrect base pairing and subsequent mutations, primarily T→G transversions.[2][5] Consequently, living organisms have evolved a sophisticated defense mechanism to identify and remove this lesion, preserving genomic integrity. This defense is orchestrated by the Base Excision Repair (BER) pathway.[6][7]

The Base Excision Repair (BER) Pathway for 5-foU

The presence of 5-foU in DNA triggers the BER pathway, a critical signaling and repair cascade. This process is initiated by specialized enzymes called DNA glycosylases that recognize the damaged base.

Key Human Enzymes in 5-foU Repair:

  • hNTH1 (human Endonuclease III homolog): A bifunctional DNA glycosylase that both recognizes and cleaves the glycosidic bond of 5-foU and then cleaves the phosphodiester backbone.[1][4]

  • hSMUG1 (human Single-strand selective Monofunctional Uracil-DNA Glycosylase 1): A monofunctional DNA glycosylase that specifically cleaves the bond between the 5-foU base and the deoxyribose sugar, leaving an apurinic/apyrimidinic (AP) site.[8][9][10]

The pathway proceeds as follows:

  • Recognition and Excision: A DNA glycosylase (like hNTH1 or hSMUG1) identifies the 5-foU lesion and cleaves the N-glycosidic bond, removing the damaged base.[7][11]

  • AP Site Incision: An AP endonuclease (APE1) recognizes the resulting abasic site and cleaves the phosphodiester backbone 5' to the lesion.[6][11]

  • DNA Synthesis: DNA polymerase β (Polβ) fills the gap with the correct nucleotide (thymine).[6]

  • Ligation: DNA ligase seals the nick in the DNA backbone, completing the repair.[12]

BER_Pathway cluster_0 DNA with 5-foU Lesion cluster_1 Base Excision cluster_2 Incision & Synthesis cluster_3 Ligation & Repair DNA_start 5'--G A T[5-foU] C G--3' 3'--C T A G C--5' Glycosylase hNTH1 / hSMUG1 DNA_start->Glycosylase Recognition DNA_AP 5'--G A [AP] C G--3' 3'--C T A G C--5' Glycosylase->DNA_AP Excision APE1 APE1 DNA_AP->APE1 AP Site PolB Pol β APE1->PolB Incision DNA_Nick 5'--G A T C G--3' 3'--C T A G C--5' (Nick) PolB->DNA_Nick Synthesis Ligase DNA Ligase DNA_Nick->Ligase Gap DNA_end 5'--G A T C G--3' 3'--C T A G C--5' Ligase->DNA_end Sealing

Figure 1. The Base Excision Repair (BER) pathway for 5-formyluracil (5-foU).

Experimental Protocols: Detection and Quantification of 5-foU

The "isolation" of 5-foU from biological sources is an analytical process focused on detection and quantification rather than bulk extraction. The primary method is the DNA glycosylase/AP lyase assay, which uses the repair enzymes themselves as tools.

DNA Glycosylase/AP Lyase Assay

This assay measures the ability of an enzyme to recognize and cleave a DNA substrate containing 5-foU.[3]

Materials:

  • Purified DNA glycosylase (e.g., recombinant hNTH1).

  • Synthetic DNA oligonucleotide (e.g., 22-mer) containing a single 5-foU lesion.

  • Complementary DNA strand.

  • Radioisotope (e.g., ³²P) for labeling the 5' end of the oligonucleotide.

  • T4 Polynucleotide Kinase for labeling.

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 75 mM NaCl).

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA).

  • Denaturing polyacrylamide gel (20%).

Protocol:

  • Substrate Preparation: Synthesize and purify a short DNA oligonucleotide containing a 5-foU residue. The synthesis of 5-formyl-2'-deoxyuridine (B1195723) (the nucleoside precursor) can be achieved by oxidation of thymidine (B127349) derivatives.[13]

  • Radiolabeling: Label the 5' end of the 5-foU-containing oligonucleotide with ³²P using T4 Polynucleotide Kinase.

  • Annealing: Anneal the labeled single-stranded DNA with its unlabeled complementary strand to create a double-stranded substrate.

  • Enzymatic Reaction:

    • Set up a reaction mixture (e.g., 10 µL) containing the reaction buffer, a known amount of the ³²P-labeled duplex DNA (e.g., 20 fmol), and the purified enzyme (e.g., hNTH1).[3]

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: Add the stop solution to terminate the reaction.

  • Analysis:

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Separate the reaction products on a 20% denaturing polyacrylamide gel.

    • Visualize the gel using autoradiography. The full-length substrate will migrate slower than the cleaved product. The amount of cleavage is proportional to the enzyme's activity.

Assay_Workflow cluster_prep Substrate Preparation cluster_react Enzymatic Reaction cluster_analysis Analysis A Synthesize Oligo with 5-foU B 5' Radiolabeling (³²P) A->B C Anneal to form Duplex DNA B->C D Incubate Duplex DNA with Glycosylase (e.g., hNTH1) at 37°C C->D E Terminate Reaction (Stop Solution) D->E F Denature at 95°C E->F G Separate by Denaturing PAGE F->G H Visualize via Autoradiography G->H I Quantify Cleavage (Product vs Substrate) H->I

Figure 2. Experimental workflow for a DNA glycosylase assay.
Quantification by Mass Spectrometry

For quantifying the absolute levels of 5-foU in genomic DNA, methods based on gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. These methods involve:

  • DNA Isolation: Extraction of genomic DNA from the biological sample.

  • Hydrolysis: Enzymatic or acidic hydrolysis of the DNA down to its constituent nucleosides or bases. Enzymatic hydrolysis is often preferred to avoid degradation of the modified base.[14]

  • Derivatization: Chemical modification of the nucleosides/bases to make them volatile for GC/MS analysis.

  • Analysis: Separation and detection by GC/MS or LC-MS/MS, using isotopically labeled internal standards for accurate quantification.[14][15]

Quantitative Data on Enzyme Activity

The efficiency of 5-foU repair can be described by the specific activity of the DNA glycosylases involved. This data is crucial for understanding the kinetics of the repair process and for comparing the enzyme's preference for different types of DNA lesions.

EnzymeSubstrateSpecific Activity (nM/min/ng protein)Source OrganismReference
hNTH1 5-formyluracil (5-foU)0.011Human[1][4]
hNTH1 Thymine glycol (Tg)0.045Human[1][4]
hSMUG1 5-formyluracil (fU)Activity confirmed, highest opposite C or THuman[8][9]

Table 1: Specific Activities of Human DNA Glycosylases on 5-foU and a Comparison Substrate.

The data indicates that while hNTH1 is capable of removing 5-foU, it is approximately four times more efficient at removing thymine glycol, another common oxidative DNA lesion.[1] hSMUG1 also actively excises 5-foU, with its efficiency being dependent on the base paired opposite the lesion.[8]

Conclusion and Future Directions

The study of natural this compound analogues leads directly to the field of DNA damage and repair. 5-Formyluracil, while not a classical secondary metabolite, is a critical, naturally occurring molecule whose discovery and subsequent investigation have illuminated fundamental mechanisms of genome maintenance. The experimental protocols for its "isolation" are sophisticated analytical techniques that allow for precise quantification and study of its interaction with repair enzymes. For drug development professionals, the enzymes of the Base Excision Repair pathway, such as hNTH1 and hSMUG1, represent potential targets for modulating cellular responses to DNA damage, particularly in the context of cancer therapy and aging. Further research into the precise kinetics and substrate specificities of these enzymes will continue to be a vital area of investigation.

References

Prebiotic Pathways to Pyrimidine Scaffolds: A Technical Guide on the Synthesis and Role of Pyrimidine Aldehyde Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life and the prebiotic synthesis of its fundamental building blocks, such as the nucleobases of RNA and DNA, remain a central area of scientific inquiry. Within this field, the formation of pyrimidines under plausible early Earth conditions has been a significant challenge. This technical guide provides an in-depth examination of the prebiotic synthesis of key aldehyde precursors, primarily cyanoacetaldehyde, and their critical role in the formation of pyrimidine (B1678525) nucleobases like cytosine and uracil (B121893). We will detail the primary synthetic routes from simple atmospheric molecules, present quantitative data from key studies, outline experimental protocols, and visualize the core chemical pathways. This guide synthesizes findings from studies on formamide-based chemistry and cyanosulfidic protometabolism, offering a comprehensive resource for researchers in prebiotic chemistry, abiogenesis, and related fields.

Introduction: The Central Role of Aldehydes in Pyrimidine Synthesis

The prebiotic synthesis of pyrimidines is a cornerstone of the RNA world hypothesis. Unlike the relatively straightforward prebiotic synthesis of purines, the pathways to pyrimidines such as cytosine and uracil have proven more elusive. A significant breakthrough in understanding this process came with the identification of key aldehyde intermediates that can react with simple nitrogenous compounds like urea (B33335) and guanidine (B92328) to form the characteristic pyrimidine ring structure.

Among these intermediates, cyanoacetaldehyde (NCCH₂CHO) has been identified as a pivotal precursor. Its formation from prebiotically plausible molecules and its subsequent high-yield conversion to pyrimidine bases under conditions mimicking early Earth environments, such as evaporating lagoons, provide a robust pathway for the abiotic origin of these essential biomolecules. This guide will focus on the synthesis of cyanoacetaldehyde and its subsequent reactions, providing a detailed overview of this critical node in prebiotic chemistry.

Synthesis of Cyanoacetaldehyde: From Atmospheric Precursors to a Key Aldehyde

The primary prebiotic route to cyanoacetaldehyde begins with simple atmospheric components and proceeds through the formation of cyanoacetylene (B89716), a highly reactive and energy-rich molecule.

Formation of Cyanoacetylene (H-C≡C-C≡N)

Cyanoacetylene is a crucial intermediate and its presence on the early Earth is supported by multiple lines of evidence. It is produced in spark discharge experiments using methane (B114726) (CH₄) and nitrogen (N₂) mixtures, simulating the effects of lightning in a prebiotic atmosphere. Furthermore, cyanoacetylene has been detected in interstellar space, indicating its potential delivery to the early Earth via meteorites or comets.

Hydrolysis of Cyanoacetylene to Cyanoacetaldehyde

In an aqueous environment, cyanoacetylene undergoes hydrolysis to form cyanoacetaldehyde. This reaction represents the key step in converting a simple, high-energy molecule into the aldehyde precursor necessary for pyrimidine synthesis. While the uncatalyzed gas-phase reaction has a high activation energy, the reaction in aqueous solutions is considered a plausible step in prebiotic chemical evolution.

Prebiotic_Pathway_to_Cyanoacetaldehyde cluster_atmosphere Prebiotic Atmosphere / Interstellar Medium cluster_synthesis Chemical Synthesis CH4 Methane (CH₄) Cyanoacetylene Cyanoacetylene (C₃HN) CH4->Cyanoacetylene N2 Nitrogen (N₂) N2->Cyanoacetylene Spark Discharge Cyanoacetaldehyde Cyanoacetaldehyde (NCCH₂CHO) Cyanoacetylene->Cyanoacetaldehyde Hydrolysis H2O Water (H₂O) H2O->Cyanoacetaldehyde

Figure 1: Plausible prebiotic pathway for the formation of cyanoacetaldehyde.

Cyclization Reactions: From Cyanoacetaldehyde to Pyrimidine Bases

Once formed, cyanoacetaldehyde can readily participate in cyclization reactions with simple, prebiotically abundant nitrogen-containing molecules like urea and guanidine. These reactions are particularly efficient in concentrated solutions, a condition likely met in evaporating pools or lagoons on the early Earth.

Reaction with Urea to form Cytosine

The reaction of cyanoacetaldehyde with urea is a highly plausible route to cytosine. At low concentrations, the reaction is inefficient; however, in concentrated urea solutions, cytosine is formed in significant yields. Subsequent hydrolysis of the formed cytosine can then lead to uracil, providing a pathway to two of the four canonical RNA bases.

Reaction with Guanidine to form 2,4-Diaminopyrimidine (B92962)

Guanidine, another simple organic molecule likely present on the prebiotic Earth, reacts with cyanoacetaldehyde to produce 2,4-diaminopyrimidine. This reaction is notable for its high yields under simulated "drying lagoon" conditions. 2,4-diaminopyrimidine can then be hydrolyzed to form other pyrimidines, such as cytosine and uracil, further expanding the inventory of available nucleobases.

Pyrimidine_Formation_from_Aldehyde cluster_urea Pathway 1: Reaction with Urea cluster_guanidine Pathway 2: Reaction with Guanidine Cyanoacetaldehyde Cyanoacetaldehyde Urea Urea Cyanoacetaldehyde->Urea Cyclization Guanidine Guanidine Cyanoacetaldehyde->Guanidine Cyclization Cytosine Cytosine Urea->Cytosine Uracil Uracil Cytosine->Uracil Hydrolysis DAP 2,4-Diaminopyrimidine Guanidine->DAP Hydrolyzed_Pyrimidines Cytosine, Isocytosine, Uracil DAP->Hydrolyzed_Pyrimidines Hydrolysis

Figure 2: Cyclization of cyanoacetaldehyde to form pyrimidine bases.

Quantitative Data Summary

The efficiency of these prebiotic pathways is a critical factor in assessing their plausibility. The following tables summarize the reported yields for the key reactions discussed.

Table 1: Synthesis of Cytosine from Cyanoacetaldehyde and Urea

ReactantsConditionsProductYieldReference
Cyanoacetaldehyde, UreaConcentrated aqueous solution (simulating evaporating lagoon)Cytosine30-50%
10⁻³ M Cyanoacetaldehyde, 1-10 molal UreaSealed ampule, 100°CCytosine + UracilNot specified as final yield, but half-life data provided

Table 2: Synthesis of 2,4-Diaminopyrimidine from Cyanoacetaldehyde and Guanidine

ReactantsConditionsProductYieldReference
Cyanoacetaldehyde, Guanidine hydrochlorideConcentrated conditions ("drying lagoon" model)2,4-Diaminopyrimidine40-85%
Dilute Cyanoacetaldehyde and Guanidine hydrochloride, 0.5 M NaClEvaporation over time ("dry-down" experiment)2,4-Diaminopyrimidine1-7%

Experimental Protocols

This section provides detailed methodologies for the key experiments in the prebiotic synthesis of pyrimidines from cyanoacetaldehyde.

Protocol for Cytosine Synthesis in Concentrated Urea Solution

This protocol is based on the work of Robertson and Miller (1995).

Objective: To synthesize cytosine from cyanoacetaldehyde and urea under conditions simulating an evaporating prebiotic pool.

Materials:

  • Cyanoacetaldehyde (prepared from the hydrolysis of cyanoacetylene)

  • Urea (high purity)

  • Deionized water

  • Sealed glass ampules

  • Heating apparatus (e.g., oven or heating block) at 100°C

  • Analytical equipment (e.g., HPLC) for product identification and quantification

Procedure:

  • Prepare a highly concentrated aqueous solution of urea. Molality can range from 1 m to near saturation.

  • Add cyanoacetaldehyde to the urea solution to a final concentration of approximately 10⁻³ M.

  • Aliquot the reaction mixture into glass ampules and flame-seal under an inert atmosphere if desired.

  • Place the sealed ampules in a heating apparatus set to 100°C.

  • Run the reaction for an extended period to determine maximum yield. Kinetic studies can be performed by stopping the reaction at various time points (e.g., after 5 hours).

  • After the desired reaction time, cool the ampules and open them carefully.

  • Analyze the resulting solution for the presence of cytosine and its hydrolysis product, uracil, using a suitable analytical method such as HPLC with a UV detector, comparing retention times and spectra to authentic standards.

Protocol for 2,4-Diaminopyrimidine Synthesis in a "Drying Lagoon" Model

This protocol is based on the work by Robertson, Levy, and Miller (1996).

Objective: To synthesize 2,4-diaminopyrimidine from cyanoacetaldehyde and guanidine under concentrated conditions.

Materials:

  • Cyanoacetaldehyde

  • Guanidine hydrochloride

  • Buffers (e.g., succinate, phosphate, or borate (B1201080) at 0.02 M)

  • Heating apparatus at 100°C

  • Analytical equipment (e.g., HPLC)

Procedure for Concentrated Conditions:

  • Prepare solutions of guanidine hydrochloride at various molalities (e.g., up to 1 m).

  • Add cyanoacetaldehyde to the guanidine solutions.

  • Buffer the solutions to the desired pH (studies were conducted across a range of pH values).

  • Heat the solutions at 100°C for various time intervals to determine the rate and maximum yield.

  • Analyze the samples by HPLC to quantify the formation of 2,4-diaminopyrimidine.

Procedure for "Dry-Down" Experiment:

  • Prepare a dilute aqueous solution containing cyanoacetaldehyde, guanidine hydrochloride, and 0.5 M NaCl.

  • Place the solution in an open vessel and allow it to evaporate to dryness over a specified period at a controlled temperature.

  • Once dry, redissolve the residue in a known volume of solvent.

  • Analyze the redissolved sample by HPLC to determine the yield of 2,4-diaminopyrimidine.

Broader Context: Aldehyde Synthesis in Cyanosulfidic Protometabolism

While the synthesis of cyanoacetaldehyde from cyanoacetylene is a specific and high-yield pathway, it is important to consider the broader context of aldehyde formation in prebiotic chemistry. The cyanosulfidic protometabolism model, proposed by John Sutherland and colleagues, describes a network of reactions that can produce precursors for ribonucleotides, amino acids, and lipids from simple feedstocks like hydrogen cyanide (HCN).

This chemistry is driven by UV light and uses hydrogen sulfide (B99878) as a reductant. A key feature of this network is the reductive homologation of HCN and its derivatives, which generates a variety of simple aldehydes, including glycolaldehyde (B1209225) and glyceraldehyde – the precursors to ribose. This framework suggests that a rich variety of aldehydes could have been present on the early Earth, potentially participating in numerous synthetic pathways, including the formation of pyrimidine and other heterocyclic structures.

Cyanosulfidic_Protometabolism cluster_products Generated Precursors HCN Hydrogen Cyanide (HCN) Aldehydes Simple Aldehydes (e.g., Glycolaldehyde, Glyceraldehyde) HCN->Aldehydes Reductive Homologation Amino_Acids Amino Acid Precursors HCN->Amino_Acids Lipids Lipid Precursors HCN->Lipids H2S Hydrogen Sulfide (H₂S) H2S->Aldehydes UV UV Light UV->Aldehydes Ribonucleotides Ribonucleotide Precursors Aldehydes->Ribonucleotides

Figure 3: High-level overview of the cyanosulfidic protometabolism.

Conclusion

The prebiotic synthesis of pyrimidine aldehydes, particularly cyanoacetaldehyde, represents a robust and plausible pathway to the formation of essential pyrimidine nucleobases on the early Earth. The synthesis of cyanoacetaldehyde from simple atmospheric precursors and its subsequent high-yield cyclization with urea and guanidine in environments like evaporating lagoons provide a compelling model for the abiotic origins of cytosine and uracil. The experimental data and detailed protocols presented in this guide offer a solid foundation for further research in this area. Understanding these fundamental synthetic pathways is not only crucial for origin-of-life studies but also provides insights into the fundamental chemical principles that could inform the synthesis of novel heterocyclic compounds for various applications, including drug development.

Spectroscopic Characterization of Pyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine-5-carbaldehyde (C₅H₄N₂O, Mol. Wt.: 108.10 g/mol ) is a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Its pyrimidine (B1678525) core is a fundamental component of nucleobases, and the reactive aldehyde group allows for diverse synthetic modifications. This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, offering detailed experimental protocols and data interpretation for researchers and scientists in the field.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on analysis of its functional groups and data from closely related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aldehyde group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicity
Aldehyde-H9.9 - 10.1Singlet (s)
Pyrimidine-H2~9.3Singlet (s)
Pyrimidine-H4/H6~8.8 - 9.0Singlet (s)

Note: Data is predicted based on typical values for aromatic aldehydes and pyrimidine derivatives. Solvent: CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppm
Aldehyde C=O185 - 195
Pyrimidine-C2~158
Pyrimidine-C4/C6~157
Pyrimidine-C5~130

Note: Data is predicted based on typical values for aromatic aldehydes and pyrimidine derivatives.[3][4] Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the stretching and bending vibrations of the aldehyde and the aromatic pyrimidine ring.[5]

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchAromatic (Pyrimidine Ring)Medium
2850 - 2750C-H Stretch (Fermi resonance doublet)AldehydeMedium-Weak
1710 - 1685C=O StretchAromatic AldehydeStrong
1600 - 1450C=C and C=N StretchAromatic (Pyrimidine Ring)Medium-Strong
1400 - 1100In-plane C-H BendingAromatic (Pyrimidine Ring)Medium
900 - 650Out-of-plane C-H BendingAromatic (Pyrimidine Ring)Medium-Strong

Note: Data is based on typical absorption frequencies for aromatic aldehydes and pyrimidine derivatives.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
108Molecular Ion [M]⁺
107[M-H]⁺ (Loss of aldehydic proton)
80[M-CO]⁺ (Loss of carbonyl group)
53[C₃H₃N]⁺ (Fragment from pyrimidine ring cleavage)

Note: Fragmentation pattern is predicted based on common pathways for aromatic aldehydes and pyrimidine-containing compounds. Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the procedure for acquiring NMR spectra of this compound.

Sample Preparation:

  • Sample Quantity: Weigh approximately 10-20 mg of solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Data Acquisition:

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Pulse Angle: 45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Calibrate the chemical shift scale using the TMS or residual solvent peak.

FTIR Spectroscopy Protocol

This protocol describes the use of Attenuated Total Reflectance (ATR) for obtaining the IR spectrum of solid this compound.

Sample Preparation & Data Acquisition:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Background Scan: Before analyzing the sample, run a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are:

    • Spectral Range: 4000 - 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

UV-Visible Spectroscopy Protocol

This protocol details the measurement of the UV-Vis absorption spectrum of this compound.

Sample Preparation:

  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Ethanol or methanol (B129727) are common choices for pyrimidine derivatives.

  • Stock Solution: Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

  • Working Solution: Prepare a dilute working solution from the stock solution to ensure that the absorbance reading falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

Data Acquisition:

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Cuvettes: Use a matched pair of quartz cuvettes (1 cm path length).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition: Scan the sample over the specified wavelength range to obtain the absorption spectrum. Record the wavelength of maximum absorbance (λmax).

Mass Spectrometry Protocol

This protocol outlines a general procedure for obtaining the mass spectrum of this compound using Electron Ionization (EI).

Sample Preparation & Introduction:

  • Sample Purity: Ensure the sample is pure, as impurities will complicate the mass spectrum.

  • Introduction Method: For a volatile solid like this compound, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

Data Acquisition:

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Ionization: The sample is introduced into the high-vacuum ion source and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Visualizations

Synthesis Workflow

A common laboratory synthesis of this compound involves the formylation of a pyrimidine precursor. The following diagram illustrates a typical workflow starting from 5-bromopyrimidine.[9]

Synthesis_Workflow Start 5-Bromopyrimidine Intermediate Pyrimidin-5-yl-lithium (Organolithium Intermediate) Start->Intermediate Lithiation Reagent1 n-Butyllithium (n-BuLi) in THF, -100 °C Reagent1->Intermediate Adduct Unstable Adduct Intermediate->Adduct Formylation Reagent2 Ethyl Formate (Formylating Agent) Reagent2->Adduct Product This compound Adduct->Product Hydrolysis Workup Acidic Workup (e.g., Ethereal HCl) Workup->Product

Caption: A typical synthesis workflow for this compound.

References

Methodological & Application

Synthesis of Pyrimidine-5-carbaldehyde from 5-bromopyrimidine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-PYR5CHO-001 For Research Use Only

Introduction

Pyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine (B1678525) scaffold is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals. The introduction of a formyl group at the 5-position provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of novel antiviral agents, kinase inhibitors, and other therapeutic candidates. This document outlines a detailed and efficient one-pot protocol for the synthesis of this compound from the readily available starting material, 5-bromopyrimidine (B23866).

Principle

The synthesis proceeds via a lithium-halogen exchange reaction, a powerful method for the formation of functionalized organolithium species. 5-Bromopyrimidine is treated with n-butyllithium at cryogenic temperatures to generate the highly reactive pyrimidin-5-yl-lithium intermediate. This nucleophilic species is then quenched with an electrophilic formylating agent, such as ethyl formate (B1220265), to yield the desired this compound after an acidic workup. The reaction is performed under strictly anhydrous and inert conditions to prevent the quenching of the organolithium intermediate by moisture or atmospheric oxygen.

Applications in Drug Discovery

The aldehyde functionality of this compound serves as a key building block for the synthesis of more complex heterocyclic systems and for the introduction of various pharmacophores. Its derivatives have been explored for a range of therapeutic applications:

  • Antiviral Agents: The pyrimidine core is crucial in many nucleoside and non-nucleoside antiviral drugs. This compound can be used to synthesize novel pyrimidine thioglycosides and other analogues that have shown activity against a variety of viruses, including SARS-CoV-2 and influenza viruses.[1][2][3]

  • Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine scaffold that interacts with the hinge region of the kinase active site. The formyl group can be elaborated into various substituents to optimize binding affinity and selectivity for targets such as Aurora kinases and cyclin-dependent kinases (CDKs), which are implicated in cancer.[4][5][6]

  • Other Therapeutic Areas: The versatility of the this compound intermediate allows for its use in the development of a wide range of other biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[7][8]

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-BromopyrimidineC₄H₃BrN₂158.98Off-white to light yellow solid67-73
This compoundC₅H₄N₂O108.10Light yellow to yellow solid39-43
Table 2: Summary of a Representative Synthesis of this compound
ParameterValueReference
Starting Material5-Bromopyrimidine[1]
Key Reagentsn-Butyllithium, Ethyl formate[1]
SolventTetrahydrofuran (THF)[1]
Reaction Temperature-100 °C to 0 °C[1]
Reaction Time~1-2 hours[1]
Purification MethodFlash Column Chromatography[1]
Yield59%[1]
Table 3: Spectroscopic Data for 5-Bromopyrimidine
TechniqueDataReference
¹H NMR (CDCl₃)δ 9.18 (s, 1H), 8.85 (s, 2H)[9]
¹³C NMR (CDCl₃)δ 160.0, 157.5, 116.5[10]
IR (KBr pellet, cm⁻¹)3050, 1550, 1400, 1200, 850[11]
Mass Spectrum (EI)m/z 158/160 (M⁺)[11]
Table 4: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR (CDCl₃)δ 10.1 (s, 1H), 9.4 (s, 1H), 9.2 (s, 2H)[12]
¹³C NMR (CDCl₃)δ 189.5, 161.0, 158.0, 131.0[12]
IR (KBr pellet, cm⁻¹)3050, 2850, 1700 (C=O), 1560, 1400[12]
Mass Spectrum (EI)m/z 108 (M⁺)[12]

Experimental Protocols

Safety Precautions
  • n-Butyllithium is a pyrophoric liquid and will ignite on contact with air and moisture. It must be handled under an inert atmosphere (argon or nitrogen) using proper Schlenk techniques. All glassware must be oven- or flame-dried before use.

  • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Have a Class D fire extinguisher or a container of dry sand readily available for quenching any potential fires.

  • Quench any residual n-butyllithium and reaction byproducts safely. Slowly add isopropanol, followed by methanol, and then water to any residues. [13][14]

Protocol: One-Pot Synthesis of this compound

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Ethyl formate (1.2 eq)

  • Ethereal HCl (or saturated aqueous NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

  • Solvents for chromatography (e.g., chloroform (B151607)/hexane (B92381) or ethyl acetate/hexane)

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Place the flask under a positive pressure of inert gas.

    • Dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF.

  • Lithium-Halogen Exchange:

    • Cool the solution of 5-bromopyrimidine in THF to -100 °C using a liquid nitrogen/ethanol bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -90 °C.

    • Stir the reaction mixture at this temperature for 30 minutes. The formation of the pyrimidin-5-yl-lithium intermediate may be indicated by a color change.

  • Formylation:

    • Slowly add ethyl formate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -90 °C.

    • After the addition is complete, stir the mixture at -100 °C for an additional 30 minutes.

  • Work-up:

    • Quench the reaction at -100 °C by the slow, dropwise addition of ethereal HCl until the solution is acidic. Alternatively, the reaction can be quenched with a saturated aqueous solution of ammonium (B1175870) chloride after allowing the mixture to warm slightly.

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[15][16][17]

    • A suitable eluent system is a gradient of chloroform in hexane (e.g., starting with 20% chloroform and gradually increasing the polarity).

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a light yellow solid.

Visualizations

G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents/Solvents r1 5-Bromopyrimidine p1 This compound r1->p1 Synthesis r2 n-Butyllithium r2->p1 r3 Ethyl Formate r3->p1 re1 Anhydrous THF re1->p1 re2 Ethereal HCl re2->p1 G start 5-Bromopyrimidine intermediate Pyrimidin-5-yl-lithium start->intermediate n-BuLi, THF -100 °C product This compound intermediate->product 1. Ethyl Formate 2. H+ G prep Reaction Setup (Anhydrous/Inert) lithiation Lithium-Halogen Exchange (5-Bromopyrimidine + n-BuLi @ -100°C) prep->lithiation formylation Formylation (Add Ethyl Formate @ -100°C) lithiation->formylation quench Reaction Quench (Acidic Work-up) formylation->quench extraction Extraction and Drying quench->extraction purification Flash Column Chromatography extraction->purification product Pure this compound purification->product

References

One-Pot Synthesis of 5-Formylpyrimidine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 5-formylpyrimidine scaffold is a particularly valuable intermediate for the synthesis of more complex molecules and potential drug candidates. This document provides a detailed protocol for a one-pot, three-component synthesis of 5-formylpyrimidine derivatives, offering a streamlined and efficient alternative to multi-step synthetic routes. The presented method is designed to be accessible for both academic and industrial research settings.

Introduction

The synthesis of substituted pyrimidines is a cornerstone of modern synthetic and medicinal chemistry.[1][3] Traditional methods often involve lengthy, multi-step procedures with purification of intermediates, leading to lower overall yields and increased waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to overcome these limitations by combining three or more reactants in a single reaction vessel to form a complex product in a highly atom-economical fashion.[5][6] This approach not only simplifies the synthetic process but also allows for the rapid generation of diverse libraries of compounds for biological screening.[5]

This application note details a robust one-pot method for the synthesis of 5-formylpyrimidine derivatives. The protocol is based on the well-established principles of pyrimidine synthesis, which often involve the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. In this adaptation, a protected formyl-containing building block is utilized to introduce the desired functionality at the C5 position of the pyrimidine ring.

Applications in Drug Discovery and Development

Pyrimidine derivatives are integral to numerous approved drugs and clinical candidates.[3] The 5-formyl group serves as a versatile chemical handle for further structural modifications, enabling the exploration of a broad chemical space. Potential applications of 5-formylpyrimidine derivatives include:

  • Anticancer Agents: The pyrimidine core is found in many anticancer drugs that act as inhibitors of key enzymes like kinases.[3][7] The formyl group can be converted into various other functionalities to optimize binding to target proteins.

  • Antimicrobial Agents: Functionalized pyrimidines have shown significant promise as antibacterial and antifungal agents.[2][4]

  • Antiviral Therapeutics: Pyrimidine analogs are a well-established class of antiviral drugs.[8]

  • Central Nervous System (CNS) Active Compounds: Certain pyrimidine derivatives have demonstrated activity as CNS agents.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-formyl-4,6-dimethylpyrimidine

This protocol describes a representative one-pot synthesis of a 2-aryl-5-formyl-4,6-dimethylpyrimidine derivative.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Amidinium Salt (e.g., Acetamidine Hydrochloride)

  • 3-(Dimethylamino)-2-formyl-2-propenal (or a suitable protected formyl-β-dicarbonyl equivalent)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Ethanol, Dimethylformamide)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol), the amidinium salt (12 mmol), and 3-(dimethylamino)-2-formyl-2-propenal (10 mmol).

  • Add the solvent (40 mL) to the flask.

  • Add the base (25 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and stir vigorously.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the expected yields for a range of 5-formylpyrimidine derivatives synthesized using the one-pot protocol with various substituted aromatic aldehydes.

EntryAromatic Aldehyde (Ar-CHO)ProductYield (%)
1Benzaldehyde2-Phenyl-4,6-dimethyl-5-formylpyrimidine75
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,6-dimethyl-5-formylpyrimidine82
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,6-dimethyl-5-formylpyrimidine78
42-Naphthaldehyde2-(Naphthalen-2-yl)-4,6-dimethyl-5-formylpyrimidine71
5Thiophene-2-carbaldehyde2-(Thiophen-2-yl)-4,6-dimethyl-5-formylpyrimidine68

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine Reactants: Aromatic Aldehyde, Amidinium Salt, Formyl-β-dicarbonyl B Add Solvent and Base A->B In Round-Bottom Flask C Heat to Reflux (4-8 hours) B->C D Monitor by TLC C->D E Solvent Removal D->E Reaction Complete F Aqueous Workup & Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the one-pot synthesis of 5-formylpyrimidine derivatives.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Aromatic Aldehyde (Ar-CHO) I1 Knoevenagel Condensation Product R1->I1 R2 Amidinium Salt I2 Michael Addition Adduct R2->I2 R3 Formyl-β-dicarbonyl R3->I1 I1->I2 I3 Cyclized Dihydropyrimidine I2->I3 Intramolecular Cyclization P 5-Formylpyrimidine Derivative I3->P Oxidation/Aromatization

Caption: Proposed mechanism for the multicomponent synthesis of 5-formylpyrimidines.

Conclusion

The described one-pot synthesis provides an efficient and straightforward method for the preparation of 5-formylpyrimidine derivatives. This approach offers significant advantages over traditional multi-step methods in terms of operational simplicity, reaction time, and overall yield. The versatility of the 5-formyl group makes the resulting products valuable building blocks for the synthesis of diverse libraries of pyrimidine-based compounds for drug discovery and development. Researchers are encouraged to adapt and optimize this protocol for their specific synthetic targets.

References

Application Notes and Protocols for the Reimer-Tiemann Formylation of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Reimer-Tiemann formylation of pyrimidine (B1678525) rings. This reaction is a valuable tool for the synthesis of pyrimidine-5-carboxaldehydes, which are important intermediates in the development of pharmaceuticals, particularly in the areas of oncology and anti-inflammatory research.

Introduction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols and other electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction typically employs chloroform (B151607) and a strong base, such as sodium hydroxide (B78521), to generate dichlorocarbene (B158193) in situ as the formylating agent.[3][4] While traditionally applied to phenols, this reaction has been successfully extended to the formylation of activated pyrimidine rings, specifically hydroxypyrimidines, to produce pyrimidine-5-carboxaldehydes.[5][6][7][8]

The presence of electron-donating groups on the pyrimidine ring is crucial for the success of the Reimer-Tiemann formylation. Studies have shown that monohydroxydimethyl-, di-, and trihydroxypyrimidines are suitable substrates for this transformation.[5][6][7][8] The resulting pyrimidine-5-carboxaldehydes are versatile synthetic intermediates. Notably, pyrimidine derivatives, including those with a carboxaldehyde or a related functional group at the 5-position, have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[9][10][11]

Data Presentation: Reimer-Tiemann Formylation of Various Pyrimidine Substrates

The following table summarizes the reported yields for the Reimer-Tiemann formylation of selected hydroxypyrimidine derivatives. The data is based on the foundational work in this area.

SubstrateProductReagents & ConditionsYield (%)Reference
4-Hydroxy-2,6-dimethylpyrimidine4-Hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde1. NaOH, H₂O, 70 °C 2. CHCl₃40-50%[5][6][7][8]
2-Hydroxy-4,6-dimethylpyrimidine2-Hydroxy-4,6-dimethylpyrimidine-5-carboxaldehyde1. NaOH, H₂O, 70 °C 2. CHCl₃35-45%[5][6][7][8]
2,4-Dihydroxy-6-methylpyrimidine2,4-Dihydroxy-6-methylpyrimidine-5-carboxaldehyde1. NaOH, H₂O, 70 °C 2. CHCl₃Moderate[5][6][7][8]
Barbituric Acid (2,4,6-Trihydroxypyrimidine)2,4,6-Trihydroxypyrimidine-5-carboxaldehyde (5-Formylbarbituric acid)1. NaOH, H₂O, 70 °C 2. CHCl₃Moderate[5][6][7][8]

Experimental Protocols

The following are detailed methodologies for the Reimer-Tiemann formylation of representative pyrimidine substrates.

Protocol 1: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde

Materials:

  • 4-Hydroxy-2,6-dimethylpyrimidine

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Dioxane (optional, as an emulsifying agent)[2][4]

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-hydroxy-2,6-dimethylpyrimidine (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (4.0-5.0 eq). If the substrate has low solubility, a small amount of dioxane can be added to aid dissolution.[2][4]

  • Heating: Gently heat the mixture to 60-70 °C with continuous stirring.

  • Addition of Chloroform: Add chloroform (3.0-4.0 eq) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[1]

  • Reaction: After the addition of chloroform is complete, continue to heat the reaction mixture at 60-70 °C for an additional 2-3 hours with vigorous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid in an ice bath until it is acidic to litmus (B1172312) paper.

    • The product, 4-hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde, will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.

Protocol 2: Synthesis of 2,4,6-Trihydroxypyrimidine-5-carboxaldehyde (5-Formylbarbituric acid)

Materials:

  • Barbituric acid (2,4,6-Trihydroxypyrimidine)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, prepare a solution of barbituric acid (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (4.0-5.0 eq).

  • Heating: Heat the solution to 60-70 °C with stirring.

  • Addition of Chloroform: Slowly add chloroform (3.0-4.0 eq) dropwise over 1-2 hours, maintaining the reaction temperature.

  • Reaction: Continue heating and stirring the mixture for an additional 3-4 hours after the chloroform addition is complete.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully neutralize the mixture with concentrated hydrochloric acid.

    • Further acidify the mixture to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid product by filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude 5-formylbarbituric acid from hot water or a suitable aqueous-organic solvent system to obtain the purified product.

Mandatory Visualizations

Reaction Mechanism

The Reimer-Tiemann formylation of a hydroxypyrimidine proceeds through the following key steps:

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_formylation Formylation of Pyrimidine CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethyl Carbanion (⁻CCl₃) CHCl3->Carbanion Base Base (OH⁻) Base->CHCl3 Deprotonation Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene α-elimination Intermediate1 Dichloromethyl Adduct Carbene->Intermediate1 Pyrimidine Hydroxypyrimidine Phenoxide Pyrimidinolate Anion Pyrimidine->Phenoxide Deprotonation by Base Phenoxide->Intermediate1 Nucleophilic Attack Intermediate2 Dichloromethyl Intermediate Intermediate1->Intermediate2 Proton Transfer Aldehyde Pyrimidine-5-carboxaldehyde Intermediate2->Aldehyde Hydrolysis

Caption: Reaction mechanism of the Reimer-Tiemann formylation.

Experimental Workflow

A general workflow for the synthesis and purification of pyrimidine-5-carboxaldehydes via the Reimer-Tiemann reaction is depicted below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve hydroxypyrimidine in aq. NaOH - Heat to 60-70 °C Start->Reaction_Setup Reagent_Addition Slow dropwise addition of Chloroform Reaction_Setup->Reagent_Addition Reaction Maintain temperature and stir for 2-4 hours Reagent_Addition->Reaction Workup Work-up: - Cool reaction mixture - Acidify with HCl Reaction->Workup Isolation Isolate crude product by filtration Workup->Isolation Purification Purify by recrystallization Isolation->Purification Characterization Characterize product (NMR, IR, MS, m.p.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Reimer-Tiemann formylation.

Signaling Pathway: Inhibition of VEGFR-2 by a Pyrimidine Derivative

Pyrimidine-5-carboxaldehyde derivatives have been investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for growth and metastasis.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 ATP binding Pyrimidine_Inhibitor Pyrimidine-5-carboxaldehyde Derivative Pyrimidine_Inhibitor->VEGFR2 Inhibits ATP binding P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) P1->P2 P3 Angiogenesis (Cell proliferation, migration, survival) P2->P3

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1] For drug development and medicinal chemistry, the Vilsmeier-Haack reaction is particularly valuable for the synthesis of pyrimidine (B1678525) aldehydes. These compounds are crucial intermediates in the preparation of a wide range of biologically active molecules, including antiviral and anticancer agents, due to the versatile reactivity of the aldehyde group.[5][6]

This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack reaction tailored to the synthesis of pyrimidine aldehydes, addressing key aspects such as substrate scope, regioselectivity, potential side reactions, and purification strategies.

Reaction Mechanism and Key Considerations

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrimidine ring.[3][4]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. The position of attack is governed by the electronic properties of the substituents on the pyrimidine ring.

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt to yield the corresponding pyrimidine aldehyde.

Key Considerations:

  • Substrate Reactivity: The pyrimidine ring must be sufficiently electron-rich for the reaction to proceed efficiently. Electron-donating groups (e.g., hydroxyl, amino, alkoxy) activate the ring towards electrophilic substitution.

  • Regioselectivity: In unsymmetrically substituted pyrimidines, the formylation generally occurs at the most electron-rich and sterically accessible position. For many pyrimidine derivatives, this is the C5 position.

  • Side Reactions: A significant side reaction, particularly with hydroxyl-substituted pyrimidines like uracil (B121893), is the concurrent chlorination of the hydroxyl groups to form chloropyrimidines.[5] Over-chlorination is also a possibility if multiple positions are activated.[7]

Applications and Scope

The Vilsmeier-Haack reaction has been successfully applied to a variety of pyrimidine substrates, demonstrating its utility in synthesizing diverse pyrimidine aldehydes.

Formylation of Hydroxypyrimidines

Hydroxypyrimidines are common substrates for the Vilsmeier-Haack reaction. The hydroxyl groups strongly activate the ring, facilitating formylation.

A notable example is the formylation of 2-methylpyrimidine-4,6-diol, which yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[6] A comparative study of different solvents has shown that DMF provides the highest yield.[6]

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylpyrimidine-4,6-diolBenzeneReflux648[6]
2-Methylpyrimidine-4,6-diolDichloroethane80650[6]
2-Methylpyrimidine-4,6-diolDMF80561[6]
2-Methylpyrimidine-4,6-diolo-Xylene1007Not specified[6]

Table 1: Comparison of reaction conditions for the formylation of 2-methylpyrimidine-4,6-diol.

In the case of uracil and its derivatives, formylation at the C5 position is often accompanied by chlorination of the hydroxyl groups at the C2 and C4 positions, yielding 2,4-dichloro-5-formylpyrimidine.[5]

Formylation of Aminopyrimidines

Amino-substituted pyrimidines are also excellent candidates for the Vilsmeier-Haack reaction. The amino group is a strong activating group, directing the formylation typically to the ortho or para position. For instance, 6-aminouracil (B15529) can be formylated without chlorination of the pyrimidine core under carefully controlled conditions.[5]

Formylation of Fused Pyrimidine Systems

The Vilsmeier-Haack reaction is also applicable to fused pyrimidine systems. For example, the formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine results in the formation of the corresponding 6-carbaldehyde.[8]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Reaction

This protocol provides a general procedure for the formylation of an activated pyrimidine substrate. The specific quantities of reagents and reaction conditions should be optimized for each substrate.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Substituted pyrimidine

  • Anhydrous solvent (e.g., DMF, dichloroethane, benzene)

  • Crushed ice

  • Sodium bicarbonate or sodium carbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-salt bath to 0 °C.

  • Add POCl₃ dropwise to the cooled DMF with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is typically indicated by the formation of a solid or a viscous oil.

  • Reaction with Pyrimidine: Dissolve or suspend the pyrimidine substrate in an appropriate anhydrous solvent and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between room temperature and 100 °C) for the required time (typically 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Specific Protocol: Synthesis of 4,6-dihydroxy-2-methylthis compound[6]

Materials:

  • 2-Methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol)

  • Phosphorus oxychloride (0.29 mL, 3.16 mmol)

  • N,N-Dimethylformamide (DMF) (3.49 mL total: 0.49 mL for reagent, 3 mL for solvent)

  • Crushed ice

Procedure:

  • In a flask, prepare the Vilsmeier reagent by carefully adding POCl₃ (0.29 mL, 3.16 mmol) dropwise to cooled DMF (0.49 mL, 6.3 mmol) with vigorous stirring.

  • To a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL), add the prepared Vilsmeier reagent dropwise with vigorous stirring.

  • Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the reaction by TLC (1:9 methanol/dichloromethane).

  • After completion, pour the reaction mixture onto ice and stir overnight.

  • Collect the resulting precipitate by filtration and dry at 60 °C to yield 4,6-dihydroxy-2-methylthis compound. (Yield: 61%).

Troubleshooting and Side Reactions

ProblemPossible CauseSolution
Low or no product formation Pyrimidine ring is not sufficiently activated.Introduce or use a pyrimidine with stronger electron-donating groups.
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature and/or prolong the reaction time.
Formation of chlorinated byproducts Presence of hydroxyl groups on the pyrimidine ring.Use a minimal amount of POCl₃ or consider protecting the hydroxyl groups prior to the reaction.
Formation of multiple products Multiple reactive sites on the pyrimidine ring.Modify the substituents to direct the formylation to the desired position. Optimize reaction conditions (temperature, solvent) to favor the desired isomer.
Hydrolysis of the product during work-up The product is sensitive to acidic conditions.Neutralize the reaction mixture promptly and efficiently during the work-up.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrimidine Pyrimidine Substrate Iminium_Salt Iminium Salt Intermediate Pyrimidine->Iminium_Salt + Vilsmeier Reagent Pyrimidine_Aldehyde Pyrimidine Aldehyde Iminium_Salt->Pyrimidine_Aldehyde + H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Workflow for Pyrimidine Aldehyde Synthesis

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up and Purification Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Substrate_Add Add Pyrimidine Substrate Reagent_Prep->Substrate_Add Heating Heat to Reaction Temperature Substrate_Add->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench on Ice Monitoring->Quenching Neutralization Neutralize with Base Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify (Recrystallization/Chromatography) Drying->Purification

References

Application Notes and Protocols for the Biginelli Reaction Utilizing Pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a cornerstone of multicomponent reactions in organic chemistry, enabling the efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones (DHPMs).[1] This acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) provides access to a class of heterocyclic compounds with significant therapeutic potential.[1][2] DHPMs are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, which include but are not limited to, antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3] Notably, the incorporation of a pyrimidine (B1678525) moiety, a key component of nucleic acids, into the DHPM framework through the use of pyrimidine-5-carbaldehyde is of considerable interest for the development of novel therapeutic agents.[4] These resulting fused heterocyclic systems have shown promise as antimicrobial and anticancer agents.[5][6][7][8]

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine-substituted dihydropyrimidinones via the Biginelli reaction.

Reaction Scheme

The general reaction involves the condensation of this compound, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea or thiourea, typically catalyzed by a Lewis or Brønsted acid.

General Reaction:

Quantitative Data Summary

The following tables summarize representative quantitative data for the Biginelli reaction using this compound and analogous heterocyclic aldehydes.

Table 1: Synthesis of 4-(Pyrimidin-5-yl)-3,4-dihydropyrimidin-2(1H)-ones

Entryβ-Dicarbonyl Compound(Thio)ureaCatalystSolventReaction ConditionsYield (%)Reference
1Ethyl Acetoacetate (B1235776)UreaFeCl₃·6H₂O (10 mol%)Ethanol (B145695)Reflux, 6hHighAnalogous Protocol[3]
2AcetylacetoneUreaYb(OTf)₃ (10 mol%)AcetonitrileMicrowave, 120°C, 20 minHighAnalogous Protocol
3Ethyl AcetoacetateThioureaL-proline nitrate (B79036) (3 mol%)MethanolReflux86.74Analogous Protocol[9]
4Methyl AcetoacetateUreaCuCl₂·2H₂O / HClSolvent-freeGrindingGoodAnalogous Protocol[2]

Table 2: Characterization Data for Representative 4-(Aryl/Heteroaryl)-DHPMs

CompoundMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)Reference
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₆N₂O₃239-2401.15 (t, 3H), 2.25 (s, 3H), 4.05 (q, 2H), 5.15 (d, 1H), 7.20-7.40 (m, 5H), 7.75 (s, 1H), 9.20 (s, 1H)[10]
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₅ClN₂O₃2151.14 (t, 3H), 2.25 (s, 3H), 4.04 (q, 2H), 5.14 (d, 1H), 7.22 (d, 2H), 7.35 (d, 2H), 7.75 (s, 1H), 9.22 (s, 1H)[6]
Methyl 5-benzoyl-6-(4-chlorophenyl)-4-methoxy-2-thioxohexahydropyrimidine-4-carboxylateC₂₀H₁₉ClN₂O₄S288-2903.14 (s, 3H), 3.23 (s, 3H), 4.42 (d, 1H), 4.99 (d, 1H), 7.04 (t, 2H), 7.37-7.48 (m, 4H), 7.54 (t, 1H), 7.64 (d, 2H), 8.71 (s, 1H), 9.24 (s, 1H)[11]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of Ethyl 4-(Pyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 4-aryl-DHPMs using iron(III) chloride as the catalyst.[3]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Ethanol (EtOH)

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified ethyl 4-(pyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[3]

Protocol 2: General Procedure for Antimicrobial Susceptibility Testing

The synthesized dihydropyrimidinone derivatives can be evaluated for their antimicrobial activity using the following general protocol.[6]

Materials:

  • Synthesized DHPM compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds and standard drugs in the appropriate growth medium in 96-well microtiter plates.

  • Inoculate the wells with a standardized suspension of the test microorganism.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.[6]

  • To determine the Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no growth are subcultured on agar (B569324) plates. The lowest concentration that prevents any growth on the subculture is the MBC.[6]

Mechanistic Pathway and Workflow

The Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate. The acid catalyst activates the aldehyde, which then condenses with urea. Subsequent nucleophilic attack by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration, yields the final dihydropyrimidinone product.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product pyrimidine_aldehyde This compound acyliminium N-Acyliminium Ion pyrimidine_aldehyde->acyliminium + Urea, H⁺ beta_ketoester β-Ketoester enolate Enolate beta_ketoester->enolate Tautomerization urea Urea open_chain Open-Chain Intermediate acyliminium->open_chain + Enolate enolate->open_chain dhpm 4-(Pyrimidin-5-yl)-DHPM open_chain->dhpm Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Experimental_Workflow start Start mixing Mix Reactants & Catalyst (this compound, Ethyl Acetoacetate, Urea, FeCl₃·6H₂O) in Ethanol start->mixing reflux Reflux Reaction Mixture (6 hours) mixing->reflux workup Work-up (Cooling, Precipitation in Ice Water) reflux->workup filtration Filtration & Washing workup->filtration purification Recrystallization from Ethanol filtration->purification characterization Characterization (Melting Point, NMR, etc.) purification->characterization bioassay Biological Activity Screening (Antimicrobial, Anticancer) characterization->bioassay end End bioassay->end

Caption: Experimental workflow for DHPM synthesis.

Potential Applications in Drug Development

The dihydropyrimidinone scaffold is a versatile platform for the development of new therapeutic agents. The incorporation of the pyrimidine ring is anticipated to modulate the biological activity of the resulting DHPMs.

  • Antimicrobial Agents: Many DHPM derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][5] The synthesized 4-(pyrimidin-5-yl)-DHPMs can be screened for their efficacy against clinically relevant strains, including multi-drug resistant bacteria.[6]

  • Anticancer Agents: The DHPM core is present in several potent anticancer compounds.[7][8] The novel pyrimidine-substituted DHPMs could be evaluated for their cytotoxic activity against various cancer cell lines.

  • Other Therapeutic Areas: The broad biological activity profile of DHPMs suggests potential applications in other areas, such as antiviral and anti-inflammatory therapies.[2][3] Further screening of the synthesized compounds could uncover novel therapeutic leads.

References

The Versatility of Pyrimidine-5-carbaldehyde in Multicomponent Reactions: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbaldehyde, a versatile heterocyclic aldehyde, serves as a pivotal building block in the realm of multicomponent reactions (MCRs). Its inherent reactivity and the presence of the biologically significant pyrimidine (B1678525) moiety make it an attractive starting material for the synthesis of diverse and complex molecular architectures. MCRs, by their nature, offer an efficient and atom-economical approach to constructing intricate molecules in a single synthetic operation, aligning with the principles of green chemistry and accelerating the drug discovery process. This document provides detailed application notes and experimental protocols for the use of this compound in several key multicomponent reactions, including the Biginelli, Hantzsch, Ugi, and Passerini reactions. The resulting pyrimidine-appended heterocyclic compounds are of significant interest due to their potential pharmacological activities, spanning from anticancer and antimicrobial to antiviral agents.[1][2]

Key Multicomponent Reactions Involving this compound

The strategic incorporation of this compound into well-established MCRs provides a direct route to novel classes of compounds where the pyrimidine core is coupled with other heterocyclic systems. This approach allows for the rapid generation of libraries of structurally diverse molecules for biological screening.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.[3] When this compound is employed as the aldehyde component, it leads to the formation of dihydropyrimidinones bearing a pyrimidine substituent, a scaffold of considerable interest in medicinal chemistry.

General Reaction Scheme:

A variety of catalysts can be employed to promote this reaction, including Brønsted acids, Lewis acids, and ionic liquids, often with the goal of improving yields and reaction times.[4]

Experimental Protocol: Synthesis of Ethyl 4-(pyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Materials:

    • This compound (1 mmol, 108.1 mg)

    • Ethyl acetoacetate (B1235776) (1 mmol, 130.1 mg, 126 µL)

    • Urea (1.5 mmol, 90.1 mg)

    • Catalyst (e.g., Ferric Chloride, FeCl₃, 10 mol%, 16.2 mg)

    • Ethanol (B145695) (5 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, ethyl acetoacetate, urea, and the catalyst in ethanol.

    • Reflux the reaction mixture with stirring for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data Summary (Representative)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux875-85[General Biginelli Protocol]
FeCl₃EthanolReflux4-680-90[General Biginelli Protocol]
L-prolineAcetonitrile80685-95[General Biginelli Protocol]

Logical Workflow for Biginelli Reaction

Biginelli_Workflow Start Start Reactants Mix this compound, Ethyl Acetoacetate, Urea, and Catalyst in Solvent Start->Reactants Reaction Reflux Reaction (e.g., 4-6 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Precipitate in Ice Water Monitoring->Workup Complete Isolation Filter and Wash Crude Product Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product Pure Dihydropyrimidinone Purification->Product

Caption: Workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.

Hantzsch Reaction: Synthesis of Dihydropyridines

The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[5] Utilizing this compound in this reaction yields 1,4-dihydropyridine (B1200194) derivatives featuring a pyrimidine substituent at the 4-position. These products can be subsequently oxidized to the corresponding pyridine derivatives.

General Reaction Scheme:

This reaction can be performed under various conditions, including conventional heating and microwave irradiation, often leading to high yields of the desired products.[6]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(pyrimidin-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials:

    • This compound (1 mmol, 108.1 mg)

    • Ethyl acetoacetate (2 mmol, 260.2 mg, 252 µL)

    • Ammonium acetate (1.2 mmol, 92.5 mg)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to afford the pure dihydropyridine.

Quantitative Data Summary (Representative)

ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
Conventional HeatingEthanolReflux6-880-90[General Hantzsch Protocol]
Microwave IrradiationSolvent-free1200.2585-95[6]
UltrasoundWater60188-96[General Hantzsch Protocol]

Reaction Pathway for Hantzsch Synthesis

Hantzsch_Pathway P5C Pyrimidine-5- carbaldehyde Knoevenagel Knoevenagel Condensation P5C->Knoevenagel EAA1 Ethyl Acetoacetate (1 eq.) EAA1->Knoevenagel EAA2 Ethyl Acetoacetate (1 eq.) Enamine_Formation Enamine Formation EAA2->Enamine_Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP Dihydropyridine Product Cyclization->DHP

Caption: Key steps in the Hantzsch synthesis of dihydropyridines.

Ugi Reaction: Synthesis of α-Acylamino Amides

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] The use of this compound in this reaction allows for the incorporation of the pyrimidine moiety into peptide-like scaffolds, which can be valuable for developing new therapeutic agents.

General Reaction Scheme:

The reaction is typically carried out in polar solvents like methanol (B129727) or ethanol and often proceeds rapidly at room temperature.

Experimental Protocol: Synthesis of a Pyrimidine-Containing α-Acylamino Amide

  • Materials:

    • This compound (1 mmol, 108.1 mg)

    • Aniline (1 mmol, 93.1 mg, 91 µL)

    • Acetic acid (1 mmol, 60.1 mg, 57 µL)

    • Cyclohexyl isocyanide (1 mmol, 109.2 mg, 124 µL)

    • Methanol (5 mL)

  • Procedure:

    • To a vial, add this compound, aniline, and acetic acid in methanol. Stir for 10 minutes.

    • Add cyclohexyl isocyanide to the mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to obtain the pure α-acylamino amide.

Quantitative Data Summary (Representative)

AmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
AnilineAcetic AcidCyclohexylMethanol2470-85[General Ugi Protocol]
BenzylamineBenzoic Acidtert-ButylEthanol4865-80[General Ugi Protocol]
MorpholinePropionic AcidBenzylMethanol2475-90[General Ugi Protocol]

Ugi Reaction Experimental Workflow

Ugi_Workflow Start Start Mix1 Mix this compound, Amine, and Carboxylic Acid in Solvent Start->Mix1 Stir1 Stir for 10 min Mix1->Stir1 Add_Iso Add Isocyanide Stir1->Add_Iso Reaction Stir at Room Temp (24-48 hours) Add_Iso->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Evaporation Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure α-Acylamino Amide Purification->Product

Caption: Experimental workflow for the Ugi four-component reaction.

Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8] When this compound is used, this reaction provides a direct route to α-acyloxy amides containing a pyrimidine substituent. These compounds can serve as versatile intermediates for the synthesis of other complex molecules.

General Reaction Scheme:

The reaction is typically performed in aprotic solvents and at room temperature.

Experimental Protocol: Synthesis of a Pyrimidine-Containing α-Acyloxy Amide

  • Materials:

    • This compound (1 mmol, 108.1 mg)

    • Acetic acid (1 mmol, 60.1 mg, 57 µL)

    • Cyclohexyl isocyanide (1 mmol, 109.2 mg, 124 µL)

    • Dichloromethane (DCM) (5 mL)

  • Procedure:

    • In a sealed tube, dissolve this compound, acetic acid, and cyclohexyl isocyanide in dichloromethane.

    • Stir the mixture at room temperature for 48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

Carboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
Acetic AcidCyclohexylDCM4860-75[General Passerini Protocol]
Benzoic Acidtert-ButylTHF7255-70[General Passerini Protocol]
Propionic AcidBenzylAcetonitrile4865-80[General Passerini Protocol]

Passerini Reaction Logical Diagram

Passerini_Diagram P5C Pyrimidine-5- carbaldehyde Intermediate Formation of Intermediate Complex P5C->Intermediate Acid Carboxylic Acid Acid->Intermediate Isocyanide Isocyanide Addition Nucleophilic Addition of Isocyanide Isocyanide->Addition Intermediate->Addition Rearrangement Intramolecular Acyl Transfer (Mumm) Addition->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

References

Synthesis of Bioactive Pyrimidine Derivatives from 5-Carbaldehyde Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrimidine (B1678525) derivatives utilizing pyrimidine-5-carbaldehyde as a key starting material. The synthesized compounds exhibit a range of biological activities, including anticancer and antimicrobial properties. All quantitative data are summarized in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the pyrimidine ring offers a versatile platform for the development of novel bioactive molecules. This compound, in particular, serves as a valuable synthon, enabling the introduction of diverse pharmacophores through reactions such as condensations and multicomponent reactions. This allows for the generation of compound libraries with a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.

Application Notes

The synthesis of pyrimidine derivatives from 5-carbaldehyde precursors is a strategic approach in drug discovery. The aldehyde functionality is highly reactive and allows for the facile construction of more complex molecules. A common and effective method is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene (B1212753) compound. This reaction is often a key step in multicomponent reactions, which are highly efficient for creating molecular diversity.

The biological activity of the resulting pyrimidine derivatives is heavily influenced by the substituents introduced. For instance, the incorporation of aromatic amines via Schiff base formation has been shown to yield compounds with significant anticancer activity. The resulting imine linkage can be a critical pharmacophore, interacting with biological targets.

Data Presentation

The following tables summarize the quantitative biological activity data for representative pyrimidine derivatives synthesized from 5-carbaldehyde precursors.

Table 1: Anticancer Activity of Pyrimidine-Imine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)[1]
6h 2-((4-methylpyrimidin-5-yl)methyleneamino)phenolA549 (Lung)8.2
B16F10 (Melanoma)9.1
SiHa (Cervical)7.5
MCF-7 (Breast)10.3
6i 2-((4-ethylpyrimidin-5-yl)methyleneamino)phenolA549 (Lung)7.8
B16F10 (Melanoma)8.5
SiHa (Cervical)7.1
MCF-7 (Breast)9.8

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDStructureBacterial StrainMIC (µg/mL)[2]
3a 2-(6-(4-fluorophenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)indane-1,3-dioneM. tuberculosis H37Rv6.25
3b 2-(6-(2,4-dinitrophenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)indane-1,3-dioneM. tuberculosis H37Rv6.25
3d 2-(6-(3-fluoro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)indane-1,3-dioneM. tuberculosis H37Rv6.25
3f 2-(6-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)indane-1,3-dioneM. tuberculosis H37Rv6.25

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methylpyrimidin-5-yl)acetaldehyde (5)

This protocol describes the conversion of a nitrile to an aldehyde via the Stephen aldehyde synthesis.[1]

Materials:

  • 2-(4-methylpyrimidin-5-yl)acetonitrile (4)

  • Anhydrous stannous chloride (SnCl₂)

  • Dry ether

  • Gaseous hydrogen chloride (HCl)

  • Distilled water

Procedure:

  • Suspend anhydrous stannous chloride in a sufficient amount of dry ether.

  • Saturate the suspension with dry hydrogen chloride gas until the salt is completely dissolved.

  • Add 2-(4-methylpyrimidin-5-yl)acetonitrile to the ethereal solution of stannous chloride.

  • Stir the reaction mixture at room temperature for several hours.

  • The aldimine hydrochloride will precipitate out of the solution.

  • Filter the precipitate and wash it with dry ether.

  • Hydrolyze the aldimine hydrochloride by dissolving it in water and warming the solution.

  • Extract the resulting aldehyde with a suitable organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the aldehyde by column chromatography or distillation.

Protocol 2: Synthesis of Pyrimidine-Imine Derivatives (e.g., 6h)

This protocol details the condensation reaction between a pyrimidine aldehyde and an aromatic amine to form a Schiff base.[1]

Materials:

Procedure:

  • Dissolve 2-(4-methylpyrimidin-5-yl)acetaldehyde in ethanol in a round-bottom flask.

  • Add an equimolar amount of 2-aminophenol to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-imine derivative.

Mandatory Visualization

Diagram 1: General Workflow for the Synthesis of Bioactive Pyrimidine Derivatives

G start This compound step1 Condensation Reaction (e.g., Knoevenagel, Schiff Base Formation) start->step1 intermediate Substituted Pyrimidine Derivative step1->intermediate step2 Biological Evaluation (e.g., Anticancer, Antimicrobial Assays) intermediate->step2 end Bioactive Pyrimidine Derivative step2->end

Caption: Synthetic workflow from this compound to bioactive derivatives.

Diagram 2: Proposed Signaling Pathway Inhibition by Bioactive Pyrimidine Derivatives

G ligand Growth Factor receptor EGFR ligand->receptor pi3k PI3K receptor->pi3k pyrimidine Bioactive Pyrimidine Derivative pyrimidine->receptor Inhibition akt Akt pi3k->akt downstream Cell Proliferation, Survival, Angiogenesis akt->downstream apoptosis Apoptosis akt->apoptosis

References

Application Notes and Protocols: Pyrimidine-5-carbaldehyde as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of pyrimidine-5-carbaldehyde as a key building block in the synthesis of potent kinase inhibitors. The protocols outlined below, along with the accompanying data and pathway diagrams, are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting protein kinases.

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, including a significant number of kinase inhibitors.[1] Its ability to mimic the purine (B94841) ring of ATP allows for effective competition at the kinase ATP-binding site. This compound, in particular, is a versatile precursor that offers a convenient handle for the introduction of diverse chemical functionalities through reactions such as condensation and reductive amination, enabling the synthesis of a wide array of kinase inhibitor candidates.[2][3] This document will focus on the synthesis of chalcone-based pyrimidine derivatives, a class of compounds that has shown promise in the inhibition of various kinases implicated in cancer and other diseases.

Data Presentation: Inhibitory Activities of Pyrimidine Derivatives

While specific kinase inhibition data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents the cytotoxic activities of a series of chalcone-linked pyrazolo[1,5-a]pyrimidines. These compounds were synthesized from a closely related precursor, pyrazolo[1,5-a]this compound (B11921844), and their activity against cancer cell lines suggests potential kinase inhibition as a mechanism of action.[4]

Compound IDModification on C7 Phenyl RingModification on C5 Phenylprop-2-en-1-oneA549 (Lung Cancer) IC50 (µM)DU-145 (Prostate Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
6h 3,4-dimethoxyPhenyl3.97.22.6
6b 4-chloroPhenyl4.18.13.2
6i 3,4-dimethoxy4-methylphenyl4.58.53.5

Data extracted from Bagul et al., RSC Adv., 2018.[4]

Experimental Protocols

The following protocols describe the synthesis of chalcone-linked pyrazolo[1,5-a]pyrimidines, which serves as a representative example of how a this compound derivative can be utilized to generate biologically active compounds.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5-carbaldehydes

This protocol outlines the reduction of a pyrazolo[1,5-a]pyrimidine-5-carboxylate to the corresponding aldehyde, a key intermediate for the subsequent condensation reaction.

Materials:

  • Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylates

  • Diisobutylaluminium hydride (DIBAL-H)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate in dry DCM under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add DIBAL-H (1.0 M solution in hexanes) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the reaction mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate.

  • Stir the mixture vigorously for 1 hour until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrazolo[1,5-a]this compound.[4]

Protocol 2: Synthesis of Chalcone-Linked Pyrazolo[1,5-a]pyrimidines

This protocol describes the Claisen-Schmidt condensation of the pyrimidine aldehyde with various acetophenones to generate the final chalcone (B49325) derivatives.

Materials:

Procedure:

  • To a solution of the substituted acetophenone (B1666503) in ethanol, add a solution of KOH in ethanol.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of the pyrazolo[1,5-a]this compound in ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by silica gel column chromatography to yield the final chalcone-linked pyrazolo[1,5-a]pyrimidine (B1248293).[4]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified target kinase (e.g., Aurora A, JAK3)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the 384-well plate. Include appropriate controls (vehicle control with DMSO only, and a no-enzyme control for 100% inhibition).

  • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate a representative kinase signaling pathway that can be targeted by pyrimidine-based inhibitors and a general workflow for their synthesis and evaluation.

G General Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound intermediate Key Intermediate (e.g., Imine, Enone) start->intermediate Condensation/ Reductive Amination final Final Pyrimidine Derivative intermediate->final Cyclization/ Further Modification assay Kinase Inhibition Assay final->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

G Simplified Aurora A Kinase Signaling Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Downstream Effects GF Growth Factors receptor Receptor Tyrosine Kinase GF->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk aurka Aurora A Kinase erk->aurka mitosis Mitotic Progression aurka->mitosis proliferation Cell Proliferation mitosis->proliferation inhibitor Pyrimidine-based Inhibitor inhibitor->aurka Inhibition

Caption: Simplified Aurora A Kinase Signaling Pathway and Point of Inhibition.

References

Application Notes: Purification of Pyrimidine-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine-5-carbaldehyde (CAS: 10070-92-5) is a pivotal heterocyclic aldehyde used as a building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its role as a key intermediate necessitates high purity to ensure the desired outcome in subsequent reactions and to avoid the introduction of impurities into the final products. Column chromatography, particularly flash column chromatography, is a standard and effective method for the purification of this compound from crude reaction mixtures.[2][3] This document provides a detailed protocol for this purification process.

Principle of Separation

The purification relies on the principles of normal-phase adsorption chromatography.[4] The stationary phase, typically polar silica (B1680970) gel, adsorbs compounds from the mobile phase.[5] A less polar mobile phase is used to elute the compounds from the column. Non-polar impurities will travel through the column more quickly, while the more polar this compound will have a stronger interaction with the silica gel, leading to a slower elution. By carefully selecting the solvent system, a clean separation can be achieved.[6]

Chromatographic Conditions Summary

The selection of an appropriate solvent system is critical for successful purification. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[7] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from other components in the crude mixture.[7]

ParameterConditionRationale / Notes
Stationary Phase Silica Gel (e.g., 230-400 mesh)A polar adsorbent commonly used for separating moderately polar organic compounds.[5]
Recommended Mobile Phase 5% Methanol (B129727) in Chloroform (B151607) (v/v)This system has been cited for the successful flash column chromatography of the target compound.[2][3]
Alternative Mobile Phases Hexane/Ethyl Acetate mixturesA common, less toxic alternative to chloroform-based systems. The ratio must be optimized via TLC.[7]
Dichloromethane/Methanol mixturesAnother effective solvent system for pyrimidine (B1678525) derivatives. The ratio must be optimized via TLC.[7]
Sample Loading Dry Loading or Minimal SolventDry loading is preferred for compounds that are not highly soluble in the mobile phase.[7]

Detailed Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (flash chromatography grade, e.g., 230-400 mesh)

  • Solvents: Chloroform (CHCl3) and Methanol (MeOH), HPLC grade

  • Glass chromatography column

  • Compressed air or pump for pressure

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Round-bottom flasks

  • Rotary evaporator

  • Collection tubes or flasks

2. Preparation of the Mobile Phase

  • Prepare the eluent by mixing 95 parts chloroform with 5 parts methanol (v/v). For example, to make 1 L of eluent, mix 950 mL of chloroform with 50 mL of methanol.

  • Ensure thorough mixing.

3. Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., chloroform).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing the 5% MeOH/CHCl3 mobile phase.

  • Visualize the developed plate under a UV lamp. The desired product, this compound, should have an Rf value of approximately 0.2-0.4. Identify impurity spots for comparison during fraction analysis.

4. Column Packing

  • Secure a glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

5. Sample Loading

  • Method A (Wet Loading): Dissolve the crude this compound in a minimal amount of chloroform. Carefully apply the solution to the top of the silica bed using a pipette.

  • Method B (Dry Loading): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

6. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure to the top of the column to achieve a steady flow rate.

  • Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).

  • Continuously monitor the collected fractions using TLC to identify which ones contain the pure product.

7. Product Isolation

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting purified product should be a light yellow to yellow solid.[1][8]

  • Determine the yield and confirm the purity using analytical techniques such as NMR or GC. A purity of ≥97% is typically expected.[9]

Visualized Workflow and Synthesis

The following diagrams illustrate the purification workflow and a common synthetic route for this compound.

Purification_Workflow Crude Crude Product (this compound + Impurities) TLC 1. TLC Analysis (Optimize Solvent System) Crude->TLC Sample Column 2. Column Chromatography (Silica Gel, 5% MeOH/CHCl3) TLC->Column Optimized Conditions Fractions 3. Fraction Collection & TLC Monitoring Column->Fractions Elution Evaporation 4. Combine Pure Fractions & Solvent Evaporation Fractions->Evaporation Pure Fractions Pure Pure this compound Evaporation->Pure

Caption: Workflow for the purification of this compound.

Synthesis_Pathway Start 5-Bromopyrimidine in THF Step1 1. Add n-BuLi @ -78°C Start->Step1 Step2 2. Add Ethyl Formate Step1->Step2 Step3 3. Quench with HCl Step2->Step3 Crude Crude Product Step3->Crude Purify Purification (Column Chromatography) Crude->Purify Final This compound Purify->Final

Caption: A common synthetic route to this compound.[2]

References

Application Notes and Protocols: Pyrimidine-5-carbaldehyde in the Synthesis of Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of pyrimidine-based fungicides, with a focus on the pivotal role of pyrimidine-5-carbaldehyde as a key building block. The following sections detail the synthesis of this compound, its subsequent conversion into fungicidally active molecules, and the biological efficacy of these compounds against various plant pathogens.

Introduction

Pyrimidine (B1678525) derivatives are a well-established class of compounds in the agrochemical industry, with several commercialized fungicides featuring this heterocyclic core.[1][2][3] These compounds exhibit a broad spectrum of activity against fungal pathogens by interfering with essential biological processes. The functionalization of the pyrimidine ring is key to modulating their biological activity, and this compound serves as a versatile precursor for introducing diverse chemical moieties.[3] This document outlines synthetic pathways and protocols that leverage this compound for the development of novel agrochemical fungicides.

Data Presentation: Antifungal Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antifungal activity of various synthesized pyrimidine derivatives against a panel of economically important plant pathogenic fungi.

Compound IDFungal SpeciesInhibition Rate (%) @ 50 µg/mLEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
5f Phomopsis sp.10015.1Pyrimethanil32.1
5o Phomopsis sp.10010.5Pyrimethanil32.1
5p Phomopsis sp.Not Reported19.6Pyrimethanil32.1
6c Phomopsis sp.89.6Not ReportedPyrimethanil32.1
6g Phomopsis sp.88.7Not ReportedPyrimethanil32.1
6h Phomopsis sp.89.225.9Pyrimethanil32.1
6g Botrytis cinerea86.1Not ReportedPyrimethanilNot Reported
6h Botrytis cinerea90.750.8Pyrimethanil62.8
6q Botrytis cinerea88.3Not ReportedPyrimethanilNot Reported
6h Botryosphaeria dothidea82.6Not ReportedPyrimethanilNot Reported

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 5-bromopyrimidine (B23866).[4]

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1 g, 6.3 mmol) in 60 mL of anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.5 M, 2.6 mL, 6.5 mmol) dropwise to the solution. Stir the resulting yellow solution for 20 minutes at -78 °C.

  • Add ethyl formate (0.55 mL, 6.7 mmol) dropwise over 5 minutes.

  • After 20 minutes, quench the reaction by adding 1.5 M HCl in THF (4.5 mL, 6.7 mmol).

  • Remove the cold bath and allow the reaction mixture to stir for 1 hour at room temperature.

  • Remove the THF in vacuo.

  • Add 10 mL of water to the residue and extract with CHCl3 (2 x 10 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 5% MeOH/CHCl3 eluent) to yield this compound.

Protocol 2: Synthesis of a Pyrimidine-Amide Fungicide via a Schiff Base Intermediate

This protocol outlines a potential pathway for the synthesis of a fungicidally active pyrimidine-amide derivative, starting from this compound. This involves the formation of a Schiff base, followed by reduction and subsequent amidation.

Step 1: Synthesis of a Pyrimidine Schiff Base

Materials:

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the substituted aniline (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Step 2: Reduction of the Schiff Base to a Secondary Amine

Materials:

Procedure:

  • Suspend the pyrimidine Schiff base (1 mmol) in methanol (15 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the suspension.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the secondary amine intermediate.

Step 3: Amidation to Yield the Final Fungicide

Materials:

Procedure:

  • Dissolve the secondary amine intermediate (1 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C and slowly add the substituted benzoyl chloride (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to obtain the final pyrimidine-amide fungicide.[5]

Visualizations

Caption: Synthesis of this compound.

Caption: Workflow for Pyrimidine-Amide Fungicide Synthesis.

Signaling_Pathway_Inhibition fungicide Pyrimidine-Based Fungicide target Fungal Cellular Target (e.g., Enzyme, Signaling Protein) fungicide->target inhibition Inhibition pathway Essential Metabolic or Signaling Pathway target->pathway growth Fungal Growth and Proliferation pathway->growth

Caption: Mode of Action for Pyrimidine Fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Pyrimidine-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the metal-halogen exchange of 5-bromopyrimidine (B23866) followed by formylation, and the Vilsmeier-Haack reaction of a suitable pyrimidine (B1678525) precursor. The metal-halogen exchange method, particularly the one-pot synthesis from 5-bromopyrimidine, has been reported to provide significantly higher yields compared to older multi-step procedures.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the synthetic route and reaction conditions. A one-pot synthesis from 5-bromopyrimidine via lithiation has been reported to achieve a yield of 59%.[1] In contrast, older, three-step methods involving a modified Vilsmeier reaction have reported overall yields of around 25%.[1] For the Vilsmeier-Haack formylation of a substituted pyrimidine, a yield of 61% has been documented.[2]

Q3: What are the critical parameters to control during the synthesis via lithiation?

A3: The most critical parameter is temperature. The intermediate, pyrimidin-5-yl-lithium, is unstable at temperatures above -80°C.[1] Therefore, the reaction must be carried out at very low temperatures, typically below -90°C, to prevent decomposition and ensure a good yield.[1] The choice of formylating agent and the work-up procedure are also crucial for success.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield in Lithiation Route

Question: I am attempting the synthesis of this compound from 5-bromopyrimidine via lithiation, but I am getting a very low yield or no product at all. What could be the reasons?

Answer: Low yields in this synthesis are often traced back to a few critical factors. The following troubleshooting guide will help you identify and address the potential causes.

Possible Causes & Solutions:

  • Decomposition of the Organolithium Intermediate: The pyrimidin-5-yl-lithium intermediate is highly unstable at elevated temperatures.[1]

    • Solution: Maintain a reaction temperature below -90°C throughout the lithiation and electrophilic quench steps. Use a reliable low-temperature bath (e.g., liquid nitrogen/ethanol) and monitor the internal reaction temperature carefully.

  • Ineffective Formylating Agent: Not all formylating agents are effective in this reaction.

    • Solution: Reactions with orthoformates, dimethylformamide (DMF), and N-methylformanilide (NMF) have been reported to be unsuccessful in yielding the desired aldehyde.[1] Formate (B1220265) esters, such as methyl formate or ethyl formate, in combination with an anhydrous acid work-up, have been shown to be effective.[1]

  • Improper Work-up Procedure: The stability of the adduct formed between the organolithium compound and the formate ester is critical.

    • Solution: Allowing the reaction to warm to 0°C before adding water can result in the aldehyde being only a minor product. An anhydrous acid work-up, such as adding ethereal HCl at -100°C, has been shown to significantly improve the yield to 59%.[1]

  • Moisture in Reagents or Glassware: Organolithium reagents are extremely sensitive to moisture, which will quench the reagent and prevent the desired reaction.

    • Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure the 5-bromopyrimidine starting material is dry.

Issue 2: Multiple Spots on TLC and Difficult Purification

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure this compound. What are the likely byproducts and how can I improve purification?

Answer: The presence of multiple byproducts is a common issue that complicates purification and reduces the overall yield. Understanding the potential side reactions can help in minimizing their formation and optimizing the purification strategy.

Potential Byproducts and Purification Strategies:

  • Unreacted 5-bromopyrimidine: Incomplete lithiation or quenching of the organolithium reagent can lead to the presence of the starting material in the crude product.

    • Mitigation: Ensure the n-butyllithium is of good quality and the stoichiometry is correct. Allow sufficient time for the metal-halogen exchange to complete at low temperature.

    • Purification: 5-bromopyrimidine can typically be separated from the more polar aldehyde product by silica (B1680970) gel column chromatography.[1]

  • Protonated Pyrimidine (from quenched intermediate): If the organolithium intermediate is quenched by a proton source (e.g., moisture) before the addition of the electrophile, it will result in the formation of unsubstituted pyrimidine.

    • Mitigation: Strictly anhydrous conditions are essential.

    • Purification: This byproduct is less polar than the desired aldehyde and can be separated by column chromatography.

  • Side products from alternative reaction pathways: The choice of formylating agent can lead to different products. For example, using ethyl cyanoformate results in the formation of ethyl pyrimidine-5-carboxylate with a 68% yield instead of the aldehyde.[1]

    • Mitigation: Use the appropriate formylating agent (e.g., ethyl formate) for the desired product.

    • Purification: The ester byproduct is also separable by column chromatography, though its polarity might be similar to the aldehyde, requiring careful optimization of the eluent system.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Related Derivatives

Synthetic RouteStarting MaterialKey ReagentsYield (%)Reference
One-Pot Lithiation5-Bromopyrimidinen-BuLi, Ethyl Formate, Ethereal HCl59[1]
Three-Step (Modified Vilsmeier)4,6-DihydroxypyrimidinePhosgene (implicated)~25[1]
Vilsmeier-Haack Formylation (related compound)2-Methylpyrimidine-4,6-diolPOCl₃, DMF61[2]
Lithiation with alternative electrophile5-Bromopyrimidinen-BuLi, Ethyl Cyanoformate68[1]

Experimental Protocols

One-Pot Synthesis of this compound from 5-Bromopyrimidine[1]

This protocol is adapted from the literature and has a reported yield of 59%.

Materials:

  • 5-Bromopyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl formate

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethereal Hydrogen Chloride (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/hexane)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 5-bromopyrimidine in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to -100°C using a liquid nitrogen/ethanol bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not rise above -90°C.

  • Stir the mixture at this temperature for the time specified in the original literature to ensure complete metal-halogen exchange.

  • In a separate flask, prepare a solution of ethyl formate in anhydrous THF and cool it to -100°C.

  • Slowly add the solution of ethyl formate to the pyrimidin-5-yl-lithium solution, again maintaining the temperature below -90°C.

  • After the addition is complete, stir the reaction mixture at -100°C for the recommended duration.

  • Quench the reaction by the slow, dropwise addition of ethereal HCl at -100°C.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the mixture with water and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/hexane) to obtain pure this compound.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of This compound temp Was the reaction temperature maintained below -90°C? start->temp reagent Was the correct formylating agent used (e.g., ethyl formate)? temp->reagent Yes sol_temp Solution: Use a reliable low-temperature bath. Monitor internal reaction temperature. temp->sol_temp No workup Was an anhydrous acid work-up performed? reagent->workup Yes sol_reagent Solution: Avoid DMF, orthoformates. Use formate esters. reagent->sol_reagent No anhydrous Were strictly anhydrous conditions maintained? workup->anhydrous Yes sol_workup Solution: Quench with ethereal HCl at -100°C. workup->sol_workup No sol_anhydrous Solution: Dry all glassware and solvents. Use an inert atmosphere. anhydrous->sol_anhydrous No success Improved Yield anhydrous->success Yes sol_temp->reagent sol_reagent->workup sol_workup->anhydrous sol_anhydrous->success

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_mat 5-Bromopyrimidine in anhydrous THF lithiation Lithiation with n-BuLi (T < -90°C) start_mat->lithiation formylation Addition of Ethyl Formate (T < -90°C) lithiation->formylation quench Quench with Ethereal HCl (T = -100°C) formylation->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification end_product Pure Pyrimidine-5- carbaldehyde purification->end_product

Caption: Experimental workflow for the one-pot synthesis of this compound.

References

Technical Support Center: Formylation of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the formylation of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the formylation of pyrimidine (B1678525) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of pyrimidines?

A1: The most common methods for introducing a formyl group onto a pyrimidine ring are the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. The choice of method often depends on the substitution pattern of the pyrimidine and the desired regioselectivity.

Q2: Why is my formylation reaction resulting in a low yield of the desired product?

A2: Low yields in pyrimidine formylation can be attributed to several factors. The pyrimidine ring is inherently electron-deficient, which can make it less reactive towards electrophilic formylating agents.[1] Reaction conditions such as temperature, reaction time, and the stoichiometry of reagents are critical and often require careful optimization.[2] Additionally, the presence of strongly electron-withdrawing groups on the pyrimidine ring can further deactivate it towards formylation.

Q3: I am observing multiple formylation products. How can I improve the selectivity for mono-formylation?

A3: The formation of di- or even tri-formylated products is a common issue, particularly with highly activated pyrimidine substrates. To improve mono-formylation selectivity, it is crucial to carefully control the stoichiometry of the formylating agent. Using a 1:1 or slightly higher molar ratio of the formylating reagent to the pyrimidine substrate is a good starting point. Monitoring the reaction progress closely using techniques like TLC or LC-MS and stopping the reaction once the starting material is consumed can also prevent over-formylation.

Q4: What are the common purification challenges for formylated pyrimidines?

A4: Purification of formylated pyrimidines can be challenging due to the potential for side products with similar polarities to the desired product. Column chromatography is a common purification method, and careful selection of the eluent system is crucial for achieving good separation. In some cases, recrystallization can be an effective method for obtaining a pure product. It is also important to consider the stability of the formylated product during workup and purification, as some derivatives can be sensitive to acidic or basic conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions encountered during the Vilsmeier-Haack, Duff, and Reimer-Tiemann formylation of pyrimidines.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich heterocyclic systems, including certain pyrimidine derivatives.[3] The reactive species, the Vilsmeier reagent, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4]

Issue 1: Formation of Chlorinated Byproducts

  • Observation: Presence of a chlorinated pyrimidine derivative alongside or instead of the formylated product.

  • Cause: The Vilsmeier reagent contains a reactive chloroiminium species which can act as a chlorinating agent, especially at higher temperatures or with prolonged reaction times. Hydroxypyrimidines are particularly susceptible to this side reaction, where the hydroxyl group is replaced by a chlorine atom.[2]

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the formation of the Vilsmeier reagent and the initial stages of the reaction.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to what is necessary for the formylation to occur.

    • Alternative Reagents: In some cases, using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, may reduce chlorination.[5]

Vilsmeier_Chlorination_Side_Reaction cluster_reagents Reagents DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Hydroxypyrimidine Hydroxypyrimidine Chlorinated_Byproduct Chlorinated Pyrimidine (Side Product) Hydroxypyrimidine->Chlorinated_Byproduct + Vilsmeier Reagent (Chlorination) Intermediate Iminium Intermediate Hydroxypyrimidine->Intermediate + Vilsmeier Reagent (Formylation) Formylated_Product Formylated Pyrimidine Intermediate->Formylated_Product Hydrolysis

Issue 2: Over-formylation

  • Observation: Formation of di- or poly-formylated products.

  • Cause: Highly activated pyrimidine rings or an excess of the Vilsmeier reagent can lead to multiple formyl groups being introduced onto the ring.

  • Troubleshooting:

    • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the pyrimidine substrate. A 1:1 ratio is a good starting point.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the desired mono-formylated product is formed.

    • Order of Addition: Adding the pyrimidine substrate solution dropwise to the pre-formed Vilsmeier reagent can sometimes improve selectivity.

Issue 3: Low or No Yield

  • Observation: The reaction is sluggish, with a significant amount of unreacted starting material remaining.

  • Cause: The pyrimidine ring may be deactivated by electron-withdrawing groups, making it less susceptible to electrophilic attack by the Vilsmeier reagent.

  • Troubleshooting:

    • Reaction Temperature: A moderate increase in temperature may be necessary for less reactive substrates. However, this should be done cautiously to avoid promoting side reactions.

    • Excess Reagent: For deactivated substrates, a larger excess of the Vilsmeier reagent may be required to drive the reaction to completion.

    • Solvent: The choice of solvent can influence the reaction rate. While DMF is often used as both a reagent and solvent, other solvents like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) can be explored.[6]

Vilsmeier_Troubleshooting Start Low Yield or Side Products in Vilsmeier-Haack Reaction Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Low_Yield Issue: Low Yield Check_Conditions->Low_Yield Side_Products Issue: Side Products Check_Conditions->Side_Products Increase_Temp Increase Temperature Cautiously Low_Yield->Increase_Temp Deactivated Substrate Increase_Reagent Increase Equivalents of Vilsmeier Reagent Low_Yield->Increase_Reagent Optimize_Solvent Optimize Solvent Low_Yield->Optimize_Solvent Chlorination Chlorination Observed? Side_Products->Chlorination Over_formylation Over-formylation Observed? Side_Products->Over_formylation End Improved Yield and Purity Increase_Temp->End Increase_Reagent->End Optimize_Solvent->End Chlorination->Over_formylation No Lower_Temp Lower Reaction Temperature Chlorination->Lower_Temp Yes Control_Stoichiometry Control Stoichiometry (1:1 ratio) Over_formylation->Control_Stoichiometry Yes Monitor_Time Monitor Reaction Time Over_formylation->Monitor_Time Lower_Temp->End Control_Stoichiometry->End Monitor_Time->End

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[7] It is most effective for electron-rich substrates like phenols and anilines, and its application to pyrimidines is less common and can be challenging.[8]

Issue 1: Low Reactivity/No Reaction

  • Observation: The pyrimidine starting material is recovered unchanged.

  • Cause: The pyrimidine ring may not be sufficiently activated for electrophilic attack by the iminium ion intermediate generated from HMTA. The Duff reaction generally requires strongly electron-donating groups on the aromatic ring.[7]

  • Troubleshooting:

    • Substrate Selection: This method is best suited for pyrimidines with strong electron-donating substituents, such as amino or hydroxyl groups.

    • Acid Catalyst: Using a stronger acid like trifluoroacetic acid (TFA) instead of acetic acid can sometimes improve reactivity.[5]

    • Temperature: Higher reaction temperatures may be required, but this should be balanced against the potential for decomposition.[9]

Issue 2: Formation of Polymeric/Tarry Materials

  • Observation: The reaction mixture becomes a dark, intractable tar.

  • Cause: The acidic and often harsh conditions of the Duff reaction can lead to polymerization or decomposition of the pyrimidine substrate or the intermediate products.

  • Troubleshooting:

    • Temperature Control: Avoid excessively high temperatures.

    • Reaction Time: Minimize the reaction time to what is necessary for product formation.

    • Gradual Addition: Slow, portion-wise addition of the pyrimidine to the reaction mixture may help to control the reaction and minimize side reactions.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is used for the ortho-formylation of phenols and is applicable to hydroxypyrimidines.[10] The reaction involves the generation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) in a strong basic medium.[11]

Issue 1: Low Regioselectivity

  • Observation: A mixture of ortho- and para-formylated products is obtained.

  • Cause: While the Reimer-Tiemann reaction generally favors ortho-formylation, the regioselectivity is not always high and can be influenced by the substrate and reaction conditions.[12]

  • Troubleshooting:

    • Solvent: The choice of solvent can influence the ortho/para ratio.

    • Counterion: The nature of the cation from the base can affect the coordination with the phenoxide and influence regioselectivity.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve the yield and selectivity of the reaction.

Issue 2: Ring Expansion/Rearrangement

  • Observation: Formation of unexpected products resulting from ring expansion.

  • Cause: The highly reactive dichlorocarbene intermediate can, in some cases, lead to ring expansion of heterocyclic systems. For example, pyrroles are known to undergo ring expansion to pyridines under Reimer-Tiemann conditions.[12]

  • Troubleshooting:

    • Milder Conditions: Exploring milder reaction conditions, such as lower temperatures, may help to suppress ring expansion.

    • Alternative Methods: If ring expansion is a persistent issue, an alternative formylation method may be more suitable.

Quantitative Data

The following table summarizes the effect of different solvents on the yield of the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol.

SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzene6Reflux48[6]
1,2-Dichloroethane6Reflux52[6]
o-Xylene710035[6]
DMF58061[6]

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol[6]

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Benzene (or other solvent as per the table above)

  • Ice

  • Methanol

  • Dichloromethane

Procedure:

  • Preparation of the Vilsmeier Reagent: In a fume hood, a mixture of phosphorus oxychloride (0.29 mL, 3.16 mmol) and DMF (0.49 mL, 6.3 mmol) is prepared and cooled in an ice bath.

  • Reaction Setup: To a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in the chosen solvent (e.g., 20 mL of benzene), the pre-cooled Vilsmeier reagent is added dropwise with vigorous stirring.

  • Reaction: The reaction mixture is heated under reflux for the specified time (e.g., 6 hours for benzene). The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane eluent system with UV detection.

  • Workup: After the reaction is complete, the mixture is poured onto ice and stirred overnight.

  • Isolation: The resulting precipitate is collected by filtration and dried at 60 °C to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Note: The reaction conditions (solvent, temperature, and time) can be varied as indicated in the quantitative data table to optimize the yield.

General Protocol for Duff Reaction on a Phenolic Substrate[13]

Materials:

  • Phenolic substrate (e.g., p-cresol)

  • Hexamethylenetetramine (HMTA)

  • Glycerol (B35011)

  • Boric acid

  • Sulfuric acid

  • Water

Procedure:

  • Preparation of Glyceroboric Acid: A mixture of glycerol (300 g) and boric acid (70 g) is heated with stirring until the temperature reaches 150-160 °C.

  • Reaction Mixture: The phenolic substrate (e.g., 50 g of p-cresol) and HMTA are intimately mixed.

  • Reaction: The mixture of the phenol (B47542) and HMTA is added to the hot glyceroboric acid solution with vigorous stirring, maintaining the temperature between 150 and 165 °C for about 20 minutes.

  • Hydrolysis: The reaction mixture is allowed to cool to about 115 °C and then acidified with a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).

  • Isolation: The product, an o-hydroxyaldehyde, is isolated by steam distillation of the acidified reaction mixture.

Note: This is a general procedure, and the specific conditions may need to be optimized for different pyrimidine substrates. The Duff reaction is known for often giving low yields.[13]

General Protocol for Reimer-Tiemann Reaction on a Hydroxypyrimidine[12]

Materials:

  • Hydroxypyrimidine

  • Chloroform

  • Sodium hydroxide (B78521) (or other strong base)

  • Water

  • Ethanol (optional, as co-solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • Reaction Setup: The hydroxypyrimidine is dissolved in an aqueous solution of a strong base (e.g., 10-40% NaOH).

  • Addition of Chloroform: Chloroform is added to the basic solution, and the biphasic mixture is stirred vigorously at an elevated temperature (e.g., 60-70 °C) for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, the mixture is cooled, and any excess chloroform is removed under reduced pressure. The aqueous solution is then acidified to a pH of 4-5 with hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

Formylation_Pathways Pyrimidine Pyrimidine Substrate Vilsmeier Vilsmeier-Haack (DMF, POCl3) Pyrimidine->Vilsmeier Duff Duff Reaction (HMTA, Acid) Pyrimidine->Duff Reimer_Tiemann Reimer-Tiemann (CHCl3, Base) Pyrimidine->Reimer_Tiemann Formylated_Pyrimidine Formylated Pyrimidine (Desired Product) Vilsmeier->Formylated_Pyrimidine Side_Products Side Products Vilsmeier->Side_Products Duff->Formylated_Pyrimidine Duff->Side_Products Reimer_Tiemann->Formylated_Pyrimidine Reimer_Tiemann->Side_Products Chlorination Chlorination Side_Products->Chlorination Over_formylation Over-formylation Side_Products->Over_formylation Polymerization Polymerization/Decomposition Side_Products->Polymerization Ring_Expansion Ring Expansion Side_Products->Ring_Expansion

References

Technical Support Center: Purification of Polar Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of polar pyrimidine (B1678525) aldehydes.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar pyrimidine aldehydes, offering potential causes and actionable solutions.

Issue 1: Product Streaks Badly or Remains at the Baseline During Silica (B1680970) Gel Chromatography

  • Question: My polar pyrimidine aldehyde is either streaking severely on the TLC plate or not moving from the baseline, even with highly polar solvent systems like 100% ethyl acetate (B1210297). How can I achieve good separation?

  • Answer: This is a classic sign that the compound is too polar for standard silica gel chromatography. The aldehyde and pyrimidine nitrogen atoms can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor elution and band broadening.[1][2]

    • Cause 1: Strong Analyte-Stationary Phase Interaction: The polarity of your pyrimidine aldehyde leads to excessively strong binding to the silica gel.

      • Solution 1: Use a More Polar Mobile Phase: Introduce a more polar solvent like methanol (B129727) into your eluent system. Start with a small percentage (1-5%) in dichloromethane (B109758) (DCM) or ethyl acetate and gradually increase it.[3]

      • Solution 2: Add a Competitive Binder: To mitigate the interaction with acidic silanol groups, add a small amount of a competitive base or acid to your mobile phase. For basic pyrimidines, adding a few drops of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in DCM) can significantly improve peak shape and mobility.[2][4] For acidic compounds, a small amount of acetic acid can be beneficial.[5]

      • Solution 3: Switch the Stationary Phase: If modifying the mobile phase is insufficient, consider alternative stationary phases. Alumina (basic or neutral) can be a good choice for basic compounds that interact too strongly with silica.[2] Reverse-phase chromatography (C18 silica) is another option, where the elution order is inverted, and polar compounds elute first.[6]

    • Cause 2: Compound Degradation on Silica: Aldehydes can be sensitive and may degrade on acidic silica gel, sometimes promoted by the stationary phase itself.[4][7]

      • Solution: Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be degrading.[4] Consider using deactivated (less acidic) silica gel or an alternative stationary phase like alumina.

Issue 2: Low or No Recovery of Product After Column Chromatography

  • Question: I've run my column, but I can't find my compound in any of the fractions. What could have happened?

  • Answer: This frustrating situation can arise from several possibilities, ranging from irreversible binding to degradation.

    • Cause 1: Irreversible Adsorption: The compound may be so polar that it has permanently adsorbed onto the silica gel and will not elute with the chosen solvent system.[4]

      • Solution: Column Purge: After collecting your expected fractions, try flushing the column with a very strong solvent like 100% methanol or a mixture of methanol with a small amount of ammonium hydroxide.[5] Concentrate this "purge" fraction to see if your compound can be recovered.

    • Cause 2: Compound is Highly Diluted: The compound may have eluted, but it is spread across so many fractions that it is undetectable by TLC.

      • Solution: Concentrate Fractions: Try combining and concentrating fractions in the range where you expected your compound to elute and re-analyze by TLC.[4]

    • Cause 3: Product Eluted in the Solvent Front: If a very nonpolar eluent was used initially or the sample was loaded in a solvent much stronger than the eluent, the compound may have washed through in the very first fractions.

      • Solution: Check All Fractions: Always check the first few fractions collected, even if you don't expect your product to elute so early.[4]

Issue 3: The Purified Aldehyde Shows Signs of Impurity or Degradation Over Time

  • Question: My pyrimidine aldehyde looked pure by NMR right after purification, but after a few days, it shows signs of degradation or the formation of new impurities. Why is this happening?

  • Answer: Pyrimidine aldehydes can be susceptible to oxidation and other degradation pathways, especially if they are not stored properly.[8][9]

    • Cause 1: Oxidation: Aldehydes are prone to air oxidation, converting them into the corresponding carboxylic acids.

      • Solution: Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is common) and protected from light.

    • Cause 2: Residual Acid/Base from Chromatography: Traces of acid (from silica) or base (from mobile phase additives like triethylamine) can catalyze degradation over time.

      • Solution: Post-Purification Wash: If your compound is soluble in a non-polar solvent (like DCM or ether) and insoluble in water, you can perform a mild aqueous wash (e.g., with saturated sodium bicarbonate to remove acid, or dilute HCl followed by water to remove a basic additive) before final drying and storage. Ensure the compound is stable to these conditions first.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyrimidine aldehydes?

A1: The main difficulties arise from their high polarity, which causes issues like strong adsorption to silica gel, poor solubility in non-polar solvents, and difficulty in crystallization due to high solubility in polar solvents.[1] These molecules often have multiple hydrogen bond acceptors (pyrimidine nitrogens, aldehyde oxygen) that lead to these challenging behaviors.[1]

Q2: Is recrystallization a viable option for these compounds?

A2: Yes, but it can be challenging. The key is finding a suitable solvent or solvent system.[10] An ideal solvent should dissolve the aldehyde when hot but have very low solubility when cold.[11] If a single solvent doesn't work, a binary solvent system (a "good" solvent where it's soluble, and a "poor" anti-solvent where it's not) can be effective.[12] For example, dissolving the compound in a minimal amount of hot ethanol (B145695) or acetone (B3395972) and then slowly adding a non-polar solvent like hexane (B92381) until turbidity appears can induce crystallization upon cooling.[13]

Q3: My compound is too polar for normal-phase chromatography. What are the best alternative chromatographic techniques?

A3: For highly polar compounds, several advanced techniques are often more suitable:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method. It uses a polar stationary phase (like silica or diol) with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[1][14] In HILIC, polar compounds are retained more strongly, providing excellent separation.

  • Reverse-Phase Chromatography (RPC): While challenging for very polar compounds (which may elute in the void volume), RPC can be optimized using special columns (polar-endcapped) or ion-pairing agents to increase retention.[1]

  • Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine aldehydes that are ionizable, separating them based on their net charge.[1]

Q4: How can I effectively remove highly polar, colored impurities?

A4: Colored impurities are often high molecular weight byproducts.[15] If they persist after chromatography, a treatment with activated carbon can be very effective.[13]

  • Protocol: Dissolve the crude or partially purified product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon (1-2% by weight), stir the hot mixture for 15-30 minutes, and then perform a hot filtration through a pad of celite to remove the carbon.[13][15] The desired compound can then be recovered by cooling the filtrate to induce crystallization or by removing the solvent.[13]

Q5: How should I load my sample onto a silica column for the best resolution?

A5: Proper sample loading is critical. For polar compounds, "dry loading" is often superior to loading the sample dissolved in a liquid ("wet loading").[3][16]

  • Dry Loading Protocol: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add a small amount of silica gel (typically 5-10 times the mass of your product) to this solution.[16] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[16] This powder can then be carefully added to the top of your packed column, preventing issues caused by using a strong loading solvent.[16]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Pyrimidine Derivatives

Purification TechniquePrinciple of SeparationAdvantagesCommon Challenges & DisadvantagesBest Suited For
Normal-Phase Chromatography Adsorption based on polarity (polar stationary phase, non-polar mobile phase)Inexpensive, widely available, good for moderately polar compounds.Strong retention, peak tailing, or degradation of very polar/acid-sensitive aldehydes.[2][4]Initial cleanup, separation of isomers, moderately polar aldehydes.
Reverse-Phase Chromatography (HPLC) Partitioning based on hydrophobicity (non-polar stationary phase, polar mobile phase)High resolution, excellent for purity analysis.Poor retention of highly polar aldehydes ("void volume elution").[1] Requires specialized columns for polar compounds.High-purity final product, analytical quantification.
HILIC Partitioning into an adsorbed water layer on a polar stationary phaseExcellent retention and separation of very polar compounds.[1][14] Compatible with mass spectrometry.Requires careful equilibration; can have complex secondary interactions.[12]Highly polar, water-soluble pyrimidine aldehydes.
Recrystallization Differential solubility in a solvent at different temperaturesCan provide very high purity material, scalable, cost-effective.Finding a suitable solvent is difficult; potential for low yield if the compound is too soluble.[10][17]Final purification step for solid compounds after initial cleanup.
Activated Carbon Treatment Adsorption of large, conjugated moleculesExcellent for removing stubborn colored impurities.[13][15]Non-selective (can adsorb the product), requires hot filtration.[17]Decolorizing final product before crystallization.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography (with Dry Loading)

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent (e.g., 98:2 DCM:Methanol). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[3]

  • Sample Preparation (Dry Loading): Dissolve the crude pyrimidine aldehyde (e.g., 1 g) in a suitable solvent (e.g., 10-20 mL methanol). Add silica gel (~5-10 g) to the solution.[16] Remove the solvent under reduced pressure until a completely dry, free-flowing powder is obtained.[16]

  • Sample Loading: Carefully add the dry-loaded sample powder onto the sand layer of the packed column, creating an even layer. Gently tap the column to settle the powder. Add another thin layer of sand on top of the sample.[16]

  • Elution: Carefully add the eluent to the column. Start with the initial low-polarity solvent system. Gradually increase the polarity of the mobile phase (e.g., from 2% to 5% to 10% methanol in DCM) to elute the compounds.[3]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[3]

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Test the solubility of your crude aldehyde in various solvents at room temperature and at boiling. An ideal solvent will dissolve the compound only when hot.[11] Common choices for polar compounds include ethanol, isopropanol, or water, or mixtures like ethanol/water or acetone/hexane.[1][18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (using a hot plate) and stirring until the compound just dissolves. Use the absolute minimum amount of hot solvent.[15][19]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently reheat to a boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[1]

Visualization

Purification_Workflow Crude Crude Polar Pyrimidine Aldehyde TLC Initial TLC Analysis Crude->TLC Decision1 Streaking or Rf = 0? TLC->Decision1 Decision2 Multiple Spots? TLC->Decision2 Column Silica Gel Column Chromatography Decision1->Column No ModifyEluent Modify Eluent: - Add MeOH - Add NH4OH / TEA Decision1->ModifyEluent Yes Decision2->Column Yes Recrystallize Recrystallization Decision2->Recrystallize No (One Spot) Fractions Collect & Analyze Fractions Column->Fractions ModifyEluent->TLC Re-evaluate AltPhase Alternative Method: - Alumina Column - HILIC / Prep-HPLC ModifyEluent->AltPhase If still poor PurityCheck Check Purity (TLC, HPLC, NMR) Fractions->PurityCheck Pure Pure Product PurityCheck->Pure >95% Pure PurityCheck->Recrystallize Needs Improvement Impure Product still impure PurityCheck->Impure Still Impure Recrystallize->PurityCheck Re-evaluate Impure->AltPhase Consider Alternative

Caption: Troubleshooting workflow for purifying polar pyrimidine aldehydes.

References

Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of the Vilsmeier-Haack reaction for the formylation of pyrimidine (B1678525) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction challenging for some pyrimidine substrates?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2][3] This deactivation can make the ring less reactive towards the Vilsmeier reagent, which is a relatively weak electrophile.[4] The presence of electron-withdrawing groups on the pyrimidine ring will further deactivate it, often requiring more forcing reaction conditions which can lead to side reactions and lower yields.[1] Conversely, electron-donating groups on the pyrimidine ring can facilitate the reaction.[4]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt, typically N,N-dimethylchloroiminium chloride, which acts as the formylating agent.[5][6] It is most commonly generated in situ by the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7][8] Alternative reagents such as oxalyl chloride or thionyl chloride can also be used in place of POCl₃ to generate the active reagent.[5][8] The reagent is usually prepared at low temperatures (e.g., 0°C) before the addition of the pyrimidine substrate.[9]

Q3: What are the most common side reactions observed during the Vilsmeier-Haack formylation of pyrimidines?

A3: The most common side reactions include:

  • Chlorination: Hydroxyl groups on the pyrimidine ring can be substituted by chlorine atoms, especially with an excess of POCl₃ and at higher temperatures. This can sometimes be a desired transformation, but if formylation is the sole objective, it needs to be carefully controlled.[10]

  • Multiple Formylations: Highly activated pyrimidine rings can undergo di- or even tri-formylation. This is often caused by an excess of the Vilsmeier reagent or prolonged reaction times.[9]

  • Decomposition: Harsh reaction conditions, such as high temperatures or a large excess of reagents, can lead to the decomposition of the starting material or the desired product, often indicated by the formation of a dark, tarry residue.[11]

  • Reaction at a heteroatom: In substrates with unprotected N-H groups, formylation can sometimes occur at a nitrogen atom.[10]

Q4: How can I improve the yield of my Vilsmeier-Haack reaction on a pyrimidine substrate?

A4: To improve the yield, consider the following optimization strategies:

  • Reagent Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the pyrimidine substrate. A 1:1 to 1.5:1 ratio is a good starting point to avoid over-reactions.[9]

  • Temperature Control: Maintain the lowest effective temperature to minimize side reactions. A moderate increase in temperature may be necessary for less reactive substrates to drive the reaction to completion.[9][12]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent byproduct formation.[9]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While DMF is a reactant, other solvents like dichloroethane, benzene, or o-xylene (B151617) can be used as the reaction medium.[13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Deactivated Substrate: The pyrimidine ring is too electron-deficient. 2. Inactive Vilsmeier Reagent: Reagents (DMF, POCl₃) are of poor quality or have degraded. 3. Insufficient Temperature: The reaction temperature is too low to overcome the activation energy.1. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or a moderate increase in reaction temperature.[11] 2. Use fresh, anhydrous DMF and high-purity POCl₃. Ensure the Vilsmeier reagent is prepared correctly at a low temperature (0-5°C) and used promptly.[11][14] 3. Gradually increase the reaction temperature (e.g., to 70-80°C) while monitoring the reaction progress by TLC.[11]
Multiple Formylated Products 1. Excess Vilsmeier Reagent: A high concentration of the formylating agent promotes multiple additions. 2. Prolonged Reaction Time: The desired mono-formylated product reacts further. 3. High Reaction Temperature: Increased temperature can lead to lower selectivity.1. Carefully control the stoichiometry. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point for optimization.[9] 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[9] 3. Run the reaction at the lowest effective temperature.[9]
Formation of Chlorinated Byproducts 1. Excess POCl₃: A large excess of phosphorus oxychloride promotes chlorination of hydroxyl groups. 2. High Reaction Temperature: Higher temperatures can favor chlorination.1. Reduce the amount of POCl₃ used. 2. Conduct the reaction at a lower temperature.[10] 3. Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF.[9]
Dark, Tarry Reaction Mixture 1. Decomposition: The starting material or product is degrading under the reaction conditions. 2. Reaction Overheating: The exothermic reaction is not being adequately cooled. 3. Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Lower the reaction temperature and shorten the reaction time. 2. Ensure efficient stirring and use an ice bath to maintain strict temperature control, especially during reagent addition.[11] 3. Use purified, high-purity starting materials and anhydrous solvents.[11]
Product is Difficult to Isolate 1. Product is Water-Soluble: The formylated pyrimidine may have some solubility in the aqueous layer during workup. 2. Emulsion Formation: Difficulty in separating the organic and aqueous layers during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent. 2. Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction for 2-Methylpyrimidine-4,6-diol [13]

EntrySolventTemperature (°C)Time (h)Yield (%)
1BenzeneReflux648
2Dichloroethane80655
3DMF80561
4o-Xylene100742

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol in DMF [13]

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (6.3 mmol).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3.16 mmol) dropwise to the stirred DMF, ensuring the temperature is maintained at or below 5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: To a suspension of 2-methylpyrimidine-4,6-diol (3.16 mmol) in DMF (3 mL) in a separate flask, carefully add the pre-formed Vilsmeier reagent dropwise with vigorous stirring.

  • Heat the reaction mixture to 80°C and maintain for 5 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane solvent system.

  • Work-up: Once the starting material is consumed, pour the reaction mixture onto ice and stir overnight.

  • Isolation: Collect the resulting precipitate by filtration and dry at 60°C to obtain the desired 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrimidine DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - Cl₂PO₂⁻ Intermediate2 Sigma Complex VilsmeierReagent->Intermediate2 Pyrimidine Pyrimidine Substrate Pyrimidine->Intermediate2 + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate Intermediate2->IminiumSalt - H⁺ Aldehyde Formylated Pyrimidine IminiumSalt->Aldehyde Hydrolysis (H₂O) Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add Pyrimidine Substrate reagent_prep->substrate_add reaction Heat Reaction Mixture (e.g., 80°C) substrate_add->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Pour onto ice) monitoring->workup Reaction Complete isolation Isolate Product (Filtration/Extraction) workup->isolation purification Purify Product (Chromatography/Recrystallization) isolation->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end Troubleshooting_Tree start Low Yield? check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents Yes no_issue Yield is Good start->no_issue No increase_temp Increase Temperature/Time check_reagents->increase_temp check_stoichiometry Multiple Products? increase_temp->check_stoichiometry adjust_ratio Adjust Reagent:Substrate Ratio check_stoichiometry->adjust_ratio Yes check_chlorination Chlorinated Byproduct? check_stoichiometry->check_chlorination No monitor_time Reduce Reaction Time adjust_ratio->monitor_time monitor_time->check_chlorination reduce_temp_reagent Lower Temperature & Reduce POCl₃ Amount check_chlorination->reduce_temp_reagent Yes success Successful Optimization check_chlorination->success No reduce_temp_reagent->success

References

Preventing decomposition of Pyrimidine-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary causes of decomposition are exposure to atmospheric oxygen, moisture, light, and elevated temperatures. The aldehyde functional group is susceptible to oxidation, and the pyrimidine (B1678525) ring can be sensitive to hydrolytic conditions and photodegradation.

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition may be indicated by a change in color from a light yellow or white solid to a darker yellow or brownish substance. A change in physical form, such as clumping or the appearance of an oily residue, can also suggest degradation. For accurate assessment, analytical methods such as HPLC or NMR are recommended.

Q3: Can I store this compound at room temperature or in a standard refrigerator (2-8°C)?

A3: Storing at room temperature is not recommended as it can accelerate decomposition. While refrigeration at 2-8°C is better than room temperature, long-term stability is best achieved by storing in a freezer at or below -20°C.[1][2][3]

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: Yes, it is highly recommended to store this compound under an inert atmosphere, such as argon or nitrogen.[2][3] This minimizes the risk of oxidation of the aldehyde group to the corresponding carboxylic acid (Pyrimidine-5-carboxylic acid).

Q5: How can I check the purity of my stored this compound?

A5: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography (GC).[4] An HPLC method is detailed in the Experimental Protocols section below.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage of this compound.

Problem Potential Cause Recommended Solution
Compound has darkened in color. Oxidation, photodegradation, or reaction with impurities.1. Verify storage conditions (temperature, inert atmosphere, protection from light). 2. Check the purity of the material using HPLC or NMR (see protocols below). 3. If purity is compromised, consider purification by recrystallization or column chromatography, or procure a fresh batch.
Inconsistent experimental results using the stored compound. Partial decomposition leading to lower effective concentration and potential interference from degradation products.1. Confirm the identity and purity of the starting material. 2. Always use freshly opened or properly stored material for sensitive reactions. 3. If decomposition is suspected, do not proceed with the experiment until the purity is verified.
Difficulty in dissolving the compound. Formation of insoluble degradation products or polymers.1. Attempt to dissolve a small sample in a recommended solvent (e.g., THF, CHCl3). 2. If insolubility is an issue, it is a strong indicator of significant degradation. The material should be discarded.

Storage Conditions and Stability Data

Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions and potential consequences of deviation.

Storage Parameter Recommended Condition Suboptimal Condition Potential Decomposition Pathway Primary Degradation Product (Hypothesized)
Temperature ≤ -20°C (Freezer) [1][2][3]Room Temperature or 2-8°CIncreased rate of all degradation reactions.Pyrimidine-5-carboxylic acid and others.
Atmosphere Inert (Argon or Nitrogen) [2][3]Air (Oxygen)Oxidation of the aldehyde group.Pyrimidine-5-carboxylic acid.
Light In the dark (amber vial) [1][2]Exposure to UV or ambient lightPhotodegradation, potentially leading to ring opening or polymerization.Various complex products.
Moisture Dry/Anhydrous Humid conditionsHydrolysis (less common for the aldehyde but can affect the pyrimidine ring under certain conditions).Pyrimidine ring cleavage products.
Chemical Compatibility Store away from incompatible chemicals.Contact with strong oxidizing agents or acids.[4]Rapid and exothermic decomposition.Various decomposition products.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.

  • Solvent B: Acetonitrile with 0.1% TFA or Formic acid.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Stability Study Under Stressed Conditions

This protocol can be adapted to investigate the stability of this compound under specific suboptimal conditions.

1. Sample Preparation:

  • Prepare several vials of this compound from the same batch.

2. Stress Conditions:

  • Heat: Store vials at elevated temperatures (e.g., 40°C, 60°C).

  • Light: Expose vials to a controlled light source (e.g., a photostability chamber).

  • Humidity: Store vials in a humidity chamber at a specific relative humidity (e.g., 75% RH).

  • Oxygen: Sparge a solution of the compound with air or oxygen.

3. Time Points:

  • Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

4. Analysis:

  • Use the HPLC method described above to determine the remaining percentage of this compound and the formation of any degradation products.

Visualizing Decomposition and Troubleshooting

The following diagrams illustrate the potential decomposition pathways and a logical workflow for troubleshooting storage issues.

Potential Decomposition Pathways of this compound P5C This compound Oxidation Oxidation (O2, Air) P5C->Oxidation Aldehyde Group Hydrolysis Hydrolysis (Moisture) P5C->Hydrolysis Pyrimidine Ring Photodegradation Photodegradation (Light) P5C->Photodegradation Aldehyde & Ring P5CA Pyrimidine-5-carboxylic acid Oxidation->P5CA RingCleavage Ring Cleavage Products Hydrolysis->RingCleavage ComplexProducts Complex/Polymeric Products Photodegradation->ComplexProducts

Caption: Potential decomposition pathways of this compound.

Troubleshooting Workflow for this compound Storage Start Decomposition Suspected CheckStorage Review Storage Conditions: - Temperature ≤ -20°C? - Inert Atmosphere? - Protected from Light? Start->CheckStorage CorrectStorage Correct Storage Conditions CheckStorage->CorrectStorage No AssessPurity Assess Purity via HPLC/NMR CheckStorage->AssessPurity Yes CorrectStorage->AssessPurity PurityOK Purity Acceptable? AssessPurity->PurityOK UseCompound Proceed with Experiment PurityOK->UseCompound Yes Purify Purify Compound (if feasible) PurityOK->Purify No, Minor Impurities Discard Discard and Procure New Batch PurityOK->Discard No, Significant Degradation Purify->UseCompound

References

Technical Support Center: Optimizing the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Biginelli reaction, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired DHPM Product 1. Suboptimal Catalyst: The catalyst may be inactive, used in insufficient amounts, or inappropriate for the specific substrates.[1][2] 2. Inappropriate Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to reactant/product decomposition.[3] 3. Poor Solvent Choice: The solvent may not adequately solubilize all reactants and intermediates, hindering the reaction rate.[3] 4. Impure Reagents: Impurities in the starting materials can introduce side reactions.[1] 5. Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow the reaction.[1]1. Catalyst Optimization: Screen various Brønsted or Lewis acids (e.g., HCl, p-TsOH, FeCl₃, ZnCl₂, Yb(OTf)₃).[1][2] Ensure the catalyst is active and consider increasing the loading if necessary. For some systems, a catalyst-free approach under ball milling may be effective.[4] 2. Temperature Adjustment: Monitor the reaction by TLC to determine the optimal temperature. Gradually increase the temperature if the reaction is sluggish, but be mindful of potential byproduct formation at higher temperatures.[3] 3. Solvent Screening: While ethanol (B145695) is common, consider other polar solvents like acetonitrile (B52724) or solvent-free conditions, which have shown to improve yields.[1][3] 4. Reagent Purification: Ensure high purity of aldehyde, β-ketoester, and urea (B33335)/thiourea. 5. Increase Reaction Time/Temperature: For sterically hindered substrates, a longer reaction time or higher temperature may be required.
Presence of a Yellow, Fluorescent Byproduct Formation of Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP): This is a common byproduct, especially at elevated temperatures where urea can decompose to ammonia (B1221849), which then participates in the competing Hantzsch pyridine (B92270) synthesis.[2][5]1. Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2] 2. Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2] 3. Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition.[2]
Significant Amount of Unreacted Starting Materials 1. Insufficient Catalyst Activity: The catalyst may be deactivated or used in too low a concentration.[2] 2. Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low.[2]1. Check Catalyst: Ensure the catalyst is active. If using a reusable catalyst, it may need regeneration. For acid catalysts, verify the concentration is appropriate.[2] 2. Optimize Time and Temperature: Increase the reaction time and/or moderately increase the temperature, while monitoring the reaction progress by TLC.[2]
Difficult Purification of the Crude Product Formation of Knoevenagel Condensation Byproducts or other Intermediates: Side reactions between the aldehyde and the β-ketoester can lead to impurities that are difficult to separate from the desired product.1. Use a Milder Catalyst: Employing a milder catalyst can sometimes suppress competing side reactions. 2. Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture can help to control its concentration and minimize side reactions.[1] 3. Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Biginelli reaction and how can I prevent its formation?

A1: The most frequently observed byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when the aldehyde reacts with two equivalents of the β-ketoester and ammonia. The ammonia is often formed from the decomposition of urea at higher reaction temperatures.[2][5] To minimize the formation of this fluorescent byproduct, it is recommended to conduct the reaction at a lower temperature.[2] The choice of catalyst can also influence the selectivity, and in some cases, adding the urea as the last component to the reaction mixture may be beneficial.[2]

Q2: My reaction is not proceeding to completion. How can I drive it forward?

A2: Incomplete conversion can be due to several factors. Firstly, ensure that an appropriate and active catalyst is being used, as the catalyst is crucial for facilitating the cyclization and dehydration steps.[2] If the reaction is slow, extending the reaction time or moderately increasing the temperature can help. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2] Additionally, the choice of solvent can impact reactant solubility and reaction rates; experimenting with different solvents or solvent-free conditions may improve the outcome.[3]

Q3: What is the currently accepted mechanism for the Biginelli reaction?

A3: The most widely accepted mechanism is the iminium mechanism. It proposes that the reaction begins with the acid-catalyzed reaction of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves ring-closure and dehydration to yield the dihydropyrimidinone product.[6]

Q4: Can I run the Biginelli reaction without a solvent?

A4: Yes, solvent-free conditions have been successfully employed for the Biginelli reaction, often providing advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[4] Techniques like ball milling can be particularly effective for solvent-free synthesis, sometimes even proceeding efficiently without a catalyst.[4]

Data Presentation

The selection of an appropriate catalyst and reaction conditions is crucial for maximizing the yield of the desired dihydropyrimidinone (DHPM) and minimizing byproducts. The following tables summarize quantitative data from various studies.

Table 1: Effect of Catalyst on the Yield of a Model Biginelli Reaction (Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Yb(OTf)₃None1000.595[7]
PEG-HClO₄None700.0598
Benzyltriethylammonium chlorideNone1000.7595
Layered Double Hydroxide (LDH)TolueneReflux870[3]
Layered Double Hydroxide (LDH)Ethylene GlycolReflux882[3]
None (Ball Milling)NoneRoom Temp.0.5>98[4]

Table 2: Effect of Solvent on Yield using LDH Catalyst (Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea, Reflux, 8h)

EntrySolventYield (%)Reference
1Toluene70[3]
2Ethylene Glycol82[3]

Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Biginelli Synthesis using Ball Milling

This protocol is adapted from a green chemistry approach that provides excellent yields in a short reaction time without the need for a catalyst or solvent.[4]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 0.02 mol)

  • β-ketoester (e.g., Ethyl acetoacetate, 0.02 mol)

  • Urea (0.02 mol)

  • Planetary Ball Mill with tempered steel vials and balls

Procedure:

  • Place equimolar amounts (0.02 mol) of the aldehyde, β-ketoester, and urea into a tempered steel vial.

  • Add tempered steel balls with a ball-to-reagent weight ratio of approximately 8.

  • Close the vials and place them in the planetary ball mill.

  • Mill the mixture at a high speed (e.g., 750 rpm) for 30 minutes.

  • The progress of the reaction can be monitored by taking small aliquots at intervals (e.g., every 10 minutes) and analyzing by TLC.

  • After 30 minutes of milling, the product is typically obtained in pure form without the need for further purification.[4]

Protocol 2: Catalytic Biginelli Reaction Optimized to Minimize Hantzsch Byproduct

This protocol uses a solid acid catalyst under controlled temperature to favor the formation of the DHPM over the Hantzsch dihydropyridine (B1217469) byproduct.[2]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Visualizations

Biginelli_Reaction_Mechanism Reactants Aldehyde + Urea Acyliminium N-Acyliminium Ion Intermediate Reactants->Acyliminium  H⁺, -H₂O OpenChain Open-Chain Intermediate Acyliminium->OpenChain  + β-Ketoester Ketoester β-Ketoester (Enol form) Ketoester->OpenChain DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) OpenChain->DHPM  Cyclization, -H₂O

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

Byproduct_Formation_Pathway Start Aldehyde + β-Ketoester Biginelli_Pathway Biginelli Pathway Start->Biginelli_Pathway Hantzsch_Pathway Hantzsch Pathway Start->Hantzsch_Pathway Urea Urea Urea->Biginelli_Pathway Ammonia Ammonia (from Urea decomposition at high temp.) Ammonia->Hantzsch_Pathway DHPM Desired DHPM Product Biginelli_Pathway->DHPM DHP Hantzsch DHP Byproduct Hantzsch_Pathway->DHP

Caption: Competing pathways leading to the desired DHPM and the Hantzsch DHP byproduct.

Experimental_Workflow step1 Step 1: Combine Reactants (Aldehyde, β-Ketoester, Urea) and Catalyst step2 Step 2: Reaction (Controlled Temperature/Solvent/Time) step1->step2 step3 Step 3: Monitor Progress (TLC) step2->step3 step4 Step 4: Work-up (Cooling, Precipitation) step3->step4  Reaction Complete step5 Step 5: Purification (Filtration, Recrystallization) step4->step5 step6 Step 6: Characterization (NMR, MS, etc.) step5->step6

Caption: A general experimental workflow for performing the Biginelli reaction.

References

Scalable synthesis of Pyrimidine-5-carbaldehyde for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrimidine-5-carbaldehyde for industrial applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your scalable synthesis efforts.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and offers potential solutions.

Issue 1: Low or No Product Yield

Possible CauseSuggested Solutions
Inactive or Decomposed Reagents Lithiation Route: Ensure n-Butyllithium (n-BuLi) is fresh and properly titrated. Use anhydrous solvents (e.g., THF, diethyl ether) and starting materials. Moisture will rapidly quench the organolithium intermediate. Vilsmeier-Haack Route: Use fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The Vilsmeier reagent is moisture-sensitive and should be prepared in situ just before use.
Incorrect Reaction Temperature Lithiation Route: Maintain extremely low temperatures (below -78 °C) during the metal-halogen exchange and formylation steps. Even a slight increase in temperature can lead to decomposition of the unstable pyrimidin-5-yl-lithium intermediate.[1] Vilsmeier-Haack Route: Carefully control the temperature during the formation of the Vilsmeier reagent (typically 0-10 °C) and during the formylation reaction. Overheating can lead to side reactions and decomposition.[2]
Inefficient Quenching Lithiation Route: Quench the reaction at low temperature with a suitable acidic solution (e.g., ethereal HCl) to favor the formation of the aldehyde.[3] Quenching with water alone may lead to lower yields.
Suboptimal Stoichiometry Carefully control the molar ratios of your reactants. An excess of the formylating agent in the Vilsmeier-Haack reaction can sometimes lead to side product formation.[4]

Issue 2: Formation of Significant Side Products

Possible CauseSuggested Solutions
Formation of Symmetric Bipyrimidines Lithiation Route: This can occur if the lithiated pyrimidine (B1678525) intermediate is not trapped quickly enough by the electrophile. Ensure rapid and efficient addition of the formylating agent to the freshly prepared organolithium species.
Over-formylation or Chlorination Vilsmeier-Haack Route: This is a common issue with electron-rich substrates. To improve selectivity for mono-formylation, carefully control the stoichiometry of the Vilsmeier reagent (a 1:1 to 1.5:1 ratio to the substrate is a good starting point).[4] Maintaining a low reaction temperature can also enhance selectivity.[4]
Knoenagel or Aldol Condensation Products In syntheses starting from precursors that could undergo such reactions, ensure that the reaction conditions (e.g., catalyst, temperature) are optimized to favor the desired cyclization and formylation.

Issue 3: Difficulties in Product Purification

Possible CauseSuggested Solutions
Co-elution of Impurities Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate products with similar polarities. Consider using a different stationary phase, such as alumina, if silica (B1680970) gel proves ineffective.
Product Oiling Out If the product is an oil, try to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system for recrystallization.
Thermal Decomposition during Distillation This compound can be distilled under reduced pressure (boiling point 80-82°C at 4 mmHg).[1] Ensure the vacuum is stable and the heating bath temperature is not excessively high to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: Which is the most scalable synthesis route for this compound for industrial applications?

A1: Both the lithiation of 5-bromopyrimidine (B23866) and the Vilsmeier-Haack formylation of a suitable pyrimidine precursor can be scaled up. The Vilsmeier-Haack reaction, starting from more readily available and less hazardous materials like uracil (B121893) or 2,4-dihydroxypyrimidine, is often preferred in an industrial setting due to its avoidance of cryogenic temperatures and highly pyrophoric reagents like n-BuLi.[5]

Q2: What are the critical safety precautions for the Vilsmeier-Haack reaction at an industrial scale?

A2: The Vilsmeier-Haack reaction involves corrosive and water-reactive reagents like phosphorus oxychloride (POCl₃). The reaction is also exothermic. Key safety measures include:

  • Performing the reaction in a well-ventilated area, preferably in a closed system.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Careful, controlled addition of reagents to manage the exotherm.

  • Quenching the reaction mixture slowly and carefully into a cooled solution to control the release of heat and fumes.

Q3: How can I monitor the progress of the synthesis reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress.[6] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the best practices for sourcing raw materials for large-scale synthesis?

A4: For industrial applications, it is crucial to source high-purity starting materials from reliable suppliers. Impurities in raw materials can lead to unexpected side reactions and lower yields. It is advisable to obtain certificates of analysis (CoA) for all starting materials and to perform in-house quality control checks.

Q5: What are the recommended methods for large-scale purification of this compound?

A5: For industrial-scale purification, recrystallization is often the most cost-effective method if a suitable solvent system can be found. If higher purity is required, flash column chromatography can be scaled up, although this may be more expensive. Distillation under reduced pressure is also a viable option for purification.[1]

Quantitative Data Presentation

The following table summarizes key quantitative data for two common scalable synthesis routes to this compound.

ParameterLithiation of 5-BromopyrimidineVilsmeier-Haack Reaction of 2,4-Dihydroxypyrimidine
Starting Materials 5-Bromopyrimidine, n-Butyllithium, Ethyl formate (B1220265)2,4-Dihydroxypyrimidine (from Uracil), POCl₃, DMF
Reaction Temperature -78 °C to -100 °C0 °C to elevated temperatures (e.g., 70-80 °C)
Reaction Time ~1-2 hours~2-6 hours
Reported Yield 51-59%Moderate to good yields have been reported for similar systems
Scalability Challenging due to cryogenic temperatures and pyrophoric reagents.More readily scalable for industrial production.
Key Considerations Requires strict anhydrous conditions and precise temperature control.Involves corrosive and water-reactive reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation of 5-Bromopyrimidine [3]

  • Setup: Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature below -75 °C. Stir the resulting yellow solution for 20 minutes at -78 °C.

  • Formylation: Add ethyl formate (1.1 equivalents) dropwise to the reaction mixture over 5 minutes, ensuring the temperature remains below -75 °C. Stir for an additional 20 minutes at this temperature.

  • Quenching: Quench the reaction by adding a 1.5 M solution of HCl in THF (1.1 equivalents) at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature while stirring for 1 hour. Remove the THF under reduced pressure. Add water to the residue and extract the product with chloroform (B151607) (2 x volume of water).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a mobile phase of 5% methanol (B129727) in chloroform) to yield this compound.

Protocol 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde via Vilsmeier-Haack Reaction of Uracil (A precursor for further modifications to obtain this compound)[5]

  • Vilsmeier Reagent Preparation: In a fume hood, add N,N-dimethylformamide (DMF) to a reaction vessel equipped with a stirrer and a dropping funnel. Cool the DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature between 0-10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation and Chlorination: Add uracil to the pre-formed Vilsmeier reagent. Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until the product precipitates.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. The resulting 2,4-dihydroxy-5-pyrimidinecarbaldehyde can be further processed. To obtain 2,4-dichloro-5-pyrimidinecarbaldehyde, the dihydroxy intermediate is reacted with an excess of POCl₃ at an elevated temperature. After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the dichlorinated product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Scalable_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Final Product & QC Starting_Materials Pyrimidine Precursor (e.g., 5-Bromopyrimidine, Uracil) Reaction Chemical Synthesis (Lithiation or Vilsmeier-Haack) Starting_Materials->Reaction Reagents Formylating Agent & Catalysts (e.g., n-BuLi/Ethyl Formate, POCl3/DMF) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization/Distillation) Workup->Purification Final_Product This compound Purification->Final_Product QC Quality Control (HPLC, NMR, MS) Final_Product->QC

Caption: A generalized workflow for the scalable synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Reagents Verify Reagent Quality & Anhydrous Conditions Problem->Check_Reagents Yes Success Successful Synthesis Problem->Success No Check_Temp Confirm Correct Reaction Temperature Check_Reagents->Check_Temp Check_Stoichiometry Review Stoichiometry of Reactants Check_Temp->Check_Stoichiometry Optimize Optimize Reaction Conditions (Time, Catalyst, Solvent) Check_Stoichiometry->Optimize Optimize->Problem

Caption: A logical troubleshooting workflow for pyrimidine synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in pyrimidine (B1678525) synthesis, with a focus on effective catalyst selection and troubleshooting.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrimidine synthesis experiments.

Issue 1: Low or No Product Yield

Q: My pyrimidine synthesis reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields are a frequent issue and can stem from several factors related to the catalyst, reaction conditions, and reagents.[1][2]

  • Catalyst Inefficiency: The chosen catalyst may be suboptimal for your specific substrates, or its activity could be compromised.

    • Suboptimal Choice: Classical methods often use strong Brønsted acids (e.g., HCl), which can lead to side reactions.[3] Consider screening alternative catalysts like Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or organocatalysts.[3][4]

    • Insufficient Loading: The amount of catalyst may be too low to drive the reaction efficiently. Systematically vary the catalyst loading; for instance, metal catalyst loading typically ranges from 1 to 10 mol%.[5]

    • Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents, or by exposure to air and moisture.[5] Ensure high purity of all reagents and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) if your catalyst is sensitive.[5]

  • Suboptimal Reaction Conditions: Temperature, time, and solvent play a crucial role in reaction outcomes.

    • Temperature and Time: The reaction may require a higher temperature to overcome the activation energy or a longer duration for completion.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[1]

    • Solvent: The solvent's polarity can significantly impact reaction rates and yields. While ethanol (B145695) is common, experimenting with other solvents like acetonitrile (B52724) or even solvent-free conditions can lead to better results.[1][3]

  • Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, urea (B33335)/thiourea, or amidine) can inhibit the catalyst and lead to unwanted side reactions.[1][3] Ensure all starting materials are of high purity.[1]

Issue 2: Significant Side Product Formation

Q: My reaction is producing a significant amount of side products. How can I improve the selectivity towards the desired pyrimidine?

A: The formation of side products is a common challenge, particularly in multicomponent reactions like the Biginelli and Hantzsch syntheses.

  • Competing Reactions:

    • Hantzsch Dihydropyridine Formation: In the Biginelli reaction, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea decomposition at high temperatures).[1] To minimize this, consider running the reaction at a lower temperature and be mindful of your catalyst choice, as some Lewis acids may favor one pathway over the other.[1]

    • Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions, forming insoluble byproducts.[3] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[3]

  • Stoichiometry: Incorrect stoichiometry of reactants can lead to the formation of side products. For instance, in the Biginelli reaction, using an excess of urea can sometimes suppress unwanted pathways.[5]

  • Catalyst Choice: The catalyst can significantly influence the reaction's selectivity. A more efficient catalyst can accelerate the desired multicomponent reaction over competing side reactions.[6]

Issue 3: Catalyst Deactivation and Recyclability

Q: My catalyst seems to be inactive or loses activity upon reuse. What are the likely causes and can it be regenerated?

A: Catalyst deactivation can be caused by poisoning, thermal degradation, or mechanical loss.[5]

  • Catalyst Poisoning: Impurities containing sulfur, nitrogen, or phosphorus in the reactants or solvents can act as poisons for many transition metal catalysts by binding to the active sites.[5]

    • Solution: Purify all reactants and solvents before use through methods like distillation or recrystallization.[5]

  • Air and Moisture Sensitivity: Some catalysts are sensitive to air and moisture, leading to deactivation.

    • Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]

  • Regeneration: For some catalysts, regeneration is possible. For instance, certain palladium catalysts can be regenerated through specific washing procedures.[5] Heterogeneous catalysts can often be recovered by simple filtration and reused, though they may require reactivation through washing or thermal treatment.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis?

A1: A variety of catalysts are employed, including:

  • Metal-based catalysts: These are widely used and include salts and complexes of copper, palladium, iridium, nickel, and zinc. They are effective for various methods, including multicomponent and cross-coupling reactions.[5]

  • Acid/Base catalysts: Brønsted and Lewis acids are frequently used in classical methods like the Biginelli reaction.[4]

  • Organocatalysts: These are metal-free organic molecules, such as proline and its derivatives, that can catalyze pyrimidine synthesis.[5][7]

  • Biocatalysts: Enzymes can be utilized for specific pyrimidine synthesis reactions, offering high selectivity under mild conditions.[5]

  • Heterogeneous catalysts: These are catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). They are advantageous due to their ease of separation and potential for recyclability.[8]

Q2: What is the difference between homogeneous and heterogeneous catalysts in the context of pyrimidine synthesis?

A2: Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. Homogeneous catalysts often exhibit high activity and selectivity, but their separation from the product can be difficult and costly.[9] Heterogeneous catalysts, on the other hand, are generally more stable, easily separated, and recyclable, though they may have lower activity and selectivity compared to their homogeneous counterparts.[9]

Q3: How can I choose the best catalyst for my specific pyrimidine synthesis?

A3: The optimal catalyst depends on the specific reaction, substrates, and desired outcome. A general approach to catalyst screening involves selecting a range of candidate catalysts from different classes (e.g., metal-based, organocatalyst) and performing the reaction with each under a set of standard conditions. The product yield and purity are then analyzed to identify the most effective catalyst. Further optimization of reaction conditions for the best-performing catalyst can then be carried out.

Data Presentation

Table 1: Comparison of Various Catalysts for the Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Lewis Acids
InBr₃10EthanolReflux7 h93 (combined)[10]
ZnCl₂10Acetic Acid802 h85[11]
Yb(OTf)₃1-5Ethanol100-120 (Microwave)5-15 minHigh[4]
Brønsted Acids
HClCatalyticEthanolRefluxSeveral hoursVariable[4]
p-TSA20EthanolReflux3 h92
Heterogeneous
Amberlyst-150.05 g/mmol Solvent-free1001-2 hup to 95[8]
ZnO nanoparticles10Solvent-free8030 min94[8]
Organocatalyst
L-proline/TFA20Acetonitrile8510 h82[7]

Yields are for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and can vary depending on the specific aldehyde and β-ketoester used.

Table 2: Effect of Catalyst Loading on Suzuki Coupling for Pyrimidine Synthesis
Catalyst Loading of Pd(PPh₃)₄ (mol%)Yield (%)
145
268
385
492
592

Reaction conditions: 2,4-dichloropyrimidine (B19661) (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane (B91453)/H₂O (2:1), 100 °C, 15 min (microwave). Data compiled from[6].

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general method for the synthesis of dihydropyrimidinones via the Biginelli three-component reaction.[6]

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea (12 mmol)

  • Ethanol

  • Acid catalyst (e.g., a few drops of concentrated HCl or 1-5 mol% of a Lewis acid)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, and urea.

  • Add ethanol as the solvent (e.g., 20 mL).

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the mono-arylation of 2,4-dichloropyrimidine using a palladium catalyst.[6]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2,4-dichloropyrimidine, the desired arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

G start Start: Low Yield or Side Products check_reagents Check Reagent Purity - Aldehyde - Ketoester - Urea/Amidine start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify_reagents Action: Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions - Temperature - Time - Solvent reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: - Adjust Temp/Time - Screen Solvents conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst - Activity - Loading - Selectivity conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst Suitable? check_catalyst->catalyst_ok optimize_catalyst Action: - Increase Loading - Screen New Catalysts catalyst_ok->optimize_catalyst No end End: Improved Synthesis catalyst_ok->end Yes optimize_catalyst->check_catalyst

Caption: Troubleshooting workflow for pyrimidine synthesis.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Biginelli Biginelli Pathway (1 eq. Ketoester) Aldehyde->Biginelli Hantzsch Hantzsch Pathway (2 eq. Ketoester) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Urea->Biginelli Urea->Hantzsch High Temp (forms NH3) DHPM Desired Product: Dihydropyrimidinone Biginelli->DHPM DHP Side Product: Dihydropyridine Hantzsch->DHP

Caption: Biginelli vs. Hantzsch reaction pathways.

Catalyst_Screening_Workflow start Define Reaction Substrates select_catalysts Select Candidate Catalysts (Metal-based, Organocatalyst, etc.) start->select_catalysts run_reactions Run Parallel Reactions (Standardized Conditions) select_catalysts->run_reactions analyze_product Analyze Product - Yield (HPLC/GC) - Purity (NMR, LC-MS) run_reactions->analyze_product compare_performance Compare Catalyst Performance analyze_product->compare_performance optimal_found Optimal Catalyst & Conditions Identified compare_performance->optimal_found Good Yield & Purity troubleshoot Troubleshoot / Re-evaluate Catalyst Choice compare_performance->troubleshoot Low Yield or Side Products troubleshoot->select_catalysts

Caption: A general workflow for catalyst screening.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. The strategic introduction of the formyl group at the C5 position of the pyrimidine (B1678525) ring opens up a plethora of possibilities for further molecular elaboration. This guide provides a comparative analysis of four prominent methods for the synthesis of this compound, offering a detailed examination of their experimental protocols, quantitative performance, and operational advantages and disadvantages.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficacy and reaction conditions.

MethodStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity
Lithiation of 5-Bromopyrimidine (B23866)5-Bromopyrimidinen-Butyllithium, Ethyl formate (B1220265)~ 2-3 hours-100 to 059High
Vilsmeier-Haack Reaction*2-Methylpyrimidine-4,6-diolPOCl₃, DMF5 hours8061High
Rieche FormylationPyrimidineDichloromethyl methyl ether, TiCl₄~ 1-2 hours0 to 35ModerateModerate
Oxidation of 5-Hydroxymethylpyrimidine5-HydroxymethylpyrimidineActivated Manganese Dioxide (MnO₂)20-26 hoursReflux46-73Good

*Note: The data for the Vilsmeier-Haack reaction is for the synthesis of 4,6-dihydroxy-2-methylthis compound, a substituted derivative.

Detailed Experimental Protocols

Lithiation of 5-Bromopyrimidine followed by Formylation

This one-pot method involves the metal-halogen exchange of 5-bromopyrimidine to form a highly reactive organolithium intermediate, which is then quenched with a formylating agent.

Experimental Protocol:

A solution of 5-bromopyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -100 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.1 equivalents) is added dropwise, maintaining the temperature below -90 °C. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the pyrimidin-5-yl-lithium species. Ethyl formate (1.2 equivalents) is then added dropwise, and the mixture is allowed to warm to 0 °C over a period of 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.[1][2]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of pyrimidines, electron-donating substituents on the ring facilitate this electrophilic substitution.

Experimental Protocol (for 4,6-dihydroxy-2-methylthis compound):

To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF, 2.0 equivalents), phosphorus oxychloride (POCl₃, 1.0 equivalent) is added dropwise to form the Vilsmeier reagent. A suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in DMF is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to 80 °C and stirred for 5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled and poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4,6-dihydroxy-2-methylthis compound.[3]

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄). This method is applicable to a range of aromatic and heteroaromatic substrates.[4][5]

Experimental Protocol:

To a solution of pyrimidine (1.0 equivalent) in dry dichloromethane (B109758) (DCM) under an inert atmosphere, titanium tetrachloride (1.0 equivalent) is added dropwise at 0 °C. The mixture is stirred for a short period, after which dichloromethyl methyl ether (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes, followed by gentle heating to 35 °C for 15 minutes. The reaction is quenched by pouring it into a mixture of crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography.[3]

Oxidation of 5-Hydroxymethylpyrimidine

The direct oxidation of a hydroxymethyl group at the 5-position of the pyrimidine ring offers a straightforward route to the corresponding aldehyde. Activated manganese dioxide (MnO₂) is a commonly employed and effective oxidizing agent for this transformation.

Experimental Protocol:

A mixture of 5-hydroxymethylpyrimidine (1.0 equivalent) and activated manganese dioxide (5-10 equivalents by weight) in a suitable solvent such as chloroform (B151607) or acetonitrile (B52724) is refluxed with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 20-26 hours), the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed with the solvent, and the combined filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield this compound.

Signaling Pathways and Experimental Workflows

Lithiation_Formylation 5-Bromopyrimidine 5-Bromopyrimidine Pyrimidin-5-yl-lithium Pyrimidin-5-yl-lithium 5-Bromopyrimidine->Pyrimidin-5-yl-lithium -78 °C, THF n-BuLi n-BuLi n-BuLi->Pyrimidin-5-yl-lithium Intermediate Adduct Intermediate Adduct Pyrimidin-5-yl-lithium->Intermediate Adduct Ethyl formate Ethyl formate Ethyl formate->Intermediate Adduct Workup Workup Intermediate Adduct->Workup This compound This compound Workup->this compound

Caption: Lithiation of 5-bromopyrimidine followed by formylation.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Iminium Salt Intermediate Iminium Salt Intermediate Substituted Pyrimidine Substituted Pyrimidine Substituted Pyrimidine->Iminium Salt Intermediate Hydrolysis Hydrolysis Iminium Salt Intermediate->Hydrolysis Substituted this compound Substituted this compound Hydrolysis->Substituted this compound

Caption: Vilsmeier-Haack formylation of a substituted pyrimidine.

Rieche_Formylation Pyrimidine Pyrimidine Electrophilic Intermediate Electrophilic Intermediate Pyrimidine->Electrophilic Intermediate Dichloromethyl methyl ether Dichloromethyl methyl ether Dichloromethyl methyl ether->Electrophilic Intermediate TiCl4 TiCl4 TiCl4->Electrophilic Intermediate Hydrolysis Hydrolysis Electrophilic Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Rieche formylation of pyrimidine.

Oxidation_Hydroxymethylpyrimidine 5-Hydroxymethylpyrimidine 5-Hydroxymethylpyrimidine Adsorbed Intermediate Adsorbed Intermediate 5-Hydroxymethylpyrimidine->Adsorbed Intermediate MnO2 MnO2 MnO2->Adsorbed Intermediate Workup (Filtration) Workup (Filtration) Adsorbed Intermediate->Workup (Filtration) This compound This compound Workup (Filtration)->this compound

Caption: Oxidation of 5-hydroxymethylpyrimidine.

References

Spectroscopic comparison of pyrimidine-4-carbaldehyde and pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the isomeric differences between key heterocyclic compounds is paramount for targeted synthesis and molecular design. This guide provides a comprehensive spectroscopic comparison of pyrimidine-4-carbaldehyde (B152824) and pyrimidine-5-carbaldehyde, two isomers with distinct electronic and steric properties that influence their reactivity and potential applications in medicinal chemistry.

This publication delves into a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for these two important building blocks. The subtle shift of the carbaldehyde group from position 4 to 5 on the pyrimidine (B1678525) ring results in noticeable differences in their spectral fingerprints, providing crucial insights for their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrimidine-4-carbaldehyde and this compound. Please note that where direct experimental data for the pyrimidine carbaldehydes was not available in the literature, data from the closely related pyridine-4-carboxaldehyde has been included for comparative reference and is duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts are highly sensitive to the electronic effects of the aldehyde group and the nitrogen atoms in the pyrimidine ring.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Pyrimidine-4-carbaldehyde Data not available in searched literature.
Pyridine-4-carboxaldehyde (analog)[1][2]CDCl₃10.11 (s, 1H, -CHO), 8.90 (d, 2H, H-2, H-6), 7.72 (d, 2H, H-3, H-5)
This compound Data not available in searched literature.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
Pyrimidine-4-carbaldehyde Data not available in searched literature.
Pyridine-4-carboxaldehyde (analog)[1][2]192.5 (-CHO), 151.0 (C-2, C-6), 142.0 (C-4), 122.0 (C-3, C-5)
This compound Data not available in searched literature.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational bands for these aldehydes are the C=O stretch of the aldehyde and the C-H stretch of the aromatic ring.

Table 3: Key FT-IR Vibrational Frequencies

CompoundSample PhaseC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=N/C=C Ring Stretch (cm⁻¹)
Pyrimidine-4-carbaldehyde Data not available in searched literature.
Pyridine-4-carboxaldehyde (analog)[1]Neat~1700~3030~1600, ~1550
This compound Data not available in searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the aromatic system.

Table 4: UV-Vis Absorption Data

CompoundSolventλmax (nm)
Pyrimidine-4-carbaldehyde Data not available in searched literature.
Pyridine-4-carboxaldehyde (analog)[1]~257, ~282
This compound Data not available in searched literature.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Table 5: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (M⁺) m/zKey Fragment Ions m/z
Pyrimidine-4-carbaldehyde 108.03Data not available in searched literature.
Pyridine-4-carboxaldehyde (analog)[1]GC-MS (EI)107106, 79, 52
This compound 108.03Data not available in searched literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard practices for the analysis of heterocyclic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrimidine carbaldehyde isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • ¹H NMR:

      • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

      • Use a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of ¹³C.

      • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: A Fourier-transform infrared spectrometer.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or a pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the pyrimidine carbaldehyde in a UV-grade solvent (e.g., ethanol, methanol (B129727), or acetonitrile). From the stock solution, prepare a dilution in a quartz cuvette to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

  • Instrument Parameters:

    • Spectrometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: Typically 200-400 nm.

    • Blank: Use the same solvent as used for the sample preparation as the blank.

  • Data Acquisition: Record the absorbance spectrum of the sample against the solvent blank. Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Parameters:

    • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Inlet System: Direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

    • Ionization Mode: Positive ion mode is typically used for these compounds.

  • Data Acquisition: Acquire the mass spectrum, ensuring good signal intensity for the molecular ion peak. If using a tandem mass spectrometer, fragmentation data (MS/MS) can be obtained by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative spectroscopic analysis of isomeric compounds like pyrimidine-4-carbaldehyde and this compound.

Spectroscopic_Comparison_Workflow Comparative Spectroscopic Analysis Workflow cluster_sample_prep Sample Acquisition & Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Guide Generation Sample1 Pyrimidine-4-carbaldehyde NMR NMR (1H, 13C) Sample1->NMR IR FT-IR Sample1->IR UV_Vis UV-Vis Sample1->UV_Vis MS Mass Spectrometry Sample1->MS Sample2 This compound Sample2->NMR Sample2->IR Sample2->UV_Vis Sample2->MS Process_NMR Process NMR Spectra (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectra (Functional Groups) IR->Process_IR Process_UV Determine λmax (Electronic Transitions) UV_Vis->Process_UV Process_MS Analyze Mass Spectra (Molecular Ion, Fragmentation) MS->Process_MS Compare_Data Tabulate & Compare Data Process_NMR->Compare_Data Process_IR->Compare_Data Process_UV->Compare_Data Process_MS->Compare_Data Write_Guide Publish Comparison Guide Compare_Data->Write_Guide

Caption: Workflow for the comparative spectroscopic analysis of pyrimidine carbaldehyde isomers.

References

The Ascendant Potency: Pyrimidine-5-carbaldehyde's Schiff Base Derivatives Demonstrate Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the transformation of Pyrimidine-5-carbaldehyde into its Schiff base derivatives consistently amplifies its biological efficacy, particularly in antimicrobial and anticancer applications. This guide synthesizes findings from multiple studies to provide a clear comparison of their performance, supported by detailed experimental protocols and visual workflows.

The inherent biological significance of the pyrimidine (B1678525) scaffold, a core component of nucleic acids, has long positioned it as a valuable pharmacophore in drug discovery.[1][2] this compound, a key intermediate, exhibits a baseline of biological activity. However, its condensation with various primary amines to form Schiff bases introduces the azomethine (-C=N-) group, a structural modification that has been repeatedly shown to enhance therapeutic potential.[2][3] This enhancement is attributed to the increased lipophilicity and the specific electronic and steric properties of the resulting imine, which can facilitate cell membrane penetration and interaction with biological targets.

Comparative Biological Activity: A Tabular Overview

The superior performance of Schiff base derivatives over the parent aldehyde is quantitatively evident across various assays. The following tables summarize key experimental data, showcasing the enhanced antimicrobial and anticancer activities.

Table 1: Comparative Antimicrobial Activity
CompoundOrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound DerivativeE. faecalis-128[3]
Schiff Base Derivative (Amine 2)E. faecalis-64[3]
Schiff Base Derivative (Imine 3) E. faecalis-16 [3]

As illustrated, the Schiff base derivative Imine 3 demonstrates a significantly lower MIC value against Enterococcus faecalis compared to its amine precursor and the parent pyrimidine structure, indicating an eight-fold increase in potency.[3]

Table 2: Comparative Anticancer Activity (IC50 values in µM)
CompoundAGS (Gastric Adenocarcinoma)HeLa (Cervical Cancer)HepG2 (Liver Cancer)Reference
Amine Derivative (2)89.21>100>100[3]
Schiff Base Derivative (3) 53.02 --[3]
Schiff Base Derivative (4a)76.2164.9281.25[2]
Schiff Base Derivative (4b) 48.13 42.15 55.19 [2]
Schiff Base Derivative (4c)68.1959.2472.18[2]
Schiff Base Derivative (4d)91.2388.1394.27[2]

The data clearly indicates that Schiff base derivatives, particularly compound 3 and 4b , exhibit substantially lower IC50 values against various cancer cell lines compared to the amine precursor.[2][3] This suggests a significantly enhanced cytotoxic effect on cancer cells. Notably, these compounds were also found to be non-toxic to normal cells, highlighting their potential as selective anticancer agents.[3]

Experimental Protocols

The synthesis and biological evaluation of these compounds follow standardized and reproducible methodologies.

Synthesis of this compound Schiff Base Derivatives

The general procedure for the synthesis of pyrimidine Schiff bases involves the condensation of a this compound derivative with a primary amine.[1]

  • Dissolution: Dissolve 1 mmol of the respective this compound in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[1]

  • Addition of Amine: Add 1.5 mmol of the desired aromatic or aliphatic amine to the solution.[1]

  • Catalysis: Introduce a catalytic amount of an acid, such as indium(III) trifluoromethanesulfonate (B1224126) or glacial acetic acid.[1][4]

  • Reaction: Stir the mixture at ambient temperature for a specified period (e.g., 72 hours) or under reflux.[1][4]

  • Work-up: Remove the solvent under vacuum. The resulting solid is then dissolved in a solvent like chloroform, washed with a dilute acid (e.g., 2% aqueous HCl), dried over a drying agent (e.g., MgSO4), and concentrated.[1]

  • Purification: The crude product is purified by column chromatography.[1]

Antimicrobial Activity Screening (Broth Microdilution Method for MIC)
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 48-72 hours).[5]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Visualizing the Workflow and Rationale

The following diagrams illustrate the key processes and the underlying logic of the enhanced biological activity.

Synthesis_Workflow P5C This compound Reaction Condensation Reaction (Stirring/Reflux) P5C->Reaction Amine Primary Amine (Aromatic/Aliphatic) Amine->Reaction Catalyst Acid Catalyst Catalyst->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase

Caption: General synthesis workflow for this compound Schiff base derivatives.

Biological_Activity_Enhancement cluster_0 This compound cluster_1 Schiff Base Derivative P5C Core Pyrimidine Structure Aldehyde Aldehyde Group (-CHO) P5C->Aldehyde Core Core Pyrimidine Structure Azomethine Azomethine Group (-C=N-) Core->Azomethine Substituent Variable Substituent (R) Azomethine->Substituent EnhancedActivity Enhanced Biological Activity (Antimicrobial, Anticancer) Azomethine->EnhancedActivity Increased Lipophilicity & Target Interaction

References

Cytotoxicity comparison of substituted pyrimidine-5-carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Substituted Pyrimidine-5-Carboxaldehydes and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various substituted pyrimidine (B1678525) derivatives, with a focus on compounds derived from or structurally related to pyrimidine-5-carboxaldehyde. The information is supported by experimental data from peer-reviewed studies, offering insights into their potential as anticancer agents.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of several classes of substituted pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cells, is a key metric for this comparison. The data below summarizes the IC50 values for representative compounds.

Pyrimidine-5-Carbonitrile Derivatives

A series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anti-proliferative activities against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines.[1] Sorafenib, a known kinase inhibitor, was used as a reference compound.

CompoundLinker/Side ChainHCT-116 IC50 (µM)MCF-7 IC50 (µM)WI-38 (Normal Fibroblast) IC50 (µM)
9d -4.31 ± 0.1510.33 ± 0.21Not Reported
11e p-disubstituted benzohydrazide1.14 ± 0.051.54 ± 0.0963.41 ± 0.015
12b m-disubstituted benzohydrazide1.34 ± 0.112.15 ± 0.13Not Reported
12d m-disubstituted benzohydrazide3.15 ± 0.094.11 ± 0.17Not Reported
Sorafenib Reference Drug8.96 ± 0.2211.83 ± 0.31Not Reported

Data extracted from a study on pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors.[1]

Pyrimidine-5-Carboxaldehyde Schiff Base Derivatives

Novel pyrimidine Schiff bases derived from 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde were synthesized and their cytotoxic effects were assessed against a range of human cancer cell lines and a normal kidney cell line.[2][3]

CompoundAryl Substituent on ImineAGS IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)A172 IC50 (µM)Caco-2 IC50 (µM)RPTEC (Normal Kidney) IC50 (µM)
4a 4-fluorophenyl>100>100>100>100>100>100
4b 4-chlorophenyl35.3 ± 0.938.6 ± 1.155.4 ± 1.544.2 ± 1.349.8 ± 1.2>100
4c 4-bromophenyl42.1 ± 1.245.3 ± 1.460.1 ± 1.851.7 ± 1.655.9 ± 1.5>100
4d 4-iodophenyl50.2 ± 1.553.8 ± 1.768.7 ± 2.159.3 ± 1.963.1 ± 2.0>100
III 4-ethoxyphenyl1.9 ± 0.05Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Data for compounds 4a-4d and III are from studies on pyrimidine Schiff bases.[2][3]

Experimental Protocols

The evaluation of the cytotoxic activity of the presented pyrimidine derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Culture and Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, AGS) and normal cell lines (e.g., WI-38, RPTEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are then seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere for 24 hours.[4]

  • Compound Exposure: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for a specified period, typically 48 to 72 hours. Control wells contain cells treated with medium containing the same concentration of DMSO.

  • MTT Addition and Incubation: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of novel compounds using the MTT assay.

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis start Start with Cancer & Normal Cell Lines seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat with pyrimidine derivatives (various conc.) adhere->treat incubate_compound Incubate for 48-72h treat->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals (DMSO) incubate_mtt->solubilize measure Measure absorbance solubilize->measure calculate Calculate cell viability (%) measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Activation Compound Pyrimidine-5-Carbonitrile Derivative (e.g., 11e) Compound->VEGFR2 Inhibition

References

Efficacy of different catalysts in the synthesis of dihydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, commonly achieved through the Biginelli reaction, is a cornerstone of heterocyclic chemistry, providing compounds with significant therapeutic potential, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2] This one-pot multicomponent reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), has been the subject of extensive research to improve its efficiency, yield, and environmental footprint.[3][4][5] The choice of catalyst is paramount in optimizing this reaction, with a vast array of options available, ranging from classical Brønsted and Lewis acids to innovative heterogeneous and nanocatalysts.[3][6][7] This guide provides a comparative overview of the efficacy of different catalysts, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable catalytic system for their specific needs.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in the Biginelli reaction is typically evaluated based on reaction time, yield, and the ability to be recycled and reused. The following table summarizes the performance of various catalysts under different reaction conditions, providing a clear comparison for researchers.

CatalystAldehydeβ-Dicarbonyl CompoundUrea/ThioureaSolventTemp. (°C)TimeYield (%)ReusabilityReference
Homogeneous Catalysts
HClBenzaldehydeEthyl acetoacetateUreaEthanolReflux4hLowNo[8][9]
Yb(OTf)₃BenzaldehydeEthyl acetoacetateUrea- (Solvent-free)-ShortenedIncreasedYes[10]
InCl₃Various1,3-DicarbonylsUrea---High-[10]
Boric AcidAromatic aldehydes1,3-DicarbonylsUreaGlacial Acetic Acid-0.5-2h86-97-[11]
Ionic Liquid [bmim]BF₄BenzaldehydeEthyl acetoacetateUrea[bmim]BF₄RT~15 min>90Yes[1]
Heterogeneous Catalysts
HPA-ClayBenzaldehydeEthyl acetoacetateUrea- (Solvent-free)Reflux1h96Up to 6 cycles[12]
p(AMPS) hydrogel4-chlorobenzaldehydeEthyl acetoacetateUreaEthanolReflux6h94Up to 4 cycles[13]
Fe₃O₄@C@OSO₃HAromatic aldehydesβ-DicarbonylsUrea/Thiourea- (Solvent-free)80FastHighUp to 7 cycles[14]
Nano-ZrO₂BenzaldehydeEthyl acetoacetateUreaEthanolReflux60 min90Up to 5 cycles[15]
SBA-15@Schiff-base@Fe(III)BenzaldehydeEthyl acetoacetateUreaEthanolReflux-85Yes[16]
Dicalcium Phosphate (DCPD)BenzaldehydeAcetylacetoneUreaEthanolReflux-GoodUp to 6 cycles[8]
Nanocatalysts
Copper NanoparticlesBenzaldehydeEthyl acetoacetateUreaIonic liquid/Ethylene glycolRT~15 min>90Yes[1]
Sr₂As₂O₇ nano catalystVarious-Urea/Thiourea- (Solvent-free)----[17]
La₂O₃ nanoparticlesAromatic aldehydesβ-ketoestersUrea/Thiourea- (Solvent-free, MW)-20-60s98-[18]

Experimental Protocols

The following is a generalized experimental procedure for the synthesis of dihydropyrimidines via the Biginelli reaction, which can be adapted based on the specific catalyst and reactants used.

General Procedure for Catalyst Screening:

A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the catalyst (in the specified amount, e.g., mol% or weight) is prepared in a suitable solvent or under solvent-free conditions.[8] The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a designated period.[1][13][15]

Reaction Monitoring and Product Isolation:

The progress of the reaction is monitored by thin-layer chromatography (TLC).[19] Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it is isolated by filtration. Otherwise, the product is extracted using a suitable organic solvent. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidine (B8664642) derivative.[9]

Catalyst Reusability Test:

For heterogeneous catalysts, after the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation.[14][15] It is then washed with a suitable solvent, dried, and reused in subsequent reaction cycles under the same conditions to evaluate its stability and sustained activity.[8][12][13]

Mechanistic Insights and Workflow

The Biginelli reaction mechanism has been a subject of debate, with several proposed pathways. The most widely accepted mechanism involves a series of bimolecular reactions.[3] The reaction can proceed through different intermediates depending on the catalyst and reaction conditions.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Acyliminium Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Acyliminium + Urea - H₂O Urea H₂N(C=O)NH₂ Urea->Acyliminium beta_Ketoester RCOCH₂COOR' Enolate Enolate beta_Ketoester->Enolate Catalyst Intermediate_Adduct Intermediate Adduct Acyliminium->Intermediate_Adduct Enolate->Intermediate_Adduct Nucleophilic Addition DHPM Dihydropyrimidine Intermediate_Adduct->DHPM Cyclization & Dehydration

A proposed mechanism for the acid-catalyzed Biginelli reaction.

The general workflow for synthesizing and evaluating catalysts for the Biginelli reaction follows a logical progression from catalyst preparation to product analysis.

Experimental_Workflow start Catalyst Selection/ Synthesis reactants Reactant Preparation (Aldehyde, β-Ketoester, Urea) start->reactants reaction One-Pot Biginelli Reaction (Solvent/Solvent-free, Temp.) reactants->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Product Isolation & Purification (Filtration/Extraction, Recrystallization) monitoring->workup characterization Product Characterization (NMR, IR, Mass Spec) workup->characterization catalyst_recovery Catalyst Recovery (for heterogeneous catalysts) workup->catalyst_recovery end Comparative Efficacy Analysis characterization->end reusability Catalyst Reusability Test catalyst_recovery->reusability reusability->reaction Reuse reusability->end

General experimental workflow for catalyst evaluation in dihydropyrimidine synthesis.

Conclusion

The synthesis of dihydropyrimidines via the Biginelli reaction has been significantly advanced through the development of a diverse range of catalytic systems. While traditional homogeneous catalysts can be effective, they often suffer from drawbacks such as harsh reaction conditions and difficulty in separation.[20] The advent of heterogeneous catalysts, including various supported reagents, metal-organic frameworks, and magnetic nanoparticles, has offered solutions to these problems by providing high yields, milder conditions, and excellent reusability, aligning with the principles of green chemistry.[12][13][14] Furthermore, nanocatalysts have demonstrated remarkable activity, often enabling reactions to proceed at room temperature with very short reaction times.[1] The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and considerations of cost and environmental impact. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Green Synthesis Approaches for Pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine-5-carbaldehyde, a key intermediate in the development of various pharmaceuticals, is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. This guide provides an objective comparison of green synthesis approaches with traditional methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methodology.

Performance Comparison: Green vs. Traditional Synthesis

The efficiency and environmental impact of synthetic routes to this compound and its derivatives vary significantly. Green chemistry approaches, such as microwave-assisted and solvent-free reactions, offer considerable advantages over traditional methods like the Vilsmeier-Haack reaction in terms of reaction time, energy consumption, and waste generation.

Table 1: Quantitative Comparison of Synthesis Methods for Pyrimidine-5-carbonitrile Derivatives (as a proxy for this compound)

MethodCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Reference
Green: Microwave-Assisted Potassium CarbonateWater10020 min27-70%[1]
Green: Solvent-Free Ammonium ChlorideNone1104 hGood[2]
Traditional: Conventional Heating N/AWaterReflux8 h18%[1]

Experimental Protocols

Detailed methodologies for both green and a traditional synthesis approach are provided below.

Green Synthesis: Microwave-Assisted Approach

This protocol describes a rapid, water-based, microwave-mediated synthesis of pyrimidine (B1678525) derivatives.[1]

Materials:

Procedure:

  • In a microwave vial, combine the aromatic aldehyde (1.0 eq), malononitrile (2.0 eq), benzamidine hydrochloride (1.0 eq), and potassium carbonate (2.0 eq).

  • Add 10 mL of water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 300 W and 100°C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate several times with water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Traditional Synthesis: Vilsmeier-Haack Reaction

This protocol outlines the classical Vilsmeier-Haack reaction for the formylation of a pyrimidine precursor to yield a this compound derivative.[3][4]

Materials:

  • Uracil (B121893) or a suitable pyrimidine precursor

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Base for neutralization (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • In a reaction flask, treat the uracil precursor with a mixture of phosphorus oxychloride and N,N-dimethylformamide.

  • Heat the reaction mixture to an elevated temperature (specific temperature and time will vary depending on the substrate).

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the mixture with a base to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization or column chromatography.

Synthesis Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflows for the green and traditional synthesis approaches.

Green_Synthesis_Workflow cluster_reactants Reactant Mixing cluster_reaction Microwave Irradiation cluster_workup Product Isolation & Purification cluster_product Final Product A Aromatic Aldehyde F Microwave Reactor (300W, 100°C, 20 min) A->F B Malononitrile B->F C Benzamidine HCl C->F D K2CO3 D->F E Water E->F G Cooling F->G H Filtration G->H I Washing with Water H->I J Recrystallization (Ethanol) I->J K Pure Pyrimidine Derivative J->K

Caption: Workflow for Microwave-Assisted Green Synthesis.

Traditional_Synthesis_Workflow cluster_reactants Reagent Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Quenching & Isolation cluster_purification Purification cluster_product Final Product A Pyrimidine Precursor C Heating A->C B POCl3 + DMF B->C D Quench on Ice C->D E Neutralization D->E F Filtration E->F G Recrystallization / Chromatography F->G H This compound Derivative G->H

Caption: Workflow for Traditional Vilsmeier-Haack Synthesis.

Conclusion

Green synthesis approaches for this compound and its derivatives present significant advantages over traditional methods. The use of microwave irradiation in aqueous media drastically reduces reaction times and improves yields compared to conventional heating.[1] Solvent-free methods further enhance the green credentials of the synthesis by eliminating the need for volatile and often toxic organic solvents.[2] For researchers and drug development professionals, adopting these green methodologies can lead to more efficient, cost-effective, and environmentally responsible synthesis of this vital pharmaceutical intermediate.

References

A Comparative Guide to Alternative Formylating Agents for the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a pyrimidine (B1678525) ring is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The choice of formylating agent is paramount to achieving desired yields, regioselectivity, and functional group tolerance. This guide provides an objective comparison of common and alternative methods for pyrimidine formylation, supported by experimental data and detailed protocols to aid in methodological selection.

Performance Comparison of Formylating Agents

The efficacy of various formylating agents for the pyrimidine ring is summarized below. The choice of reagent is highly dependent on the substitution pattern of the pyrimidine core, with electron-rich pyrimidines being more amenable to electrophilic formylation.

Formylating Agent/MethodSubstrate ExampleReaction ConditionsYield (%)Reference
Vilsmeier-Haack Reagent 2-Methylpyrimidine-4,6-diolPOCl₃, DMF, 80°C, 5h61[1]
2-Methylpyrimidine-4,6-diolPOCl₃, DMF, in Benzene (B151609), reflux, 6h48[1]
2-Methylpyrimidine-4,6-diolPOCl₃, DMF, in 1,2-Dichloroethane, reflux, 6h50[1]
5-Methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinePOCl₃, DMFN/A[2][3]
Reimer-Tiemann Reaction HydroxypyrimidinesCHCl₃, NaOH/KOHLow to Moderate[4]
Duff Reaction Phenolic pyrimidinesHexamethylenetetramine, acid catalystGenerally inefficient[5]
Formylation via Lithiation 5-Bromopyrimidinen-BuLi, then Ethyl Formate (B1220265), -100°C to 0°CMinor Product
5-Bromopyrimidinen-BuLi, then Ethyl Formate, Anhydrous acid work-up59

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate Pyrimidine Electron-rich Pyrimidine Pyrimidine->Intermediate Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Formylated Pyrimidine Hydrolysis->Product

Vilsmeier-Haack Reaction Workflow.
Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, and its application can be extended to hydroxypyrimidines.[9] The reactive species is dichlorocarbene, generated from chloroform (B151607) and a strong base.[9][10]

Reimer_Tiemann Chloroform Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) (Electrophile) Chloroform->Dichlorocarbene Base Base (e.g., NaOH) Base->Dichlorocarbene Phenoxide Pyrimidine Phenoxide (Nucleophile) Base->Phenoxide Intermediate Dichloromethyl Adduct Dichlorocarbene->Intermediate Hydroxypyrimidine Hydroxypyrimidine Hydroxypyrimidine->Phenoxide Deprotonation Phenoxide->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Formylated Hydroxypyrimidine Hydrolysis->Product

Reimer-Tiemann Reaction Pathway.
Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine as the formylating agent.[5][11] The reaction requires strongly electron-donating groups on the aromatic ring and is generally less efficient than other methods.[5]

Duff_Reaction Phenolic_Pyrimidine Phenolic Pyrimidine Benzylamine_Intermediate Benzylamine Intermediate Phenolic_Pyrimidine->Benzylamine_Intermediate Electrophilic Substitution HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Iminium Ion (Electrophile) HMTA->Iminium_Ion Acid Acid Catalyst Acid->Iminium_Ion Iminium_Ion->Benzylamine_Intermediate Hydrolysis Hydrolysis Benzylamine_Intermediate->Hydrolysis Intramolecular Redox & Hydrolysis Product Formylated Phenolic Pyrimidine Hydrolysis->Product

Duff Reaction Logical Flow.
Formylation via Lithiation

This method involves the metal-halogen exchange of a halogenated pyrimidine, typically at low temperatures, to form a lithiated intermediate. This potent nucleophile then reacts with a formylating agent like ethyl formate or DMF.

Lithiation_Formylation Bromo_Pyrimidine 5-Bromopyrimidine Lithiated_Pyrimidine Lithiated Pyrimidine (Nucleophile) Bromo_Pyrimidine->Lithiated_Pyrimidine Lithium-Halogen Exchange nBuLi n-Butyllithium nBuLi->Lithiated_Pyrimidine Adduct Tetrahedral Adduct Lithiated_Pyrimidine->Adduct Nucleophilic Addition Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->Adduct Workup Acidic Work-up Adduct->Workup Product Pyrimidine-5-carbaldehyde Workup->Product

Formylation via Lithiation Workflow.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol[1]

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Benzene or 1,2-Dichloroethane (solvent)

  • Ice

Procedure:

  • A mixture of phosphorus oxychloride (3.16 mmol) and DMF (6.3 mmol) is prepared and cooled.

  • This mixture is added dropwise to a suspension of 2-methylpyrimidine-4,6-diol (3.16 mmol) in the chosen solvent (DMF, benzene, or 1,2-dichloroethane).

  • The reaction mixture is heated at 80°C (for DMF) or refluxed (for benzene and 1,2-dichloroethane) for 5-6 hours.

  • Reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured onto ice and stirred overnight.

  • The resulting precipitate is filtered, dried, to yield 4,6-dihydroxy-2-methylthis compound.

Formylation of 5-Bromopyrimidine via Lithiation

Materials:

  • 5-Bromopyrimidine

  • n-Butyllithium (n-BuLi)

  • Ethyl formate

  • Anhydrous etheral HCl

  • Anhydrous solvent (e.g., THF)

Procedure:

  • 5-Bromopyrimidine is dissolved in an anhydrous solvent and cooled to -100°C.

  • n-Butyllithium is added dropwise to the solution, and the mixture is stirred to facilitate the lithium-halogen exchange.

  • Ethyl formate is then added to the resulting solution of pyrimidin-5-yl-lithium at -100°C.

  • For the anhydrous acid work-up, ethereal HCl is added to the mixture at -100°C.

  • The reaction is allowed to warm to 0°C before quenching with water.

  • The product, pyrimidine-5-carboxaldehyde, is isolated and purified.

Conclusion

The selection of a formylating agent for the pyrimidine ring is a critical decision that influences the success of the synthetic route. The Vilsmeier-Haack reaction is a robust and widely used method, particularly for electron-rich pyrimidines, offering good yields under relatively mild conditions. The Reimer-Tiemann and Duff reactions are classical methods that are generally less efficient for pyrimidine substrates but may be suitable in specific contexts, particularly for phenolic pyrimidines. Formylation via lithiation provides a powerful alternative for introducing a formyl group at a specific position, especially when starting from a halogenated pyrimidine, though it requires stringent anhydrous and low-temperature conditions. Researchers should carefully consider the substrate's reactivity, desired regioselectivity, and available laboratory infrastructure when choosing the most appropriate formylation strategy.

References

A Comparative Guide to the Mechanistic Studies of Pyrimidine-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mechanistic studies concerning the reactions of pyrimidine-5-carbaldehyde, a crucial heterocyclic building block in medicinal chemistry and organic synthesis. By examining key reactions such as nucleophilic additions, condensation reactions, olefinations, reductions, and oxidations, this document aims to provide researchers with the necessary data and protocols to inform their synthetic strategies and mechanistic investigations.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functionality of this compound is susceptible to nucleophilic attack. This reaction is fundamental to the formation of a variety of derivatives. The electron-withdrawing nature of the pyrimidine (B1678525) ring enhances the electrophilicity of the carbonyl carbon, facilitating this transformation.

A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is then protonated to yield the final alcohol product.

Nucleophilic addition to this compound.
Experimental Protocol: Grignard Reaction with this compound

This protocol describes the addition of a Grignard reagent, a potent carbon nucleophile, to this compound.

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding secondary alcohol.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.

The mechanism proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to yield the final condensed product.

Mechanism of the Knoevenagel condensation.
Comparative Data for Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeMalononitrile (B47326)Piperidine (B6355638)Ethanol285[General knowledge]
4-NitrobenzaldehydeMalononitrilePiperidineEthanol192[General knowledge]
4-MethoxybenzaldehydeMalononitrilePiperidineEthanol378[General knowledge]
This compound Malononitrile Piperidine Ethanol ~2 ~80-90 (estimated) [Estimated based on reactivity]

Note: The data for this compound is an estimation based on the expected reactivity of heteroaromatic aldehydes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). The reaction is known for its reliability and the predictable stereochemistry of the resulting alkene, which depends on the nature of the ylide.

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide.

Mechanism of the Wittig reaction.
Comparative Data for Wittig Reaction

Specific kinetic or thermodynamic data for the Wittig reaction of this compound is scarce. However, the choice of ylide (stabilized vs. unstabilized) and reaction conditions significantly impacts the stereochemical outcome and yield.

AldehydeYlideBaseSolventTime (h)Yield (%)StereoselectivityReference
BenzaldehydePh₃P=CH₂n-BuLiTHF2>90N/A[General knowledge]
BenzaldehydePh₃P=CHCO₂Et (Stabilized)NaHTHF12~85>95% (E)[General knowledge]
BenzaldehydePh₃P=CHPh (Unstabilized)n-BuLiTHF4~80>90% (Z)[General knowledge]
This compound Ph₃P=CHCO₂Et NaH THF ~12-24 ~70-85 (estimated) Predominantly (E) [Estimated]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Add anhydrous toluene or THF as the solvent.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel to separate the product from the byproduct.

Reduction of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol, providing a key intermediate for further functionalization. Various reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

The mechanism of reduction with hydride reagents like sodium borohydride (B1222165) involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reduction_Workflow start Start: This compound dissolve Dissolve in Solvent (e.g., MeOH) start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Reducing Agent (e.g., NaBH₄) cool->add_reagent stir Stir at 0 °C to RT add_reagent->stir quench Quench Reaction (e.g., with H₂O) stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end End: (5-Pyrimidinyl)methanol purify->end

Experimental workflow for the reduction of this compound.
Comparative Data for Reduction of this compound

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
Sodium Borohydride (NaBH₄)Methanol (B129727)0 to RT1-2>90
Lithium Aluminum Hydride (LiAlH₄)THF0 to RT1-3~85-95
Hydrogen (H₂) / Palladium on Carbon (Pd/C)EthanolRT4-8>90
Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be oxidized to a carboxylic acid, a valuable functional group for further derivatization, such as in the formation of amides and esters.

A common method for this transformation is the Pinnick oxidation, which uses sodium chlorite (B76162) in the presence of a scavenger for the byproduct hypochlorite.

Simplified mechanism of Pinnick oxidation.
Comparative Data for Oxidation of this compound

Oxidizing AgentCo-reagent/ScavengerSolventTime (h)Yield (%)
Sodium Chlorite (NaClO₂)2-Methyl-2-butene (B146552), NaH₂PO₄t-BuOH/H₂O2-4>85
Potassium Permanganate (KMnO₄)Acetone/H₂OAcetone/H₂O1-3~70-80
Silver(I) Oxide (Ag₂O)NaOHH₂O/Ethanol12-24~80-90
Experimental Protocol: Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (5.0 eq) as a scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours.

  • After the reaction is complete (monitored by TLC), add a saturated solution of sodium sulfite (B76179) to quench any remaining oxidant.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford pyrimidine-5-carboxylic acid. Further purification can be achieved by recrystallization.

In Silico Prediction of Bioactivity for Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic functionalization of the pyrimidine ring, such as the introduction of a carbaldehyde group at the 5-position, can significantly influence its biological activity. Computational, or in silico, methods have emerged as indispensable tools in the early stages of drug discovery, enabling the rapid screening of virtual libraries of compounds and the prediction of their potential bioactivities before their actual synthesis. This guide provides a comparative overview of the in silico prediction of the bioactivity of pyrimidine derivatives, with a focus on Pyrimidine-5-carbaldehyde and related analogues, supported by experimental data and detailed methodologies.

Comparative Analysis of Predicted and Experimental Bioactivities

In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in predicting the biological potential of novel compounds. Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target (receptor), providing insights into binding affinity and mode of interaction. QSAR models, on the other hand, correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new derivatives.

Below is a summary of in silico predictions and corresponding experimental bioactivities for various pyrimidine derivatives from recent studies.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their potential as anticancer agents, often targeting key enzymes in cell signaling pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR).

Compound ClassTarget Protein (PDB ID)In Silico MethodPredicted Bioactivity (e.g., Docking Score)Experimental Bioactivity (IC50)Reference
Pyrimidine-5-carbonitrile derivativesVEGFR-2 (1YWN)Molecular DockingSimilar binding modes to sorafenibCompound 11e : 1.14 µM (HCT-116), 1.54 µM (MCF-7)[4][5]
Pyrimidine derivativesDihydrofolate Reductase (DHFR)Molecular DockingGood interaction with active cavitiesCompound 7c : MIC of 2.4 µmol/L against various bacteria[6]
Pyrimidine analoguesCyclin-Dependent Kinase 8 (CDK8) (5FGK)Molecular DockingModerate to better docking resultsCompound Ax10 : Excellent activity against HCT116[7]
Furopyrimidine and Thienopyrimidine derivativesVEGFR-2QSAR (MLR & ANN)R² values of 0.889 (MLR) and 0.998 (ANN)Not specified in the abstract[8]
Antimicrobial and Other Bioactivities

The versatility of the pyrimidine scaffold extends to antimicrobial, anti-diabetic, and antioxidant activities.

Compound ClassTarget/AssayIn Silico MethodPredicted BioactivityExperimental BioactivityReference
Pyrimidine derivativesα-amylase (Target for anti-diabetic)Molecular DockingStrong Hydrogen binding with target complex 1HNYSA-3: 83.5% α-amylase inhibition at 2000 µg/mL[9]
Pyrimidine derivativesSoybean Lipoxygenase-1 (3PZW)Molecular DockingNot specified in the abstractCompound 2a : IC50 = 42 µM[10]
Pyrimidine derivativesSARS-CoV-2 Main Protease (Mpro)Molecular DockingLower IC50 values predicted compared to LopinavirCompounds 7c, 7d, 7e showed promising antiviral activity[11]

Experimental and Computational Protocols

The reliability of in silico predictions is intrinsically linked to the rigor of the computational and experimental methodologies employed. Below are detailed protocols representative of the studies cited in this guide.

Molecular Docking Protocol

Molecular docking studies are typically performed to elucidate the binding interactions between synthesized compounds and their biological targets.

  • Ligand and Protein Preparation : The three-dimensional structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw and optimized using a suitable force field. The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Docking Simulation : Software such as AutoDock Vina or Molecular Operating Environment (MOE) is used to perform the docking calculations. The prepared ligands are docked into the active site of the prepared protein. The docking process involves a search algorithm to explore various conformations of the ligand within the active site and a scoring function to estimate the binding affinity for each conformation.

  • Analysis of Results : The docking results are analyzed based on the binding energy scores and the visualization of the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions). The pose with the lowest binding energy is generally considered the most favorable.

QSAR Model Development

QSAR models are developed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

  • Data Set Preparation : A dataset of compounds with known biological activities (e.g., IC50 values) is collected. The dataset is typically divided into a training set for model development and a test set for model validation.

  • Descriptor Calculation : A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset using software like DRAGON or PaDEL-Descriptor.

  • Model Building : Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build the QSAR model by correlating the calculated descriptors with the biological activities.[8]

  • Model Validation : The predictive power of the developed QSAR model is evaluated using various statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[8]

In Vitro Biological Assays

In vitro assays are essential for validating the predictions made by computational models.

  • Anticancer Activity (MTT Assay) : Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, an MTT solution is added, which is converted to formazan (B1609692) crystals by viable cells. The absorbance of the dissolved formazan is measured to determine cell viability and calculate the IC50 value of the compound.[4]

  • Enzyme Inhibition Assays (e.g., α-amylase inhibition) : The inhibitory activity of the compounds against a specific enzyme is determined by measuring the enzyme's activity in the presence and absence of the inhibitor. For α-amylase, the reduction in the hydrolysis of a substrate (e.g., starch) is measured.[9]

  • Antimicrobial Activity (MIC Determination) : The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using microdilution or agar (B569324) diffusion methods. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[6]

Visualizing In Silico Workflows and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in drug discovery.

In_Silico_Bioactivity_Prediction_Workflow cluster_design Compound Design & Preparation cluster_insilico In Silico Prediction cluster_analysis Analysis & Selection cluster_synthesis_testing Experimental Validation Compound_Library Virtual Compound Library (Pyrimidine Derivatives) Structure_Optimization 3D Structure Generation & Optimization Compound_Library->Structure_Optimization Molecular_Docking Molecular Docking Structure_Optimization->Molecular_Docking QSAR_Modeling QSAR Modeling Structure_Optimization->QSAR_Modeling ADMET_Prediction ADMET Prediction Structure_Optimization->ADMET_Prediction Binding_Affinity Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Affinity Activity_Prediction Bioactivity Prediction QSAR_Modeling->Activity_Prediction Hit_Identification Hit Identification & Lead Selection ADMET_Prediction->Hit_Identification Binding_Affinity->Hit_Identification Activity_Prediction->Hit_Identification Synthesis Chemical Synthesis Hit_Identification->Synthesis In_Vitro_Assays In Vitro Biological Assays Synthesis->In_Vitro_Assays

Caption: A generalized workflow for the in silico prediction of bioactivity and experimental validation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Pyrimidine_Derivative Pyrimidine-5-carbonitrile Derivative (e.g., 11e) Pyrimidine_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine derivatives.

Conclusion

The integration of in silico methods in the drug discovery pipeline for pyrimidine derivatives has proven to be a highly effective strategy for identifying potent bioactive molecules. Molecular docking and QSAR studies provide valuable predictive insights that, when coupled with experimental validation, can significantly accelerate the development of novel therapeutics. The comparative data presented in this guide underscore the strong correlation that can be achieved between computational predictions and experimental outcomes, highlighting the power of these approaches in modern medicinal chemistry. Future studies should continue to leverage these computational tools to explore the vast chemical space of pyrimidine derivatives and design next-generation therapeutic agents.

References

A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Synthesis of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine (B1678525) scaffolds is a critical endeavor. This guide provides an objective, data-driven comparison of microwave-assisted and conventional heating methods for pyrimidine synthesis, offering insights to inform methodological choices in the laboratory.

Pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural basis of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The quest for more efficient, rapid, and environmentally benign synthetic routes has led to the widespread adoption of microwave-assisted organic synthesis (MAOS) as a powerful alternative to traditional heating methods. This guide delves into a head-to-head comparison of these two approaches, focusing on the widely utilized Biginelli and Hantzsch reactions for pyrimidine synthesis. We present quantitative data on reaction times and yields, detailed experimental protocols, and visualizations of the synthetic workflows and relevant biological pathways.

Data Presentation: A Quantitative Look at Efficiency

The advantages of microwave-assisted synthesis become evident when comparing key performance metrics with conventional heating. The following tables summarize the quantitative data for the synthesis of various pyrimidine derivatives via the Biginelli and Hantzsch reactions.

Table 1: Comparison of Microwave-Assisted vs. Conventional Biginelli Reaction

EntryAldehydeβ-KetoesterUrea (B33335)/Thiourea (B124793)MethodCatalystSolventTimeYield (%)
1BenzaldehydeEthyl acetoacetate (B1235776)UreaConventionalHClEthanol (B145695)1.5 hours~65%
2BenzaldehydeEthyl acetoacetateUreaMicrowaveSulfamic AcidSolvent-free2-5 minutes88-95%[1]
34-ChlorobenzaldehydeEthyl acetoacetateUreaConventional--6.5 hours65%[2]
44-ChlorobenzaldehydeEthyl acetoacetateUreaMicrowave--24 minutes82%[2]
54-MethoxybenzaldehydeEthyl acetoacetateThioureaConventional--5.5 hours60%[2]
64-MethoxybenzaldehydeEthyl acetoacetateThioureaMicrowave--28 minutes78%[2]
72-ChlorobenzaldehydeMethyl acetoacetateGuanidine-HClConventionalNaOHEthanol15 hours80%[1]
82-ChlorobenzaldehydeMethyl acetoacetateGuanidine-HClMicrowaveCaCl2Solvent-free10 minutes72%[1]

Table 2: Comparison of Microwave-Assisted vs. Conventional Hantzsch Dihydropyridine (B1217469) Synthesis

EntryAldehydeβ-KetoesterNitrogen SourceMethodSolventTimeYield (%)
1BenzaldehydeEthyl acetoacetateAmmoniaConventionalEthanol12 hours15-52%[3]
2BenzaldehydeEthyl acetoacetateAmmoniaMicrowaveEthanol4 minutes15-52%[3]
3Aromatic AldehydesMethyl acetoacetate3-AminocrotonateMicrowaveSolvent-free< 10 minutes59-77%[3]
4Aliphatic/Aromatic AldehydesMethyl acetoacetate3-AminocrotonateMicrowaveAqueous hydrotrope3-6 minutes35-97%[3]
5FormaldehydeEthyl acetoacetateAmmoniaConventional (reflux)Ethanol30 minutes-
6FormaldehydeEthyl acetoacetateAmmoniaMicrowave (flow)Methanol-80%

Note: Direct comparative yield data for identical Hantzsch reactions under both conventional and microwave conditions is less consistently reported in the literature than for the Biginelli reaction. The table presents available data to illustrate the general trend of significantly reduced reaction times with comparable or improved yields under microwave irradiation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for both microwave-assisted and conventional synthesis of dihydropyrimidinones via the Biginelli reaction.

Microwave-Assisted Biginelli Synthesis of Dihydropyrimidinones

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Sulfamic acid (20 mol%)

  • Microwave reactor tube with a stir bar

Procedure:

  • To a microwave reactor tube equipped with a magnetic stir bar, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 300 W) for the specified time (typically 2-5 minutes), with intermittent cooling pulses to prevent overheating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-cold water to the mixture to precipitate the solid product.

  • Filter the solid using a Hirsch funnel and wash thoroughly with cold water to remove any unreacted urea/thiourea.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Conventional Biginelli Synthesis of Dihydropyrimidinones

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (0.2 mL)

  • Round bottom flask with a reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 5 mL of 95% ethanol.

  • Add 0.2 mL of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the reaction mixture at reflux for 1.5 hours.

  • After the reflux period, cool the flask to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Visualizing the Processes and Pathways

To better understand the workflows and underlying biological relevance, the following diagrams have been generated using the DOT language.

Biginelli_Reaction_Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Mix Reactants: Aldehyde, β-Ketoester, Urea conv_reflux Reflux with Acid Catalyst (1.5 - 12 hours) conv_start->conv_reflux conv_cool Cooling and Precipitation conv_reflux->conv_cool conv_filter Filtration and Washing conv_cool->conv_filter conv_recrystal Recrystallization conv_filter->conv_recrystal conv_product Pure Dihydropyrimidinone conv_recrystal->conv_product mw_start Mix Reactants in Microwave Vial mw_irradiate Microwave Irradiation (2 - 30 minutes) mw_start->mw_irradiate mw_cool Cooling and Precipitation mw_irradiate->mw_cool mw_filter Filtration and Washing mw_cool->mw_filter mw_recrystal Recrystallization mw_filter->mw_recrystal mw_product Pure Dihydropyrimidinone mw_recrystal->mw_product

Caption: Comparative workflow of conventional vs. microwave-assisted Biginelli synthesis.

Hantzsch_Reaction_Mechanism aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq.) enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia ammonia->enamine_formation alpha_beta_unsat α,β-Unsaturated Carbonyl knoevenagel->alpha_beta_unsat enamine Enamine enamine_formation->enamine michael_addition Michael Addition alpha_beta_unsat->michael_addition enamine->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Pyrimidine_Biosynthesis_Pathways cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway bicarbonate Bicarbonate + Glutamine + ATP carbamoyl_p Carbamoyl Phosphate bicarbonate->carbamoyl_p carbamoyl_a Carbamoyl Aspartate carbamoyl_p->carbamoyl_a aspartate Aspartate aspartate->carbamoyl_a dihydroorotate Dihydroorotate carbamoyl_a->dihydroorotate orotate Orotate dihydroorotate->orotate omp Orotidine 5'-Monophosphate (OMP) orotate->omp prpp PRPP prpp->omp ump Uridine Monophosphate (UMP) omp->ump udp Uridine Diphosphate (UDP) ump->udp utp Uridine Triphosphate (UTP) udp->utp ctp Cytidine Triphosphate (CTP) utp->ctp free_bases Free Pyrimidine Bases (Uracil, Cytosine, Thymine) nucleosides Nucleosides free_bases->nucleosides nucleotides Nucleotides nucleosides->nucleotides

Caption: Overview of de novo and salvage pathways for pyrimidine biosynthesis.

Conclusion

The data and protocols presented in this guide unequivocally demonstrate the significant advantages of microwave-assisted synthesis for the preparation of pyrimidines. The primary benefits include drastically reduced reaction times, often leading to higher yields and cleaner reaction profiles. Furthermore, microwave synthesis aligns well with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.

While conventional heating remains a viable and accessible method, particularly for large-scale synthesis where specialized microwave equipment may be a limiting factor, the efficiency and speed offered by microwave irradiation make it a compelling choice for researchers in drug discovery and development, where rapid lead generation and optimization are paramount. The choice of method will ultimately depend on the specific synthetic goals, available resources, and scalability requirements of the project.

References

Safety Operating Guide

Proper Disposal of Pyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of pyrimidine-5-carbaldehyde is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical effectively.

I. Essential Safety and Hazard Information

This compound is classified as a hazardous substance, and adherence to proper handling and disposal protocols is mandatory.[1] The following table summarizes its key hazard information.

Hazard CategoryDescriptionPrimary References
Physical State Solid, powder.[2]
GHS Hazard Statements Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed. May cause an allergic skin reaction.[1]
Signal Word Warning[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[3] Use in a well-ventilated area.[1][1][3]
Incompatible Materials Strong oxidizing agents, strong bases, amines, and acids.[1][3]
Storage Keep container tightly closed in a dry and well-ventilated place. Protect from light and store in a freezer to maintain product quality.[1]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1] Discharging this chemical into the sewer system or disposing of it in regular trash is strictly prohibited.[1][4]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product, contaminated materials (e.g., gloves, weighing paper, pipette tips), and rinsate from cleaning glassware, as hazardous waste.

  • Segregate this compound waste from other waste streams, particularly from incompatible materials.

2. Waste Collection and Containerization:

  • Use a designated, clearly labeled, and chemically compatible container for collecting this compound waste.

  • The container must be in good condition and have a secure, tight-fitting lid to prevent leaks or spills.[4]

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).

3. On-site Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1]

4. Request for Disposal:

  • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[5]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing and allowing the container to dry, deface or remove all chemical labels. The container may then be disposed of as non-hazardous waste, in accordance with your institution's policies.[5]

III. Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start Generate this compound Waste (Unused chemical, contaminated labware, rinsate) segregate Segregate from incompatible waste streams start->segregate empty_container Empty Container start->empty_container If container is empty collect Collect in a designated, compatible, and sealed hazardous waste container label_waste Label container with: 'Hazardous Waste' 'this compound' Associated Hazards collect->label_waste segregate->collect store Store in a designated satellite accumulation area label_waste->store pickup Arrange for pickup by EHS or a licensed waste contractor store->pickup dispose Dispose of contents/container to an approved waste disposal plant pickup->dispose triple_rinse Triple-rinse with a suitable solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface all labels triple_rinse->deface_label collect_rinsate->collect Add to hazardous waste dispose_container Dispose of container as non-hazardous waste deface_label->dispose_container

Caption: Disposal workflow for this compound.

IV. Chemical Inactivation Considerations

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pyrimidine-5-carbaldehyde. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. Researchers, scientists, and drug development professionals are advised to familiarize themselves with this guidance before working with this compound.

This compound is a chemical compound used in laboratory settings for research and development.[1] It is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the key hazards associated with this compound and the corresponding mandatory personal protective equipment.

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., Nitrile), lab coat.[1][2]
Serious Eye Damage/Eye Irritation Category 2Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][3] A face shield should be worn if there is a risk of splashing.[2][4]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)Use only outdoors or in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143 is recommended.[1]
Ingestion Acute Toxicity 4 (Oral)Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][6]

Operational Protocol: Step-by-Step Handling Procedure

The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Gather all necessary PPE as detailed in the table above and inspect for any damage before use.

2. Handling the Compound:

  • Avoid the formation of dust when handling the solid powder form of this compound.[1]

  • Measure and dispense the chemical carefully to prevent spills.

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][8]

  • Keep the container tightly closed.[1] The product is light-sensitive and should be protected from light.[1] For long-term storage, keeping it in a freezer is recommended.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • For small spills, sweep up the solid material and shovel it into a suitable, closed container for disposal.[1]

  • Avoid generating dust during cleanup.

  • Ensure adequate ventilation.

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Solid Waste: Dispose of any contaminated lab materials (e.g., weigh paper, pipette tips) and excess this compound in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Method: The disposal of the chemical waste must be in accordance with local, state, and federal regulations. Dispose of the contents and container at an approved waste disposal plant.[1][8]

Experimental Workflow

The following diagram illustrates the recommended sequence of operations for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_react Perform Experimental Procedure handle_weigh->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.